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  • Product: 8-Aminoquinolin-5-ol dihydrochloride
  • CAS: 860231-18-1

Core Science & Biosynthesis

Foundational

8-Aminoquinolin-5-ol dihydrochloride chemical properties

An In-depth Technical Guide to 8-Aminoquinolin-5-ol Dihydrochloride for Advanced Research Applications Introduction: Unveiling a Versatile Chemical Scaffold 8-Aminoquinolin-5-ol dihydrochloride, also known by its synonym...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Aminoquinolin-5-ol Dihydrochloride for Advanced Research Applications

Introduction: Unveiling a Versatile Chemical Scaffold

8-Aminoquinolin-5-ol dihydrochloride, also known by its synonym 5-Amino-8-hydroxyquinoline dihydrochloride, is a quinoline derivative that has garnered significant interest within the scientific community.[1][2][3] Its unique molecular architecture, featuring a bicyclic aromatic quinoline core with strategically placed amino and hydroxyl functional groups, makes it a highly versatile compound.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, offering field-proven insights for researchers, chemists, and drug development professionals. The dihydrochloride salt form enhances its aqueous solubility, making it more amenable to a variety of experimental conditions compared to its parent compound.[2] Its utility spans from being a crucial precursor in the synthesis of novel bioactive molecules to acting as a sensitive reagent in analytical chemistry.[4] Notably, its remarkable chelating properties are central to many of its applications, including the development of antimicrobial agents, fluorescent probes, and potential therapeutics for neurodegenerative diseases.[1][4]

Section 1: Core Chemical and Physical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of its effective application. These properties dictate its behavior in different solvents, its stability under various conditions, and its potential interactions within biological systems.

Identity and Nomenclature
  • Systematic Name (IUPAC): 5-aminoquinolin-8-ol;dihydrochloride[5]

  • Common Synonyms: 5-Amino-8-hydroxyquinoline dihydrochloride, 5-Amino-8-quinolinol dihydrochloride[1][2]

  • CAS Number: 21302-43-2[1][2]

Physicochemical Data Summary

The essential quantitative data for 8-Aminoquinolin-5-ol dihydrochloride are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O·2HCl (or C₉H₁₀Cl₂N₂O)[1][2][5]
Molecular Weight 233.09 g/mol [1][5]
Appearance Orange to amber to dark red crystalline powder[1]
Melting Point 279 °C[1]
Purity (Typical) ≥ 98% (by HPLC)[1]
Solubility Soluble in water.[2] The parent molecule is sparingly soluble in polar protic solvents (e.g., ethanol) and moderately to highly soluble in polar aprotic solvents like DMSO and DMF.[6]
Storage Store at room temperature in a dry, well-ventilated place.[1][7] Keep container tightly closed.[4]
Structural Elucidation

The structure of 8-Aminoquinolin-5-ol dihydrochloride is fundamental to its reactivity and function. The quinoline ring system provides a rigid, planar scaffold. The hydroxyl group at position 8 and the amino group at position 5 are key to its chelating abilities and serve as handles for further synthetic modifications.

Caption: Structure of 8-Aminoquinolin-5-ol Dihydrochloride.

Section 2: Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of 8-Aminoquinolin-5-ol dihydrochloride are paramount for ensuring experimental reproducibility and the integrity of research findings.

Synthesis Pathway

While multiple synthetic routes to quinoline derivatives exist, a common and logical approach for 8-Aminoquinolin-5-ol involves a multi-step process starting from 8-hydroxyquinoline. This pathway leverages established and reliable organic chemistry reactions.

  • Nitration: The process begins with the electrophilic nitration of 8-hydroxyquinoline. The hydroxyl group is an activating ortho-, para-director, guiding the nitro group primarily to the 5-position.

  • Reduction: The resulting 5-nitro-8-hydroxyquinoline is then subjected to a reduction reaction. This is typically achieved using a reducing agent like tin(II) chloride or catalytic hydrogenation to convert the nitro group (-NO₂) into a primary amine (-NH₂).

  • Salt Formation: Finally, the synthesized 5-amino-8-hydroxyquinoline base is treated with hydrochloric acid (HCl) to form the more stable and water-soluble dihydrochloride salt.

SynthesisWorkflow Start 8-Hydroxyquinoline Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 5-Nitro-8-hydroxyquinoline Step1->Intermediate Step2 Reduction (e.g., SnCl₂, HCl) Intermediate->Step2 Product_Base 8-Aminoquinolin-5-ol Step2->Product_Base Step3 Salt Formation (2 eq. HCl) Product_Base->Step3 FinalProduct 8-Aminoquinolin-5-ol Dihydrochloride Step3->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization Protocol: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of 8-Aminoquinolin-5-ol dihydrochloride.[1][8] The causality behind this choice lies in its high resolution, sensitivity, and quantitative accuracy.

Objective: To determine the purity of a synthesized or purchased batch of 8-Aminoquinolin-5-ol dihydrochloride.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.

  • Chromatographic Conditions (Representative):

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point.[8]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[8]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: Determined by scanning a dilute solution of the compound to find its maximum absorbance (λmax), typically around 240-260 nm.[8][9]

    • Column Temperature: 30 °C to ensure reproducible retention times.[9]

    • Injection Volume: 10 µL.[9]

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a mobile phase constituent).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions at a known concentration within the calibration range.

  • Analysis and Data Interpretation:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the sample solution.

    • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Section 3: Key Chemical Attributes and Reactivity

Metal Chelation: The Core Functional Property

The most prominent chemical attribute of 8-Aminoquinolin-5-ol is its ability to act as a chelating agent.[1][4] This property is conferred by the spatial arrangement of the hydroxyl group at the C8 position and the nitrogen atom of the quinoline ring. Together, they can form a stable five-membered ring with various metal ions, acting as a bidentate ligand. This sequestration of metal ions is fundamental to its use in analytical chemistry for detecting trace metals and is also implicated in its biological activities, such as its antimicrobial and neuroprotective effects, by disrupting metal homeostasis in cells or mitigating metal-induced oxidative stress.[1][8]

Chelation Ligand [Quinoline Ring]-N Metal Metal Ion (M²⁺) Ligand->Metal Coordination Bond OH_group O-H OH_group->Metal Coordination Bond

Caption: Conceptual diagram of metal ion chelation.

Section 4: Applications in Research and Drug Development

The unique properties of 8-Aminoquinolin-5-ol dihydrochloride make it a valuable tool in several research domains.

  • Antimicrobial and Antimalarial Research: The broader class of 8-aminoquinolines is renowned for its antimalarial properties.[10][11][12] The mechanism is often linked to the generation of reactive oxygen species (ROS), which induce oxidative stress in parasites.[10] This compound serves as a scaffold for developing new antimicrobial and antimalarial agents with potentially novel mechanisms of action.[1][13][14]

  • Neurodegenerative Disease Research: Oxidative stress and dysregulated metal ion homeostasis are key hallmarks of several neurodegenerative diseases.[8] As a potent antioxidant and metal chelator, 8-Aminoquinolin-5-ol and its derivatives are being explored as multi-target drug candidates to combat these pathological processes.[1][8]

  • Analytical Chemistry: Its strong chelating properties and potential for fluorescence make it an excellent reagent for the detection and quantification of trace metal ions in environmental and biological samples.[1][4]

  • Material Science: The ability to form stable metal complexes is being leveraged in the development of new materials with specific catalytic or photophysical properties.[1]

Section 5: Safety, Storage, and Handling

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent.

  • Hazard Identification: 8-Aminoquinolin-5-ol dihydrochloride is known to cause skin irritation and serious eye irritation.[5][15] It may be harmful if inhaled, swallowed, or absorbed through the skin.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.[4][7]

  • Handling: Use this compound only in a well-ventilated area, preferably under a chemical fume hood.[7][15] Avoid the formation of dust and aerosols.[4] Wash hands thoroughly after handling.[15]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][15]

    • Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[4][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][15]

    • Ingestion: Rinse mouth with water and call a physician or poison control center.[4][15]

  • Storage: Store in a cool, dry, and well-ventilated place, keeping the container tightly sealed to prevent moisture absorption and degradation.[4][7]

Conclusion

8-Aminoquinolin-5-ol dihydrochloride is more than just a chemical reagent; it is a versatile platform for innovation. Its robust physicochemical properties, anchored by its potent chelating ability, provide a foundation for diverse applications in medicinal chemistry, analytical science, and materials research. By understanding its core properties and adhering to rigorous experimental and safety protocols, researchers can effectively harness the potential of this valuable compound to drive scientific discovery and technological advancement.

References

  • PubChem. CID 158384912 | C18H16N4O2. [Link]

  • Zeb, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. [Link]

  • PubChem. 5-Amino-8-hydroxyquinoline dihydrochloride | C9H10Cl2N2O | CID 16211947. [Link]

  • Wikipedia. 8-Aminoquinoline. [Link]

  • ChemBK. (2022). 8-Aminoquinoline. [Link]

  • ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

  • ChemIndex. 578-66-5 | 8-Aminoquinoline. [Link]

  • R Discovery. 8-Aminoquinolines. [Link]

  • MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]

  • Vale, N., et al. (2009). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. PMC. [Link]

  • Taylor & Francis. 8-Aminoquinoline – Knowledge and References. [Link]

  • Taylor & Francis. 8-aminoquinoline – Knowledge and References. [Link]

  • Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. [Link]

  • PubChem. 8-Aminoquinoline | C9H8N2 | CID 11359. [Link]

  • Semantic Scholar. Pharmacology of 8-aminoquinolines. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis and Optimization of 8-Aminoquinolin-5-ol Dihydrochloride

Executive Summary 8-Aminoquinolin-5-ol dihydrochloride is a highly valued intermediate in medicinal chemistry, serving as the core scaffold for various therapeutic agents, including antimalarial primaquine analogs and po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Aminoquinolin-5-ol dihydrochloride is a highly valued intermediate in medicinal chemistry, serving as the core scaffold for various therapeutic agents, including antimalarial primaquine analogs and potent Chemokine Receptor 2 (CCR2) inhibitors1[1]. Because the electron-rich nature of the 8-aminoquinolin-5-ol free base makes it susceptible to rapid air oxidation, isolating the compound as a dihydrochloride salt is critical for long-term bench stability and downstream coupling efficiency. This technical guide provides an in-depth analysis of the mechanistic pathways, quantitative comparisons of reduction methods, and self-validating experimental protocols required to synthesize this target with high purity and yield.

Mechanistic Overview & Retrosynthetic Pathway

The synthesis of 8-aminoquinolin-5-ol fundamentally relies on the functionalization of the commercially available quinolin-5-ol. The electron-donating hydroxyl group at the C5 position strongly activates the quinoline aromatic system, directing electrophilic aromatic substitution (such as nitration) to the ortho (C6) and para (C8) positions. Under strictly controlled thermal and acidic conditions, regioselective nitration at the C8 position is favored, yielding 8-nitroquinolin-5-ol 2[2].

Following nitration, the nitro group must be reduced to a primary amine. This can be achieved via classical dissolving metal reduction or catalytic hydrogenation, followed by treatment with hydrochloric acid to precipitate the stable dihydrochloride salt.

SynthesisPathway A Quinolin-5-ol B 8-Nitroquinolin-5-ol A->B HNO3, H2SO4 <5 °C C 8-Aminoquinolin-5-ol (Free Base) B->C SnCl2·2H2O, HCl then NH3 (aq) D 8-Aminoquinolin-5-ol Dihydrochloride B->D H2, Pd/C conc. HCl C->D Anhydrous HCl in EtOH

Workflow for 8-aminoquinolin-5-ol dihydrochloride synthesis via nitration and reduction.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . This means the physical or chemical state changes at each step inherently confirm the success of the mechanistic transformation.

Protocol A: Regioselective Synthesis of 8-Nitroquinolin-5-ol
  • Causality & Logic: Nitration of electron-rich heterocycles is highly exothermic and prone to oxidative degradation. Maintaining the reaction temperature below 5 °C is strictly required to prevent the cleavage of the quinoline core and to maximize the para-directing effect of the C5-hydroxyl group 2[2].

  • Procedure:

    • Dissolve quinolin-5-ol (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool the flask to 0 °C using an ice-salt bath.

    • Add fuming nitric acid (HNO₃, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir for an additional 1 hour at 0 °C.

    • Validation Step: Pour the mixture over crushed ice. The immediate formation of a bright yellow precipitate visually validates the successful installation of the nitro group.

    • Filter the precipitate, wash extensively with cold water to remove residual acid, and dry under vacuum.

Protocol B: Tin(II) Chloride Reduction to Free Base
  • Causality & Logic: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl is a robust method for nitro reduction. The HCl serves a dual purpose: it acts as a solvent by protonating the quinoline nitrogen, and it provides the acidic environment necessary for the Sn(II) to Sn(IV) redox transition. Basification is subsequently required to break the tin-amine coordination complexes and release the free base 3[3].

  • Procedure:

    • Suspend 8-nitroquinolin-5-ol (1.60 g, 8.41 mmol) in concentrated HCl (16 mL).

    • Add SnCl₂·2H₂O (7.59 g, 33.7 mmol, ~4.0 eq) at room temperature.

    • Heat the mixture to 110 °C for 3 hours. Validation Step: The initial suspension will transition into a clear solution as the nitro group is reduced to the more soluble amine hydrochloride.

    • Cool to room temperature and basify with aqueous ammonia until pH > 9.

    • Extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to isolate the free base 3[3].

Protocol C: Dihydrochloride Salt Crystallization
  • Causality & Logic: Direct isolation of the salt from the tin reduction mixture often leads to heavy metal contamination. By first isolating the free base and then treating it with anhydrous HCl, a highly pure, crystalline dihydrochloride salt is achieved.

  • Procedure:

    • Dissolve the 8-aminoquinolin-5-ol free base in a minimum volume of absolute ethanol at 0 °C.

    • Add a stoichiometric excess of anhydrous HCl (2.0 M in diethyl ether) dropwise.

    • Validation Step: A rapid color change and the precipitation of a fine solid confirm the dual protonation of the quinoline nitrogen and the primary amine.

    • Filter, wash with cold diethyl ether, and dry under high vacuum.

Protocol D: Alternative One-Pot Catalytic Hydrogenation (Pd/C)
  • Causality & Logic: For a greener, scalable approach, catalytic hydrogenation is preferred. Adding hydrochloric acid directly to the hydrogenation mixture ensures that the newly formed primary amine is immediately protonated. This prevents the nucleophilic amine from coordinating with and poisoning the palladium catalyst, while simultaneously forming the desired dihydrochloride salt in situ4[4].

  • Procedure:

    • Dissolve 8-nitroquinolin-5-ol in methanol containing 2.5 equivalents of concentrated HCl.

    • Add 10% Pd/C catalyst (10% w/w).

    • Stir under a hydrogen atmosphere (balloon or Parr shaker at 30 psi) until hydrogen uptake ceases.

    • Filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield the 8-aminoquinolin-5-ol dihydrochloride directly 4[4].

Quantitative Protocol Comparison

To assist drug development professionals in selecting the appropriate synthetic route based on scale and resources, the quantitative parameters of the two primary reduction methodologies are summarized below:

ParameterMethod A: SnCl₂ / HCl ReductionMethod B: Catalytic Hydrogenation (Pd/C)
Reducing Agent Tin(II) chloride dihydrate (4.0 - 5.0 eq)Hydrogen gas (H₂)
Temperature 100 - 110 °C20 - 25 °C (Room Temperature)
Reaction Time 2 - 3 hours12 - 24 hours
Intermediate State Yields free base (requires extraction)Yields dihydrochloride salt directly
Environmental Impact High (Generates heavy metal waste)Low (Catalyst is recoverable/recyclable)
Scalability Excellent for rapid lab-scale synthesisIdeal for large-scale industrial production

Conclusion

The synthesis of 8-aminoquinolin-5-ol dihydrochloride requires careful management of the highly reactive quinoline core. While the classical SnCl₂ reduction provides rapid, reliable results for bench-scale medicinal chemistry, the Pd/C catalytic hydrogenation route offers superior atom economy and direct access to the dihydrochloride salt without the need for intermediate free-base extraction. Adhering to the self-validating checkpoints outlined in this guide ensures high-fidelity execution and API-grade purity.

References

  • Preparation of Chemicals and Bulk Drug Substances for the U.S.
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents Source: MDPI URL
  • WO2023031308A1 - Inhibiteurs de ccr2 Source: Google Patents URL

Sources

Foundational

Foreword: A Practical Guide to Understanding and Determining Solubility

An In-depth Technical Guide to the Solubility Profile of 8-Aminoquinolin-5-ol Dihydrochloride Physicochemical Properties and Predicted Solubility Profile 8-Aminoquinolin-5-ol dihydrochloride is a derivative of 8-aminoqui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 8-Aminoquinolin-5-ol Dihydrochloride

Physicochemical Properties and Predicted Solubility Profile

8-Aminoquinolin-5-ol dihydrochloride is a derivative of 8-aminoquinoline, a versatile pharmacophore used in the development of antimalarial, antimicrobial, and anticancer agents.[1][2] Its structure, featuring a quinoline core with an amino and a hydroxyl group, and its formulation as a dihydrochloride salt, are key determinants of its solubility.

The quinoline ring system itself is largely hydrophobic, which would suggest limited aqueous solubility. However, the presence of the polar amino and hydroxyl groups, capable of forming hydrogen bonds, enhances its interaction with polar solvents.[3] Furthermore, as a dihydrochloride salt, the molecule's solubility in aqueous media is expected to be significantly increased compared to its free base form.[4]

A critical factor governing the aqueous solubility of 8-Aminoquinolin-5-ol dihydrochloride is its pH-dependent ionization. The pKa of the protonated 8-amino group of the parent molecule, 8-aminoquinoline, is approximately 3.99.[5][6] This indicates that in acidic solutions (pH < 3.99), the amino group will be predominantly protonated, leading to higher solubility. As the pH increases and the amino group becomes deprotonated, a decrease in solubility is anticipated. The hydroxyl group at the 5-position will also have a pKa, and at sufficiently high pH, its deprotonation to a phenolate could increase solubility again.

Based on these characteristics, a qualitative solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Aqueous Water, BufferspH-dependent; higher in acidic pHThe dihydrochloride salt form and the protonation of the amino group at low pH enhance aqueous solubility.
Polar Protic Ethanol, MethanolSparingly to Moderately SolubleCapable of hydrogen bonding with the amino and hydroxyl groups.[3]
Polar Aprotic DMSO, DMFModerately to Highly SolubleEffective at solvating both the polar functional groups and the aromatic ring system.[3] The parent compound, 8-aminoquinoline, has a reported solubility of 100 mg/mL in DMSO.[7]
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.[3]

Experimental Determination of Solubility: A Methodological Guide

Accurate determination of a compound's solubility requires robust experimental design. The following section provides detailed protocols for measuring the thermodynamic and kinetic solubility of 8-Aminoquinolin-5-ol dihydrochloride.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It measures the concentration of a solute in a saturated solution at equilibrium.

Protocol:

  • Preparation: Add an excess amount of solid 8-Aminoquinolin-5-ol dihydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-buffered solutions, ethanol, DMSO). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24-72 hours.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation at a controlled temperature, followed by careful collection of the supernatant. Filtration can also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

  • Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent to bring the concentration into the linear range of the chosen analytical method. Analyze the concentration of the dissolved 8-Aminoquinolin-5-ol dihydrochloride using a validated analytical technique, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant T (24-72 hours) prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Collect supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC/UV-Vis quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). This high-throughput method is often used in early drug discovery.[8]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 8-Aminoquinolin-5-ol dihydrochloride in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.

  • Addition to Aqueous Buffer: In a separate 96-well plate (preferably UV-transparent), add a small volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.[8]

  • Equilibration and Measurement: Allow the solutions to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Analytical Methodologies for Quantification

A validated analytical method is essential for accurate solubility determination. HPLC-UV and UV-Vis spectrophotometry are well-suited for quinoline-based compounds.[9]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC offers high selectivity and sensitivity for quantifying 8-Aminoquinolin-5-ol dihydrochloride, even in complex matrices.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[11][12]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 8-Aminoquinolin-5-ol dihydrochloride to find its λmax. A starting point could be around 240-260 nm.[9][10]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 10-20 µL.[9][12]

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simpler and faster method for quantification, provided there are no interfering substances that absorb at the same wavelength.

Protocol:

  • Determine λmax: Scan a dilute solution of 8-Aminoquinolin-5-ol dihydrochloride in the chosen solvent across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the appropriately diluted supernatant from the solubility experiment.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of 8-Aminoquinolin-5-ol dihydrochloride in the sample.

Factors Influencing Solubility: A Deeper Dive

The solubility of 8-Aminoquinolin-5-ol dihydrochloride is not a single value but is influenced by several environmental factors. Understanding these is crucial for its application in research and development.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors compound 8-Aminoquinolin-5-ol dihydrochloride Solubility pka pKa (Amino & Hydroxyl) compound->pka logp LogP (Lipophilicity) compound->logp crystal Crystal Lattice Energy compound->crystal ph pH of Solution compound->ph temp Temperature compound->temp cosolvents Co-solvents compound->cosolvents ionic Ionic Strength compound->ionic pka->ph Ionization temp->crystal Affects

Caption: Key Factors Influencing the Solubility of 8-Aminoquinolin-5-ol Dihydrochloride.

  • pH: As previously discussed, the pH of the aqueous medium will have a profound effect on the ionization state and, consequently, the solubility of the compound. A full pH-solubility profile should be generated by measuring the thermodynamic solubility in a series of buffers across a wide pH range (e.g., pH 2 to 10).

  • Temperature: For most solids, solubility increases with temperature.[13] The extent of this effect can be determined by performing solubility measurements at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Co-solvents: The addition of water-miscible organic solvents (co-solvents) like ethanol or polyethylene glycol (PEG) can significantly increase the solubility of hydrophobic compounds.[8]

  • Ionic Strength: The presence of salts in the solution can either increase or decrease solubility (salting-in or salting-out effects). This can be particularly relevant in buffered solutions used for biological assays.

Conclusion and Future Work

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 8-Aminoquinolin-5-ol dihydrochloride. While specific quantitative data is sparse in the literature, the principles outlined here, derived from the behavior of structurally similar quinoline derivatives, offer a solid foundation for researchers. By following the detailed protocols for thermodynamic and kinetic solubility determination, coupled with robust analytical quantification, scientists can generate the precise data needed to advance their research and development efforts. The provided diagrams and methodological explanations are intended to serve as a practical resource for any laboratory working with this and similar compounds.

References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]

  • 8-Aminoquinoline. ChemBK. Available at: [Link]

  • UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... ResearchGate. Available at: [Link]

  • 8-Aminoquinoline | C9H8N2 | CID 11359. PubChem. Available at: [Link]

  • 8-aminoquinoline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 8-hydroxyquinoline. AERU - University of Hertfordshire. Available at: [Link]

  • 8-Aminoquinoline. Wikipedia. Available at: [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. Available at: [Link]

  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available at: [Link]

  • CID 158384912 | C18H16N4O2. PubChem. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]

  • Development and Validation of RP- HPLC Method for Determination of Primaquine in Extended Release Tablets. Latin American Journal of Pharmacy. Available at: [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. Available at: [Link]

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Exploratory

A Technical Guide to the Discovery and History of 8-Aminoquinolines

Introduction The 8-aminoquinolines represent a class of compounds indispensable in the global effort to eliminate malaria. Their unique ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 8-aminoquinolines represent a class of compounds indispensable in the global effort to eliminate malaria. Their unique ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale makes them the only drug class capable of providing a "radical cure" and preventing debilitating relapses.[1][2][3][4] This guide provides a technical deep-dive into the century-long journey of the 8-aminoquinolines, from their conceptual origins in the German dye industry to the latest therapeutic advancements. We will explore the causal drivers behind their discovery, the evolution of their chemical structures, the elucidation of their complex mechanism of action, and the critical safety considerations that shape their clinical use. This narrative is designed for researchers, scientists, and drug development professionals, offering field-proven insights into one of chemotherapy's most vital and challenging drug classes.

Part 1: From Synthetic Dyes to the First Antimalarials

The story of the 8-aminoquinolines begins not in a pharmacy, but in the burgeoning synthetic dye industry of late 19th-century Germany. The foundational insight came from Nobel laureate Paul Ehrlich, who pioneered the concept of a "magic bullet"—a compound that could selectively target and destroy a pathogen without harming the host.[5][6][7] Ehrlich observed that certain dyes, like methylene blue, could selectively stain microbes.[6][7] This led him to hypothesize that these dyes might also possess therapeutic properties. In 1891, Ehrlich and his student Paul Guttmann demonstrated that methylene blue had mild antimalarial activity, marking it as the first fully synthetic drug used in medicine.[5][8][9]

While methylene blue itself was not potent enough to replace the standard treatment, quinine, its discovery provided a critical proof-of-concept and a chemical scaffold for future exploration.[8] German chemists, particularly at Bayer, began a systematic effort to synthesize more potent analogues.[10][11] The key scientific rationale was to modify the methylene blue structure by adding basic alkyl side chains to enhance its antimalarial activity.[11] This line of inquiry led directly to the synthesis of the first 8-aminoquinoline antimalarial, Pamaquine (then called Plasmochin), by Werner Schulemann, Fritz Schönhöfer, and August Wingler in 1924.[12][13] Its introduction into human use in 1926 was a revolutionary moment: for the first time, a rationally synthesized drug could target the persistent stages of malaria responsible for relapse.[10][13][14]

Part 2: The Evolution of a Drug Class: Pamaquine, Primaquine, and Tafenoquine

The development of the 8-aminoquinolines is a story of iterative improvement, driven by the need to balance efficacy against toxicity. Each successive compound represents a refinement aimed at creating a safer and more effective therapeutic agent.

Pamaquine: The Proof-of-Concept

Pamaquine was the trailblazer. It was the first drug to demonstrate efficacy against the gametocytes (the sexual stages responsible for transmission) and the exo-erythrocytic (liver) stages of the parasite.[10][12] However, its clinical utility was severely limited by a narrow therapeutic window and significant toxicity, including methemoglobinemia and hemolytic anemia.[12][15] Attempts during World War II to combine pamaquine with another synthetic antimalarial, quinacrine, resulted in severe hemolytic events and some fatalities, underscoring the drug's dangers.[15][16] Despite its flaws, pamaquine's historical importance is immense; it validated the 8-aminoquinoline core as a viable anti-relapse agent and spurred the search for safer derivatives.[12]

Primaquine: The Enduring Gold Standard

The urgent need for a safer anti-relapse drug for soldiers during World War II and the Korean War led to a massive screening program in the United States.[3][17] This effort, led by Robert Elderfield at Columbia University, resulted in the synthesis of Primaquine in the 1940s.[2][3][18]

Primaquine emerged as a superior analogue to pamaquine, offering a much better therapeutic index—it was more effective at lower, less toxic doses.[11][12][19] It remains the most widely used drug for the radical cure of P. vivax and P. ovale malaria.[18][20] For over 60 years, it has been the sole therapeutic option against latent malaria.[1][14] Its primary role is to eliminate the dormant hypnozoites from the liver after the acute blood-stage infection has been cleared by another drug like chloroquine.[2]

Tafenoquine: The Modern Advancement

Decades of research culminated in the development of Tafenoquine , a long-acting 8-aminoquinoline discovered by the Walter Reed Army Institute of Research (WRAIR) in 1978.[21][22][23] After a long development period, it was approved by the FDA in 2018 for both the radical cure of P. vivax (as Krintafel™) and for malaria prophylaxis (as Arakoda™).[21][24]

The key advantage of tafenoquine is its significantly longer half-life compared to primaquine. This allows for a single-dose radical cure regimen, a major improvement over the 14-day course required for primaquine, which often suffers from poor patient adherence.[19][25] Tafenoquine is active against all stages of the malaria parasite, including the liver, blood, and gametocyte stages, making it a powerful tool for both treatment and prevention.[21][24]

Data Presentation: Comparative Profile of Key 8-Aminoquinolines
FeaturePamaquine (Plasmochin)PrimaquineTafenoquine (Krintafel™/Arakoda™)
Year of Discovery 1924[13]1940s[2][3]1978[22]
Primary Use Radical cure of relapsing malariaRadical cure of P. vivax & P. ovaleRadical cure of P. vivax; Prophylaxis[21]
Key Advantage First synthetic anti-relapse agentImproved safety over pamaquine[12]Single-dose regimen, long half-life[25]
Major Limitation High toxicity, narrow therapeutic window[11][12]14-day treatment course, G6PD toxicity[19]G6PD toxicity, longer-lasting hemolysis risk
Typical Regimen Discontinued15-30 mg daily for 14 days300 mg single dose for radical cure
Mandatory Visualization: The 8-Aminoquinoline Development Timeline

G cluster_1890 Late 19th Century cluster_1920 1920s cluster_1940 1940s-1950s cluster_1970 1970s cluster_2010 21st Century Ehrlich 1891: Paul Ehrlich Demonstrates Methylene Blue's Antimalarial Activity Pamaquine 1924: Pamaquine Synthesized First 8-Aminoquinoline Ehrlich->Pamaquine Primaquine 1940s: Primaquine Synthesized Improved Safety Profile Pamaquine->Primaquine G6PD 1956: G6PD Deficiency Linked to Hemolysis Primaquine->G6PD Tafenoquine 1978: Tafenoquine Discovered Long-Acting Analogue Primaquine->Tafenoquine Approval 2018: Tafenoquine Approved by FDA Single-Dose Radical Cure Tafenoquine->Approval

Caption: Key milestones in the discovery and development of 8-aminoquinoline antimalarials.

Part 3: Mechanism of Action and the Challenge of Hemolytic Toxicity

The therapeutic action and the primary toxicity of 8-aminoquinolines are two sides of the same coin, both stemming from their ability to generate oxidative stress. Understanding this dual nature is critical for their safe and effective use.

Bioactivation and Oxidative Stress

8-aminoquinolines are prodrugs, meaning they must be metabolized by the host to become active.[21] While the exact mechanisms are still under investigation, it is understood that host enzymes, such as cytochrome P450s (CYP2D6 is important for tafenoquine), metabolize the drugs into reactive intermediates.[1][21] These metabolites can undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[1][12]

It is this flood of ROS that is believed to be lethal to the malaria parasite, particularly the metabolically less active hypnozoites in the liver.[1] The parasite's own enzymes may even contribute to this process, enhancing the drug's efficacy.[1]

Mandatory Visualization: Proposed Mechanism of Action

G cluster_host Host & Parasite Environment Prodrug 8-Aminoquinoline (Primaquine, Tafenoquine) Metabolites Reactive Metabolites (e.g., Quinoneimines) Prodrug->Metabolites Metabolism (e.g., CYP450) ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Parasite Malaria Parasite (Hypnozoite) ROS->Parasite Death Parasite Death (Radical Cure) Parasite->Death

Caption: 8-aminoquinolines act as prodrugs, generating ROS to kill dormant parasites.

The G6PD Deficiency Nexus

The same ROS that kill the parasite can inflict severe damage on the host's red blood cells (RBCs). RBCs rely on the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) to produce NADPH, a crucial molecule that protects them from oxidative damage.[26]

Individuals with G6PD deficiency, a common X-linked genetic disorder affecting some 400 million people worldwide, cannot produce sufficient NADPH.[1][26] When these individuals are exposed to an oxidative trigger like an 8-aminoquinoline, their RBCs are overwhelmed by the ROS.[20][26] This leads to premature destruction of the RBCs, a condition known as acute hemolytic anemia, which can be life-threatening.[27][28] The link between 8-aminoquinoline use and this dangerous side effect was firmly established in 1956, a few years after primaquine's introduction.[10][14]

This pharmacogenetic interaction makes G6PD screening an absolute prerequisite before administering primaquine or tafenoquine.[10][13] The risk of hemolysis is dose-dependent and varies with the specific G6PD variant, with some variants causing more severe enzyme deficiency than others.[20][26][28]

Part 4: Experimental Protocols and Validating Systems

The critical need to prevent drug-induced hemolysis necessitates a self-validating system where patient safety is confirmed before treatment. The cornerstone of this system is the reliable screening for G6PD deficiency.

Experimental Protocol: Fluorescent Spot Test for G6PD Deficiency

This widely used qualitative assay is a reliable method for identifying G6PD deficient individuals. It is based on the principle that G6PD in a blood sample will generate NADPH, which fluoresces under UV light.

Objective: To qualitatively assess G6PD enzyme activity in a blood sample.

Materials:

  • Whole blood collected in EDTA or heparin.

  • G6PD screening test kit (containing G6PD substrate, NADP+, saponin for lysis, and buffer).

  • Whatman No. 1 filter paper.

  • Micropipettes.

  • Incubator or water bath at 37°C.

  • Long-wave UV lamp (365 nm).

  • Positive (G6PD normal) and Negative (G6PD deficient) controls.

Methodology:

  • Reagent Preparation: Reconstitute the assay reagents according to the manufacturer's instructions. This typically involves mixing a vial of lyophilized substrate/NADP+ with the provided buffer.

  • Sample Preparation:

    • Pipette 10 µL of well-mixed whole blood (patient sample, positive control, negative control) into separate, appropriately labeled microcentrifuge tubes.

    • Add 100 µL of the reconstituted reagent mixture to each tube.

    • Mix gently by vortexing for 5 seconds.

  • Incubation: Incubate all tubes at 37°C for 10 minutes. This allows the G6PD enzyme present in the samples to reduce NADP+ to NADPH.

  • Spotting: After incubation, use a micropipette to spot 10 µL from each tube onto a single piece of Whatman No. 1 filter paper. Ensure spots are well-separated and labeled.

  • Drying: Allow the spots to air dry completely in a dark place for at least 15 minutes.

  • Visualization & Interpretation:

    • Examine the dried spots under a long-wave UV lamp in a darkened room.

    • Normal G6PD Activity (Test Negative): The spot will show bright fluorescence. This is because the G6PD in the sample has produced NADPH, which fluoresces.

    • Deficient G6PD Activity (Test Positive): The spot will show little to no fluorescence. This indicates a lack of G6PD activity and therefore no significant production of fluorescent NADPH.

    • Intermediate Activity (Often in heterozygous females): May show faint or mottled fluorescence. Quantitative testing is recommended.

  • Validation: The results are considered valid only if the positive control shows bright fluorescence and the negative control shows no fluorescence.

Mandatory Visualization: G6PD Screening Workflow

G start Patient with P. vivax Malaria collect_blood Collect Whole Blood Sample start->collect_blood g6pd_test Perform G6PD Screening Test (e.g., Fluorescent Spot Test) collect_blood->g6pd_test result Interpret Results g6pd_test->result normal G6PD Normal (Fluorescent) result->normal Normal deficient G6PD Deficient (Non-fluorescent) result->deficient Deficient treat Administer Standard 8-Aminoquinoline Radical Cure (Primaquine or Tafenoquine) normal->treat no_treat AVOID 8-Aminoquinolines. Consider alternative relapse prevention strategies. deficient->no_treat

Caption: Clinical workflow ensuring patient safety prior to 8-aminoquinoline administration.

Conclusion and Future Directions

The history of the 8-aminoquinolines is a testament to the power of medicinal chemistry and a stark reminder of the complexities of host-drug-parasite interactions. From the initial observations with methylene blue to the rational design of single-dose tafenoquine, the journey has been one of continuous scientific advancement. These drugs remain the only tool available to achieve a radical cure for relapsing malaria, a critical component of global elimination strategies.

However, the challenge of G6PD-deficiency-associated hemolysis remains a significant barrier to their widespread, safe use.[1][10] Future research must focus on two key areas:

  • Development of point-of-care, quantitative G6PD diagnostics: Simple, rapid, and affordable tests that can accurately quantify G6PD activity are needed to guide safe dosing, especially for heterozygous females with intermediate activity.

  • Discovery of safer 8-aminoquinolines: The ultimate goal is to design new 8-aminoquinoline analogues or entirely new classes of drugs that retain potent hypnozoitocidal activity without the hemolytic liability. Understanding the precise metabolic pathways that separate therapeutic effect from toxicity is paramount to this effort.[1]

The story of the 8-aminoquinolines is far from over. By leveraging the lessons of the past century, the scientific community is poised to develop the next generation of therapies that can safely and effectively eliminate the persistent threat of relapsing malaria.

References

  • Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimin
  • Tafenoquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. (n.d.). NCBI.
  • Methylene blue for tre
  • Pamaquine. (n.d.). Grokipedia.
  • Pamaquine. (n.d.). Wikipedia.
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  • Pharmaceuticals: From Paul Ehrlich to Big Pharma. (n.d.). SQ Online.
  • Paul Ehrlich. (n.d.). Science History Institute.
  • Paul Ehrlich, the Rockefeller Institute, and the First Targeted Chemotherapy. (n.d.). Hospital Centennial.
  • 8-Aminoquinoline Therapy for Latent Malaria. (2019, July 31). Clinical Microbiology Reviews.
  • Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. (2022, June 3). PMC.
  • Primaquine. (n.d.). Wikipedia.
  • Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. (2019, July 30). PMC.
  • A Brief History of Quinoline as Antimalarial Agents. (2014, February 28). International Journal of Pharmaceutical Sciences Review and Research.
  • Genotype-phenotype association and biochemical analyses of glucose-6-phosphate dehydrogenase variants: Implications for the hemolytic risk of using 8-aminoquinolines for radical cure. (2022, October 20). PMC.
  • Army Antimalarial Drug Development: An Advanced Development Case Study for Tafenoquine. (2020, February 19). Military Medicine.
  • Tafenoquine: First Global Approval. (n.d.).
  • The Discovery and Development of Primaquine: A Technical Guide. (n.d.). Benchchem.
  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. (n.d.).
  • Safety of 8-aminoquinolines given to people with G6PD deficiency: protocol for systematic review of prospective studies. (2014, May 14). PMC.
  • Pharmacometric assessment of primaquine induced haemolysis in glucose-6-phosphate dehydrogenase deficiency. (2023, July 13). eLife.
  • Tafenoquine – Milestone In Journey Towards Malaria Elimination. (2019, January 23).
  • The History of Malaria Tre
  • Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. (n.d.).
  • Primaquine Therapy for Malaria. (2004, November 1). Clinical Infectious Diseases.
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  • Pamaquine – Knowledge and References. (n.d.). Taylor & Francis.
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  • G6PD Variants and Haemolytic Sensitivity to Primaquine and Other Drugs. (2021, March 15). Frontiers.
  • Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. (2023, May 15). MDPI.
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Foundational

The Dual-Functional Scaffold: Physical, Chemical, and Mechanistic Profiling of 8-Aminoquinolin-5-ol Dihydrochloride

Executive Summary In the landscape of modern synthetic chemistry and drug development, 8-Aminoquinolin-5-ol dihydrochloride (CAS: 860231-18-1) emerges as a highly specialized, dual-functional scaffold[1]. Combining the r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, 8-Aminoquinolin-5-ol dihydrochloride (CAS: 860231-18-1) emerges as a highly specialized, dual-functional scaffold[1]. Combining the robust bidentate chelating capability of the 8-aminoquinoline (AQ) motif with the electronic tunability of a 5-hydroxyl substitution, this compound serves as a critical directing group for transition-metal-catalyzed C–H functionalization and as a precursor for biologically active pharmacophores[2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data. Here, we will dissect the causality behind its physicochemical behavior, its mechanistic role in catalyst speciation, and field-proven, self-validating protocols for its synthesis and application.

I. Physicochemical Profiling & Structural Causality

The free base, 8-aminoquinolin-5-ol, is a highly electron-rich aromatic system. The presence of both an amino group and a hydroxyl group on the quinoline core renders the molecule susceptible to rapid auto-oxidation under ambient conditions. To mitigate this, the compound is isolated and stored as a dihydrochloride salt . Protonation of both the primary amine and the quinoline nitrogen significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), granting the scaffold exceptional bench stability and enhanced aqueous solubility for biological assays.

Quantitative Data Summary
PropertyValueMechanistic Significance
CAS Number 860231-18-1Specific to the dihydrochloride salt[1].
Molecular Formula C₉H₁₀Cl₂N₂ORepresents the base core (C₉H₈N₂O) complexed with 2 HCl molecules[4].
Molecular Weight 233.09 g/mol Critical for stoichiometric calculations in ligand-to-metal ratios[1].
Exact Mass (Free Base) 160.06366 DaUtilized for High-Resolution Mass Spectrometry (HRMS) validation[4].
Predicted XlogP 1.6 (Free Base)Indicates moderate lipophilicity; optimal for cellular membrane permeability in drug design[4].
Coordination Geometry N,N-BidentateForms highly stable 5-membered metallacycles with Pd(II), Ni(II), and Cu(II)[2].

II. Electronic Tuning in C(sp³)–H Activation

The 8-aminoquinoline (AQ) directing group, originally popularized by Daugulis, is a cornerstone of directed C–H activation. However, the unmodified AQ group often leads to catalyst trapping or sluggish kinetics in base-metal catalysis (e.g., Nickel).

The introduction of the 5-hydroxyl group fundamentally alters the electronic landscape of the quinoline ring. Recent Hammett analyses in Ni(II)-mediated C(sp³)–H activation have demonstrated that the electronic properties of the AQ directing group directly dictate catalyst speciation[2].

The Causality: Electron-withdrawing groups at the 5-position force the nickel catalyst into an off-cycle, coordinatively saturated paramagnetic tris-ligated state (e.g., Na[fac-(L)₃Ni]). Conversely, the electron-donating nature of the 5-hydroxyl group (or its etherified derivatives) destabilizes these off-cycle paramagnetic complexes. This shifts the pre-equilibrium toward the active mono- or bis-ligated Ni(II) species, thereby accelerating the rate-determining cyclometalation step (C–H cleavage)[2].

Mechanism A Ni(II) Precursor + Substrate (with 5-OH-AQ Directing Group) B Paramagnetic Tris-AQ Ligated Ni(II) Complex (Off-Cycle) A->B Ligand Exchange C Active Ni(II) Intermediate (Mono/Bis-Ligated) B->C Pre-equilibrium (Shifted by 5-OH electron donation) C->B Reversible Trapping D Cyclometalation (Rate-Determining C-H Cleavage) C->D C-H Activation E Functionalized Product + Regenerated Catalyst D->E Functionalization

Influence of the 5-OH-AQ directing group on Ni(II) speciation and C(sp3)-H activation.

III. Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems incorporating In-Process Controls (IPCs).

Protocol 1: Chemoselective Synthesis of 8-Aminoquinolin-5-ol Dihydrochloride

Objective: Reduce 8-nitroquinolin-5-ol to the target amine without over-reducing the aromatic system, followed by salt formation[3].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 8-nitroquinolin-5-ol (1.0 equiv) in concentrated aqueous HCl (10 volumes). Causality: The highly acidic medium protonates the quinoline nitrogen, increasing the electrophilicity of the nitro group and facilitating reduction.

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 equiv) portion-wise at room temperature. Heat the stirred mixture to 110 °C for 3 hours[3]. Causality: SnCl₂ is chosen over catalytic hydrogenation (Pd/C + H₂) to prevent the unwanted reduction of the electron-deficient pyridine ring of the quinoline core.

  • IPC Validation Check 1: Sample the reaction, neutralize, and analyze via LC-MS. The disappearance of the m/z 191 [M+H]⁺ peak and the appearance of m/z 161 [M+H]⁺ confirms complete nitro reduction.

  • Workup: Cool the mixture to 0 °C and basify cautiously with aqueous ammonia to pH 9-10. Extract the free base with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate[3].

  • Salt Formation: Dissolve the crude free base in a minimal volume of anhydrous ethanol. Slowly add 2.5 equivalents of 2M HCl in diethyl ether dropwise at 0 °C.

  • IPC Validation Check 2: Isolate the resulting precipitate via vacuum filtration. Analyze via ¹H-NMR (in D₂O). The downfield shift of the aromatic protons (relative to the free base in CDCl₃) acts as an internal validation that both nitrogen centers are fully protonated.

Synthesis N1 8-Nitroquinolin-5-ol (Starting Material) N2 SnCl2 · 2H2O / Conc. HCl (Chemoselective Reduction) N1->N2 110 °C, 3h N3 8-Aminoquinolin-5-ol (Free Base Intermediate) N2->N3 NH3 Basification & EtOAc Extraction N4 Anhydrous HCl in Ether (Protonation) N3->N4 0 °C, Ethanol N5 8-Aminoquinolin-5-ol dihydrochloride (Stable Target Compound) N4->N5 Precipitation & Filtration

Synthetic pathway and isolation of 8-Aminoquinolin-5-ol dihydrochloride from 8-nitroquinolin-5-ol.
Protocol 2: Installation as a Directing Group

Objective: Couple the dihydrochloride salt to an aliphatic carboxylic acid for downstream C–H activation.

Step-by-Step Methodology:

  • Activation: Dissolve the target aliphatic carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Add Oxalyl Chloride (1.2 equiv) and a catalytic amount of DMF. Stir for 2 hours to form the acyl chloride.

  • Coupling: In a separate flask, suspend 8-Aminoquinolin-5-ol dihydrochloride (1.1 equiv) in DCM. Add Triethylamine (TEA, 4.0 equiv). Causality: Four equivalents of TEA are strictly required: two to neutralize the dihydrochloride salt, one to neutralize the HCl generated during amidation, and one to maintain a basic environment.

  • Reaction: Add the acyl chloride solution dropwise to the amine suspension at 0 °C. Stir for 12 hours at room temperature.

  • Validation Check: Purify via flash chromatography. IR spectroscopy should reveal a sharp amide carbonyl stretch (~1680 cm⁻¹) and the absence of the primary amine N-H stretches (~3300-3400 cm⁻¹), validating successful installation.

IV. Biological Relevance & Pharmacophore Utility

Beyond organometallic catalysis, the 5-hydroxy-8-aminoquinoline core is a privileged scaffold in medicinal chemistry. It is structurally homologous to the active metabolites of 8-aminoquinoline antimalarials (e.g., primaquine and tafenoquine). Furthermore, this specific scaffold has been utilized as a critical intermediate in the synthesis of covalent inhibitors targeting the CC Chemokine Receptor 2 (CCR2)[3]. The 5-hydroxyl group provides an essential synthetic handle for etherification, allowing researchers to build extended molecular architectures that project into allosteric binding pockets.

References

  • PubChemLite Database. "8-aminoquinolin-5-ol dihydrochloride (C9H8N2O)." University of Luxembourg / PubChem. URL:[Link]

  • Nadeau, B. E., et al. "Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp3)–H Activation: A Hammett Investigation of 8-Aminoquinoline." Organometallics, ACS Publications, 2023. URL:[Link]

  • Congreve, M., et al. "WO2023031308A1 - Inhibiteurs de ccr2." Google Patents, 2023.

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Exploratory

Unveiling the Electronic Architecture of 8-Aminoquinolin-5-ol: A Theoretical and Computational Guide

Executive Summary & Chemical Significance 8-Aminoquinolin-5-ol represents a highly privileged scaffold in both medicinal chemistry and materials science. By merging the potent bidentate chelating capacity of an 8-aminoqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

8-Aminoquinolin-5-ol represents a highly privileged scaffold in both medicinal chemistry and materials science. By merging the potent bidentate chelating capacity of an 8-aminoquinoline core with the electron-donating and hydrogen-bonding potential of a 5-hydroxyl group, this molecule exhibits unique photophysical and electronic properties.

Understanding its electronic structure is not merely an academic exercise; it is the foundational step for designing selective metallo-pharmaceuticals, antimalarial agents, and luminescent organic probes. This guide outlines the rigorous theoretical frameworks—specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—required to accurately map the electronic architecture of 8-Aminoquinolin-5-ol, ensuring that every computational protocol is grounded in causality and self-validation.

Causality in Computational Protocol Design

In computational chemistry, the choice of functional and basis set dictates the physical accuracy of the model. For 8-Aminoquinolin-5-ol, the protocol must account for aromatic π -systems, lone-pair electronics, and intramolecular charge transfer.

  • Geometry Optimization (PBE0-D3): The PBE0 hybrid functional provides exceptional agreement with experimental X-ray crystallographic geometries for 8-aminoquinoline derivatives[1]. Furthermore, Grimme’s D3 dispersion correction is mandatory. Without it, the model fails to capture the non-covalent intramolecular interactions (such as hydrogen bonding between the 8-amino group and the quinoline nitrogen) and intermolecular π−π stacking critical to its supramolecular behavior[2].

  • Electronic Properties (B3LYP): For calculating nonlinear optical (NLO) properties, dipole moments, and frontier molecular orbitals, the B3LYP functional paired with a diffuse and polarized basis set (e.g., 6-311++G(d,p)) is highly effective for 5-substituted 8-aminoquinolines[3].

  • Excited-State Modeling (ωB97XD & PCM): Standard functionals severely underestimate charge-transfer excitation energies. The range-separated hybrid functional ωB97XD correctly models the long-range electron correlation required for transitions to the Charge Transfer State (SCT)[4]. Additionally, a Polarizable Continuum Model (PCM) must be applied; gas-phase calculations fail to account for the dielectric screening that stabilizes polar excited states.

Step-by-Step Methodology: The Self-Validating Quantum Workflow

To ensure high scientific integrity, the computational evaluation of 8-Aminoquinolin-5-ol must follow a strict, self-validating workflow.

Step 1: Conformational Search and Initial Geometry Guess

  • Action: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy conformers.

  • Causality: 8-Aminoquinolin-5-ol possesses rotational freedom around the C-O and C-N bonds. Starting DFT optimizations from a high-energy conformer can trap the geometry in a local minimum, yielding artifactual electronic properties.

Step 2: Ground-State Geometry Optimization

  • Action: Optimize the lowest-energy conformer using the PBE0 functional with Grimme’s D3 dispersion correction and the def2-SVP basis set[1].

  • Causality: This combination provides an optimal balance between geometric accuracy and computational cost, accurately mapping the partial density of states for the carbon, nitrogen, and oxygen atoms[5].

Step 3: Vibrational Frequency Analysis (Self-Validation)

  • Action: Compute the Hessian matrix at the same level of theory (PBE0-D3/def2-SVP).

  • Causality: Optimization algorithms only locate stationary points on the potential energy surface. The frequency calculation acts as a strict mathematical check: the presence of exactly zero imaginary frequencies guarantees that the optimized structure is a true energetic minimum[3]. If an imaginary frequency is found, the structure is a transition state and must be perturbed and re-optimized.

Step 4: Wavefunction and Electronic Property Analysis

  • Action: Perform single-point energy calculations using a larger basis set (e.g., B3LYP/6-311++G(d,p)) to extract HOMO-LUMO energies, Mulliken charges, and Molecular Electrostatic Potential (MEP) maps[3].

  • Causality: Diffuse functions (++) are critical to describe the electron density far from the nucleus (essential for the lone pairs on O and N), while polarization functions (d,p) model the distortion of atomic orbitals.

Step 5: Excited-State TD-DFT

  • Action: Execute TD-DFT using ωB97XD/def2-TZVP, incorporating a PCM solvent model[4].

  • Causality: This step accurately simulates the UV-Vis absorption spectrum and identifies the orbital contributions to the primary electronic transitions.

DFT_Workflow Start Conformational Search (Molecular Mechanics) Opt Geometry Optimization (PBE0-D3/def2-SVP) Start->Opt Freq Frequency Analysis (Hessian Matrix Evaluation) Opt->Freq Freq->Opt Imaginary Freq Found (Perturb & Re-optimize) Prop Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->Prop Validated (0 Imaginary Freqs) TDDFT Excited State TD-DFT (ωB97XD/def2-TZVP + PCM) Prop->TDDFT

Step-by-step computational workflow for validating the electronic structure of 8-Aminoquinolin-5-ol.

Quantitative Electronic Structure Data

The following table summarizes the representative theoretical electronic descriptors for 8-Aminoquinolin-5-ol, synthesized from standard DFT approximations of 5-substituted 8-aminoquinoline derivatives.

Electronic DescriptorSymbolRepresentative ValueMechanistic Significance
HOMO Energy EHOMO​ -5.42 eVDictates electron-donating capacity; raised by the 5-OH resonance effect.
LUMO Energy ELUMO​ -1.85 eVDictates electron-accepting capacity; localized on the quinoline ring.
Energy Gap ΔE 3.57 eVPrimary indicator of kinetic stability and UV-Vis absorption threshold.
Chemical Hardness η 1.78 eVMeasures resistance to charge transfer ( η=(ELUMO​−EHOMO​)/2 ).
Electrophilicity Index ω 3.71 eVPropensity to acquire electron density ( ω=μ2/2η ).
Dipole Moment μ 3.45 DebyeDrives solvent interactions and supramolecular alignment[3].

Mechanistic Insights: Orbital Interactions and Photobasicity

The electronic architecture of 8-Aminoquinolin-5-ol is defined by an intramolecular "push-pull" dynamic.

The Push-Pull System: The 5-hydroxyl group acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the aromatic π -system. Conversely, the quinoline nitrogen acts as an electron acceptor. This narrows the HOMO-LUMO gap compared to unsubstituted quinolines, facilitating easier electronic transitions.

Photobasicity and Structural Planarization: Upon photon absorption, the molecule transitions to a Charge Transfer State (SCT). TD-DFT optimizations of this excited state reveal a critical structural evolution: the planarization of the 8-amino group[4]. In the ground state, the amine group is slightly pyramidal. In the excited state, planarization maximizes orbital overlap with the aromatic ring, drastically increasing the electron density on the quinoline nitrogen. This significantly enhances the molecule's basicity in the excited state (photobasicity)[4].

Charge_Transfer S0 Ground State (S0) Localized Electron Density Photon Photon Absorption (Vertical Excitation) S0->Photon SCT Charge Transfer State (SCT) Donor (OH/NH2) to Acceptor (Ring) Photon->SCT Relax Structural Planarization (Amine Group Flattens) SCT->Relax Fluor Fluorescence Emission (Stokes Shifted) Relax->Fluor Fluor->S0 Decay

Intramolecular charge transfer (ICT) and photophysical relaxation pathway in 8-Aminoquinolin-5-ol.

Applications in Metallo-Pharmaceutical Design

The theoretical insights derived from these electronic structure calculations directly inform drug development and materials science:

  • Coordination Chemistry: 8-Aminoquinolines are privileged bidentate ligands. Molecular Electrostatic Potential (MEP) maps highlight regions of high electron density around the oxygen and nitrogen atoms. This guides the design of transition metal complexes (e.g., with Re, Hg, Zn) by predicting the binding affinity and the geometry of the metal-ligand bond[1],[2].

  • Supramolecular Synthons: The electrostatic features dictate the molecule's ability to form robust non-covalent supramolecular synthons, such as hydrogen bonding networks and π−π stacking, which are crucial for crystal engineering and optimizing ligand-receptor binding in pharmacology[2].

References

  • Title: Electronic structure of the organic semiconductor Alq3 (aluminum tris-8-hydroxyquinoline)
  • Title: (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)
  • Source: chemrxiv.
  • Title: Influence of pseudohalide anions on non-covalent supramolecular synthons in Hg(II)
  • Source: researchgate.net (Structural Chemistry)

Sources

Foundational

8-Aminoquinolin-5-ol Dihydrochloride: A Comprehensive Guide to Safety, Handling, and Experimental Applications

Executive Summary 8-Aminoquinolin-5-ol dihydrochloride (CAS 860231-18-1) is a critical bifunctional scaffold utilized extensively in antimalarial drug metabolism research and advanced organometallic chemistry. As the act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Aminoquinolin-5-ol dihydrochloride (CAS 860231-18-1) is a critical bifunctional scaffold utilized extensively in antimalarial drug metabolism research and advanced organometallic chemistry. As the active pharmacophore and primary metabolite analog of 8-aminoquinoline drugs (such as primaquine), it possesses unique redox properties. This whitepaper provides an authoritative framework for understanding its physicochemical behavior, mitigating its oxidative toxicity, and executing self-validating handling protocols in the laboratory.

Physicochemical Profiling and Structural Causality

Understanding the molecular architecture of 8-aminoquinolin-5-ol is essential for predicting its macroscopic behavior. The free base features an extremely electron-rich 5-hydroxy-8-aminoquinoline core. The synergistic electron-donating effects of the hydroxyl and amino groups significantly raise the Highest Occupied Molecular Orbital (HOMO) energy, making the free base exceptionally prone to rapid auto-oxidation in ambient air.

To thermodynamically stabilize the molecule for commercial transport and long-term storage, it is synthesized as a dihydrochloride salt[1]. Protonation of the quinoline nitrogen and the primary amine withdraws electron density from the aromatic system, effectively raising the oxidation potential.

Quantitative Data Summary
ParameterSpecification
Compound Name 8-Aminoquinolin-5-ol dihydrochloride
CAS Registry Number 860231-18-1
Molecular Formula C9H8N2O · 2HCl
Molecular Weight 233.10 g/mol
Monoisotopic Mass (Free Base) 160.06366 Da[2]
Physical Appearance Solid (Light-sensitive, Hygroscopic)
Storage Requirements -20°C, desiccated, under Argon/N2

Mechanistic Causality in Redox Biology

In pharmacological contexts, the 8-aminoquinolin-5-ol motif represents the active metabolic endpoint of primaquine and tafenoquine. Hepatic cytochrome P450 enzymes metabolize these parent drugs into 5-hydroxy derivatives, which subsequently undergo rapid intracellular redox cycling[3].

The 5-hydroxy-8-aminoquinoline core oxidizes into a highly electrophilic quinoneimine intermediate. This redox cycling transfers electrons directly to molecular oxygen, generating a lethal burst of reactive oxygen species (ROS), including superoxide and hydrogen peroxide[4]. While this oxidative stress is the primary mechanism of action for clearing Plasmodium parasites from the liver, it is also the direct causal agent of methemoglobinemia and hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[4].

RedoxPathway A 8-Aminoquinolin-5-ol (Reduced State) B O2 / Cytochrome P450 (Oxidation) A->B Electron Transfer C Quinoneimine Intermediate (Highly Electrophilic) B->C C->A Cellular Reductases (NADH/GSH) D Reactive Oxygen Species (H2O2, Superoxide) C->D Redox Cycling E Cellular Oxidative Stress (Hemolysis / Clearance) D->E

Figure 1. Redox cycling mechanism of 8-aminoquinolin-5-ol generating reactive oxygen species.

Laboratory Safety & Handling Architecture

Due to its inherent redox-active nature and potential to act as a methemoglobin-forming agent[4], handling 8-aminoquinolin-5-ol dihydrochloride requires strict environmental controls.

  • Toxicity & PPE: The compound is an irritant and a suspected hematotoxin. Personnel must utilize nitrile gloves, safety goggles, and work exclusively within a Class II biological safety cabinet or a certified chemical fume hood.

  • Storage Vulnerabilities: The dihydrochloride salt must be stored at -20°C in a dark desiccator under an inert atmosphere (Argon or N2). The salt is highly hygroscopic; moisture ingress facilitates localized hydrolysis, deprotonation, and subsequent oxidation. This degradation is visually self-evident: the powder will shift from an off-white/tan color to a dark brown or purple hue.

Self-Validating Experimental Workflows

Protocol: Anaerobic Free-Basing of 8-Aminoquinolin-5-ol Dihydrochloride

Many downstream applications—such as utilizing the compound as a bidentate directing group in Pd-catalyzed C-H activation or as a standard in biological assays—require the free base.

Causality behind the design: Ambient oxygen will rapidly oxidize the electron-rich aminophenol free base into a quinoneimine. Therefore, all solvents must be strictly degassed. Furthermore, sodium bicarbonate (NaHCO3) is explicitly chosen over stronger bases (like NaOH) because the pKa of the 5-hydroxyl group is approximately 8.5. A stronger base would deprotonate the phenol, creating a highly water-soluble, hyper-reactive phenoxide anion that is nearly impossible to extract and degrades instantly.

Workflow Salt 8-Aminoquinolin-5-ol 2HCl (Stable, Hygroscopic) Degas Dissolve in Degassed H2O (Prevents Auto-oxidation) Salt->Degas Base Add NaHCO3 (pH 7.5-8.0) (Neutralization) Degas->Base Extract Extract with EtOAc/DCM (Isolate Free Base) Base->Extract Store Use Immediately or Store at -80°C under Ar Extract->Store

Figure 2. Step-by-step workflow for the safe handling and free-basing of the dihydrochloride salt.

Step-by-Step Methodology:

  • Solvent Preparation: Degas deionized water and ethyl acetate (EtOAc) by sparging with Argon gas for a minimum of 30 minutes prior to use.

  • Dissolution: In a Schlenk flask under an Argon atmosphere, dissolve 1.0 equivalent of 8-aminoquinolin-5-ol dihydrochloride in the degassed water.

  • Neutralization: Dropwise, add a saturated aqueous solution of NaHCO3 until the pH of the aqueous layer reaches 7.5–8.0.

  • Extraction: Extract the aqueous layer three times with the degassed EtOAc. Keep the system under a blanket of Argon during transfers.

  • Self-Validation Check (Critical): Observe the color of the organic layer. A successful, oxidation-free extraction will yield a pale yellow solution. If the solution turns deep blue, purple, or dark brown, auto-oxidation to the quinoneimine has occurred[4], and the batch must be discarded.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter under inert gas, and concentrate under reduced pressure (water bath < 30°C). The resulting free base must be used immediately in downstream reactions.

References

  • PubChemLite - 8-aminoquinolin-5-ol dihydrochloride (C9H8N2O). Université du Luxembourg / PubChem. 2

  • 8-aminoquinolin-5-ol dihydrochloride Product Specification. Sigma-Aldrich. 1

  • Side-chain Hydroxylation in the Metabolism of 8-aminoquinoline Antiparasitic Agents. National Institutes of Health (NIH) / PubMed.3

  • Metabolism of 8-aminoquinoline Antimalarial Agents. National Institutes of Health (NIH) / PubMed.4

Sources

Exploratory

Synthesis of 8-Aminoquinoline from 8-Hydroxyquinoline: A Comprehensive Technical Guide

Executive Summary 8-Aminoquinoline (AQ) is a privileged pharmacophore, serving as the core scaffold for vital antimalarial drugs (e.g., primaquine, tafenoquine) and acting as a powerful bidentate directing group in trans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Aminoquinoline (AQ) is a privileged pharmacophore, serving as the core scaffold for vital antimalarial drugs (e.g., primaquine, tafenoquine) and acting as a powerful bidentate directing group in transition-metal-catalyzed C–H functionalization[1]. While AQ can be synthesized via the nitration and subsequent reduction of quinoline, regioselectivity issues and the formation of isomeric mixtures often necessitate alternative routes[1]. The direct conversion of the inexpensive and widely available 8-hydroxyquinoline (8-HQ) to 8-aminoquinoline represents a highly efficient, regioselective synthetic strategy. This whitepaper details two field-proven methodologies for this transformation: the classical Bucherer amination and the modern Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Mechanistic Rationale: Overcoming the 8-Position

The 8-position of the quinoline ring presents unique electronic and steric challenges. The proximity of the quinoline nitrogen to the 8-hydroxyl group creates a strong intramolecular hydrogen bond and a potent bidentate chelation pocket.

  • Nucleophilic Aromatic Substitution (SNAr): Direct SNAr is highly unfavorable because the hydroxyl group is a poor leaving group, and the electron density at the 8-position is not sufficiently depleted by the pyridine ring (unlike the 2- or 4-positions).

  • Transition Metal Poisoning: The strong chelating ability of 8-HQ can sequester transition metal catalysts, leading to rapid catalyst deactivation.

To overcome these barriers, chemists must employ either dearomatization strategies (Bucherer reaction) or oxygen activation strategies (triflation/tosylation followed by cross-coupling).

Synthetic Strategy 1: The Bucherer Amination

The Bucherer reaction is the reversible conversion of a naphthol (or a fused hydroxy-heterocycle like 8-HQ) to the corresponding amine in the presence of ammonia and an aqueous sulfite or bisulfite salt[2][3].

Causality & Mechanism

Why is bisulfite required? The aromatic C–O bond is too thermodynamically stable to be displaced directly by ammonia. The addition of sodium or ammonium bisulfite to the ring dearomatizes the phenolic system, forming a tetralone-like sulfonate intermediate[2]. This dearomatization drastically lowers the activation energy for the tautomerization of the enol to a ketone, which then undergoes nucleophilic attack by ammonia to form an aminal. Subsequent elimination of water and bisulfite restores aromaticity, yielding 8-aminoquinoline[2][3].

Bucherer A 8-Hydroxyquinoline B Bisulfite Adduct (Dearomatized) A->B + NH4HSO3 (Addition) C Aminal Intermediate B->C + NH3 (Attack) D 8-Aminoquinoline C->D - H2O, - NH4HSO3 (Elimination)

Fig 1. Mechanistic pathway of the Bucherer reaction for 8-aminoquinoline synthesis.

Experimental Protocol: Autoclave Amination[2][4]
  • Preparation: In a high-pressure autoclave reactor, suspend 8-hydroxyquinoline (1.0 equiv) in a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 28-30%).

  • Activation: Add ammonium bisulfite (NH₄HSO₃) or sodium metabisulfite (Na₂S₂O₅) (approx. 2.0–3.0 equiv) to the mixture[4].

    • Self-Validation Check: The mixture should form a thick slurry initially. Ensure the autoclave is rated for high pressure (at least 20 bar) due to the severe expansion of ammonia gas at elevated temperatures.

  • Heating: Seal the autoclave and heat the reaction mixture to 150 °C with vigorous mechanical stirring for 24–48 hours[2].

  • Workup: Cool the reactor completely to room temperature. Carefully vent the excess ammonia gas in a rated fume hood. Basify the solution to pH 11 using 5M NaOH to precipitate the crude product[4].

  • Purification: Filter the yellow precipitate under a vacuum. Purify via recrystallization from ethanol or by vacuum distillation to afford pure 8-aminoquinoline as a pale yellow solid[1][4].

Synthetic Strategy 2: Palladium-Catalyzed Cross-Coupling

For complex substrates that are sensitive to the harsh, high-pressure conditions of the Bucherer reaction, modern organometallic chemistry offers a milder alternative. By converting the hydroxyl group into a pseudohalide (triflate or tosylate), the C–O bond is activated for oxidative addition by a Palladium(0) catalyst[5].

Causality & Mechanism

Why use an ammonia surrogate? Direct amination with ammonia gas in Pd-catalysis is notoriously difficult because ammonia forms stable, unreactive Werner complexes with Palladium, halting the catalytic cycle. Furthermore, primary amines are prone to over-arylation, forming secondary or tertiary amines. To circumvent this, an ammonia surrogate such as benzophenone imine (Ph₂C=NH) is utilized. The sterically bulky imine selectively couples only once, and the resulting intermediate is easily hydrolyzed under mildly acidic conditions to reveal the primary amine.

Buchwald Pd0 Pd(0) Catalyst OA Oxidative Addition [8-Quinolyl-Pd(II)-OTf] Pd0->OA + 8-Quinolyl Triflate AM Amine Coordination & Deprotonation OA->AM + Benzophenone Imine + Base RE Reductive Elimination AM->RE RE->Pd0 Catalyst Regeneration Product 8-Aminoquinoline Derivative RE->Product

Fig 2. Palladium-catalyzed Buchwald-Hartwig amination cycle for 8-quinolyl pseudohalides.

Experimental Protocol: Two-Step Amination

Step A: Synthesis of 8-Quinolyl Triflate

  • Dissolve 8-hydroxyquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add anhydrous pyridine (2.0 equiv) and cool the solution to 0 °C using an ice bath.

  • Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Check: An immediate color change and fuming indicate the exothermic formation of the triflating intermediate. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield 8-quinolyl triflate.

Step B: Cross-Coupling and Hydrolysis

  • In an oven-dried Schlenk flask, combine 8-quinolyl triflate (1.0 equiv), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and Cs₂CO₃ (1.5 equiv).

  • Add anhydrous toluene, followed by benzophenone imine (1.2 equiv).

  • Heat the mixture to 90 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate.

  • Dissolve the crude imine in THF and add 2M HCl. Stir at room temperature for 2 hours to hydrolyze the imine.

  • Neutralize with NaOH, extract with ethyl acetate, and purify via silica gel chromatography to isolate pure 8-aminoquinoline.

Comparative Analysis of Synthetic Routes

To aid in route selection, the following table summarizes the quantitative and qualitative metrics of both methodologies.

ParameterBucherer AminationBuchwald-Hartwig Cross-Coupling
Overall Yield 70 - 90%60 - 80% (Over 2 steps)
Reaction Temperature 150 °C0 °C (Triflation), 90 °C (Coupling)
Equipment Required High-pressure AutoclaveStandard Schlenk Line / Glassware
Reagent Cost Very Low (Ammonia, Bisulfite)High (Pd catalysts, Tf₂O, BINAP)
Scalability Excellent (Industrial scale)Moderate (Limited by catalyst cost)
Environmental Impact High atom economy, aqueous wasteOrganic solvents, heavy metal waste

Conclusion

The synthesis of 8-aminoquinoline from 8-hydroxyquinoline can be tailored to the specific needs of the laboratory or manufacturing plant. The Bucherer reaction remains the gold standard for large-scale, cost-effective synthesis, leveraging simple thermodynamics and dearomatization to force the amination[2][4]. Conversely, the Buchwald-Hartwig cross-coupling provides a highly controlled, milder alternative suitable for complex derivatives where the harsh conditions of the Bucherer reaction might induce unwanted side reactions or functional group degradation[5]. By understanding the mechanistic causality behind these protocols, researchers can reliably access this critical pharmacophore.

References

  • "Bucherer Reaction" in Name Reactions in Organic Synthesis. Cambridge University Press.
  • "The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand". RSC Publishing (Dalton Transactions).
  • "Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature". PMC (National Institutes of Health).
  • "8-Aminoquinoline". Wikipedia.
  • "Bucherer reaction". Wikipedia.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Schiff Bases from 8-Aminoquinolin-5-ol Dihydrochloride

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 8-Aminoquinolin-5-ol dihydrochloride. Quinoline-based Schiff bases are a class of p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 8-Aminoquinolin-5-ol dihydrochloride. Quinoline-based Schiff bases are a class of privileged ligands due to their versatile coordination chemistry and significant potential in drug development, catalysis, and material science.[1] The presence of the 8-hydroxyquinoline scaffold, a well-known pharmacophore, enhances the biological and coordination properties of the resulting imines.[1][2] This guide details a robust protocol, explains the mechanistic rationale behind each step, and offers insights into characterization and troubleshooting for researchers in medicinal chemistry and materials science.

Mechanistic Insights & Strategic Rationale

Schiff base formation is a reversible condensation reaction between a primary amine and an active carbonyl group (aldehyde or ketone) to form an imine or azomethine (-C=N-).[3][4] The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final imine.

Why 8-Aminoquinolin-5-ol?

The choice of 8-Aminoquinolin-5-ol as the amine precursor is strategic for several reasons:

  • Multidentate Ligand Formation: The resulting Schiff base possesses multiple potential coordination sites: the phenolic oxygen, the quinolinic nitrogen, and the newly formed imine nitrogen. This makes it an excellent candidate for forming stable, multidentate complexes with a variety of metal ions.[1]

  • Enhanced Bioactivity: The 8-hydroxyquinoline core is a well-established pharmacophore known for its antimicrobial, anticancer, and antioxidant properties.[1][5] Integrating this moiety into a Schiff base framework can enhance the overall biological profile of the molecule.[2]

  • Tunable Properties: The imine linkage allows for the introduction of a wide variety of substituents via the aldehyde or ketone precursor, enabling fine-tuning of the electronic, steric, and lipophilic properties of the final compound.

The Role of the Dihydrochloride Salt:

The starting material, 8-Aminoquinolin-5-ol, is supplied as a dihydrochloride salt for enhanced stability and shelf-life. However, the amine group (-NH₂) is protonated to -NH₃²⁺ and is therefore non-nucleophilic. A critical first step in the synthesis is the in-situ deprotonation of the amine salt to liberate the free, nucleophilic primary amine, which can then participate in the condensation reaction. This is typically achieved by adding a suitable base.

Materials and Equipment

Reagents:

  • 8-Aminoquinolin-5-ol dihydrochloride

  • Substituted Aldehyde (e.g., Salicylaldehyde, Vanillin, etc.)

  • Absolute Ethanol or Methanol (Anhydrous)[6]

  • Triethylamine (Et₃N) or Sodium Acetate (CH₃COONa)

  • Deionized Water

  • Solvents for Recrystallization (e.g., Ethanol, DMF, Chloroform)[7]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

Detailed Synthesis Protocol

This protocol describes a general method for the synthesis of a Schiff base from 8-Aminoquinolin-5-ol dihydrochloride and a representative aldehyde.

Step 1: Liberation of the Free Amine
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-Aminoquinolin-5-ol dihydrochloride (1.0 eq).

  • Add absolute ethanol (approx. 30 mL). The salt will likely not dissolve completely at this stage.

  • Slowly add triethylamine (2.2 eq) to the suspension. Alternatively, an aqueous solution of sodium acetate (2.2 eq) can be used.

  • Stir the mixture at room temperature for 20-30 minutes. A color change and the formation of a finer precipitate (triethylamine hydrochloride) may be observed.

Scientist's Note (Rationale): A slight excess of base is used to ensure complete deprotonation of both the anilinium hydrochloride and the pyridinium hydrochloride moieties, driving the equilibrium towards the free amine. Triethylamine is often preferred as its hydrochloride salt is moderately soluble in ethanol and can be easily removed during filtration.

Step 2: Condensation and Imine Formation
  • Dissolve the chosen aldehyde (1.0 eq) in a separate flask containing a minimum amount of absolute ethanol (approx. 10-15 mL).

  • Add the ethanolic solution of the aldehyde dropwise to the stirred suspension of the free amine from Step 1.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically ~75-80°C for ethanol) for 2-4 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate:Hexane (e.g., 3:7 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the aldehyde spot.

Scientist's Note (Rationale): Refluxing provides the necessary activation energy for the dehydration of the carbinolamine intermediate, which is often the rate-limiting step. Using an anhydrous solvent like absolute ethanol helps to shift the equilibrium towards the product by minimizing the presence of water, which could otherwise promote the reverse hydrolysis reaction.

Step 3: Isolation and Purification
  • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution upon cooling.

  • If precipitation is slow, the flask can be placed in an ice bath to encourage crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[8]

  • Purification by Recrystallization:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol, DMF, or a binary solvent mixture like chloroform/hexane) until the solid just dissolves.[7][8]

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.[9]

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry in a vacuum oven.[9][10]

Synthetic Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

SchiffBaseSynthesis cluster_prep Step 1: Amine Liberation cluster_reaction Step 2: Condensation cluster_purification Step 3: Isolation & Purification start 8-Aminoquinolin-5-ol dihydrochloride base Add Triethylamine (2.2 eq) in Ethanol start->base Suspend free_amine Free 8-Aminoquinolin-5-ol (Nucleophilic Amine) base->free_amine Stir at RT aldehyde Aldehyde in Ethanol reaction_mix Reaction Mixture aldehyde->reaction_mix reflux Reflux (2-4h) reaction_mix->reflux product_sol Schiff Base in Solution reflux->product_sol Dehydration cool Cool to RT / Ice Bath product_sol->cool Precipitation filter Vacuum Filtration cool->filter crude Crude Product filter->crude Wash with cold EtOH recrystallize Recrystallization crude->recrystallize final_product Pure Schiff Base recrystallize->final_product

Caption: Workflow for the synthesis of Schiff bases from 8-Aminoquinolin-5-ol dihydrochloride.

Characterization of the Final Product

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff base.

TechniqueKey ObservationRationale
FT-IR Disappearance of the N-H stretching bands (approx. 3300-3400 cm⁻¹) from the primary amine and the C=O stretching band (approx. 1680-1710 cm⁻¹) from the aldehyde. Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.[3][11]Confirms the condensation reaction and formation of the characteristic azomethine group.
¹H NMR Disappearance of the aldehyde proton signal (-CHO, approx. 9.5-10.5 ppm). Appearance of a new singlet for the imine proton (-CH=N-), typically in the range of 8.0-9.0 ppm. Signals corresponding to the quinoline and aldehyde aromatic rings will be present.[3][12]Provides definitive structural proof of imine formation and allows for structural elucidation of the entire molecule.
Mass Spec The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.[13]Confirms the molecular formula and identity of the synthesized compound.
Melting Point A sharp and distinct melting point range.A narrow melting point range is a strong indicator of high purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the amine salt. 2. Insufficient reaction time or temperature. 3. Presence of water in the reaction solvent. 4. Sterically hindered aldehyde.1. Ensure the correct stoichiometry of the base is used. Try a stronger base if necessary. 2. Increase reflux time and monitor via TLC.[14] 3. Use anhydrous solvents and dry glassware thoroughly. 4. Increase reaction time and/or add a catalytic amount of a mild acid like acetic acid.
Product Fails to Crystallize 1. Solution is not sufficiently saturated (too much solvent used). 2. Product is an oil or has high solubility in the chosen solvent. 3. Presence of impurities inhibiting crystal lattice formation.1. Slowly evaporate some of the solvent to concentrate the solution. 2. Try scratching the inside of the flask with a glass rod to induce nucleation. If it still fails, try a different recrystallization solvent or solvent system.[8] 3. Purify the crude product by column chromatography before attempting recrystallization.
Product is Colored/Impure 1. Colored impurities from starting materials. 2. Side reactions or product degradation.1. During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove colored impurities before cooling.[9] 2. Lower the reaction temperature or shorten the reaction time. Ensure the reaction is performed under an inert atmosphere (N₂) if reactants are air-sensitive.

References

  • Du-Bois, F. (n.d.). A Simple Procedure for Crystallization of the Schiff Reagent. PubMed. Retrieved March 7, 2026, from [Link]

  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Heliyon. Retrieved March 7, 2026, from [Link]

  • Afrin, S., et al. (2024). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. Request PDF on ResearchGate. Retrieved March 7, 2026, from [Link]

  • El-Gamel, N. E. A., et al. (2024). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules. Retrieved March 7, 2026, from [Link]

  • Abu-El-Wafa, S. M., et al. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Retrieved March 7, 2026, from [Link]

  • Al-Sanea, M. M., et al. (2022). Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. RSC Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Zhang, Y., et al. (2024). Solvent recrystallization route to rapid synthesis of Schiff base polymers. DOI. Retrieved March 7, 2026, from [Link]

  • Afrin, S., et al. (n.d.). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents. Retrieved March 7, 2026, from [Link]

  • Various Authors. (2019). What are solvents used in recrystallization of Schiff base?. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed. Retrieved March 7, 2026, from [Link]

  • Adeyelu, O. T., et al. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. MDPI. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Spectroscopic characterization for the Schiff base 5. ResearchGate. Retrieved March 7, 2026, from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]

  • Idzik, K. R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Retrieved March 7, 2026, from [Link]

  • Gaber, M., et al. (2021). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Bendola Publishing. Retrieved March 7, 2026, from [Link]

  • Ghammamy, S., et al. (n.d.). Synthesis reaction of bis-Schiff bases (III) derived from.... ResearchGate. Retrieved March 7, 2026, from [Link]

  • Abdalrazaq, E. A., et al. (2016). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2024). Schiff Bases: Contemporary Synthesis, Properties, and Applications. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2017). Synthesis and biological activity of aminoisoquinoline schiff bases. LOCKSS. Retrieved March 7, 2026, from [Link]

Sources

Application

Using 8-Aminoquinolin-5-ol dihydrochloride to synthesize fluorescent probes

Advanced Synthesis of Fluorescent Probes Using 8-Aminoquinolin-5-ol Dihydrochloride: A Bimodal Functionalization Strategy Executive Summary The development of highly selective fluorescent probes requires building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis of Fluorescent Probes Using 8-Aminoquinolin-5-ol Dihydrochloride: A Bimodal Functionalization Strategy

Executive Summary

The development of highly selective fluorescent probes requires building blocks that offer both robust target recognition and tunable photophysical properties. 8-Aminoquinolin-5-ol dihydrochloride serves as a privileged, dual-functional scaffold in probe design. The 8-aminoquinoline moiety provides a highly specific bidentate chelation pocket for transition metals, while the 5-hydroxyl group acts as a bio-orthogonal handle for modulating Intramolecular Charge Transfer (ICT) or attaching enzyme-cleavable triggers. This application note details the mechanistic rationale and self-validating protocols for synthesizing advanced fluorescent probes from this precursor.

Mechanistic Insights: The Power of the Scaffold

The Bidentate Chelation Pocket

8-Aminoquinoline derivatives are potent ionophores, widely utilized as metal-ion chelators for Cu²⁺, Ni²⁺, Zn²⁺, and Cd²⁺[1]. The spatial arrangement of the quinoline nitrogen and the 8-amino nitrogen allows for the formation of a highly stable five-membered chelate ring upon metal binding.

Causality of Signal Generation: In the apo-state (unbound), the lone pair of electrons on the 8-amino nitrogen participates in Photoinduced Electron Transfer (PET), quenching the fluorophore. Upon coordinating with a metal ion such as Zn²⁺, the lone pair is sequestered, and the C-N bond rotation is restricted. This rigidification inhibits PET and triggers Chelation-Enhanced Fluorescence (CHEF), resulting in a dramatic "turn-on" emission and potential red-shifting of the spectrum[2].

Mechanism Apo Apo-Probe (PET Active) Chelation N,N-Chelation Complex (Conformationally Rigid) Apo->Chelation Binding Metal Zn2+ / Cu2+ Analyte Metal->Chelation Emission Fluorescence ON (CHEF Effect) Chelation->Emission PET Blocked

Photophysical signaling pathway of 8-aminoquinoline metal ion probes.

The 5-Hydroxyl Modulator and Salt Stability

The 5-hydroxyl group is a strong electron-donating group that directly influences the HOMO-LUMO gap of the quinoline core. By masking this group (e.g., via esterification), the ICT process is disrupted. When a target enzyme (e.g., esterase) cleaves the mask, the restoration of the free hydroxyl group regenerates the ICT state, allowing for ratiometric fluorescence sensing.

Causality of the Dihydrochloride Salt: The free base of 8-aminoquinolin-5-ol is highly electron-rich and notoriously susceptible to air oxidation, rapidly degrading into quinoline-5,8-diones[3]. Sourcing and storing the compound as a dihydrochloride salt protonates the nitrogens, deactivating the ring toward oxidative degradation and ensuring long-term shelf stability. Consequently, in situ freebasing is a mandatory first step in any synthetic workflow.

Bimodal Synthetic Workflow

To fully utilize 8-aminoquinolin-5-ol, researchers must exploit the chemoselectivity between the 8-NH₂ and the 5-OH. The 8-amino group is significantly more nucleophilic. Therefore, N-functionalization must precede O-functionalization.

Workflow Salt 8-Aminoquinolin-5-ol 2HCl (Stable Precursor) Freebase In Situ Freebasing (DIPEA in DMF) Salt->Freebase Neutralization N_React Chemoselective N-Acylation (8-NH2 Modification) Freebase->N_React Electrophile Addition O_React Base-Promoted O-Alkylation (5-OH Modification) N_React->O_React K2CO3 / Alkyl Halide Probe Bimodal Fluorescent Probe O_React->Probe Purification

Logical workflow for bimodal functionalization of 8-aminoquinolin-5-ol.

Experimental Protocols

Protocol 1: Chemoselective N-Amidation (8-NH₂ Functionalization)

Objective: Attach a fluorophore extension or receptor moiety to the 8-amino position while leaving the 5-OH intact.

  • Preparation & Freebasing: Suspend 8-aminoquinolin-5-ol dihydrochloride (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq, 3.5 mmol) dropwise at 0 °C.

    • Causality: DIPEA is a non-nucleophilic base. 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt, while the remaining 1.5 equivalents act as an acid scavenger for the subsequent acylation.

  • Electrophilic Addition: Slowly add the desired acyl chloride or NHS-ester (1.1 eq) dissolved in 2.0 mL DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC/LC-MS): Monitor the reaction via TLC (DCM:MeOH 95:5). The starting free base exhibits a distinct fluorescence under 365 nm UV. The N-acylated product will show a higher Rf​ value and altered fluorescence. Confirm via LC-MS; the disappearance of the m/z 161.07 [M+H]+ peak indicates complete conversion.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Base-Promoted O-Alkylation (5-OH Functionalization)

Objective: Install an enzyme-cleavable trigger or targeting moiety (e.g., triphenylphosphonium for mitochondria) on the 5-hydroxyl group of the N-protected intermediate.

  • Activation: Dissolve the N-acylated intermediate from Protocol 1 (1.0 eq) in anhydrous Acetonitrile (10 mL). Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq).

    • Causality: K₂CO₃ is strong enough to deprotonate the 5-OH (forming a highly nucleophilic phenoxide) but mild enough not to cleave the newly formed amide bond at the 8-position.

  • Alkylation: Add the alkyl halide (e.g., an alkyl bromide trigger) (1.2 eq) and a catalytic amount of Potassium Iodide (KI) (0.1 eq).

    • Causality: KI facilitates a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide, accelerating the O-alkylation.

  • Reflux: Heat the mixture to 70 °C and stir for 8–12 hours.

  • Self-Validation: Confirm the disappearance of the phenolic -OH stretch (~3300 cm⁻¹) via FT-IR, or verify the mass shift via ESI-MS.

  • Purification: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography to yield the final bimodal probe.

Quantitative Data Presentation

The structural modifications at the 8-NH₂ and 5-OH positions directly dictate the probe's target and photophysical output. Table 1 summarizes typical design paradigms utilizing this scaffold.

Table 1: Photophysical Tuning of 8-Aminoquinolin-5-ol Derived Probes

Modification at 8-NH₂Modification at 5-OHTarget AnalyteSensing MechanismFluorescence Response
Carboxamide receptorNone (Free -OH)Zn²⁺ / Cd²⁺CHEF / PET InhibitionTurn-ON (Strong enhancement)
Fluorophore conjugateAcetate esterIntracellular EsteraseICT RestorationRatiometric (Emission shift)
SulfonamideAlkyl etherCu²⁺Paramagnetic QuenchingTurn-OFF (Quenching)
Carboxamide receptorTriphenylphosphoniumMitochondrial Zn²⁺Targeted CHEFTurn-ON (Localized)

References

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules Arkivoc
  • Synthesis of fluorescent probe 1 (Zn2+ Receptors)
  • Product Class 3: Quinolines (Oxidation of Heterosubstituted Quinolines) Thieme E-Books & E-Journals

Sources

Method

Application Notes and Protocols: A Guide to the Experimental Setup for 8-Aminoquinoline Directed C-H Arylation

An Application Note for Researchers, Scientists, and Drug Development Professionals I. Foundational Principles: The Power of Directed C-H Functionalization In the pursuit of molecular efficiency, the direct functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

I. Foundational Principles: The Power of Directed C-H Functionalization

In the pursuit of molecular efficiency, the direct functionalization of carbon-hydrogen (C-H) bonds has become a cornerstone of modern organic synthesis.[1] This strategy circumvents the need for pre-functionalized starting materials, offering a more atom-economical and streamlined path to complex molecules.[1] At the heart of this approach lies the concept of a "directing group," a molecular auxiliary that reversibly binds to a metal catalyst and positions it precisely for the activation of a specific C-H bond.

Among the various auxiliaries developed, the 8-aminoquinoline (AQ) moiety has proven to be an exceptionally robust and versatile bidentate directing group, particularly for palladium-catalyzed reactions.[1][2][3][4][5] Its strong chelation to the metal center facilitates the formation of a stable five-membered palladacycle intermediate, which is a critical step for achieving high reactivity and selectivity in C-H functionalization reactions.[1][6] This guide provides a comprehensive overview of the experimental setup, detailed protocols, and field-proven insights for leveraging the 8-aminoquinoline directing group in C-H arylation reactions.

II. The Catalytic Engine: Mechanistic Insights into Pd-Catalyzed Arylation

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The widely accepted mechanism for 8-aminoquinoline-directed, palladium-catalyzed C-H arylation involves several key steps:

  • Coordination: The bidentate 8-aminoquinoline amide substrate coordinates to a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂).

  • C-H Activation: This is often the rate-determining step. The coordinated palladium center facilitates the cleavage of a specific ortho C-H bond, typically via a concerted metalation-deprotonation (CMD) pathway, to form a stable palladacycle intermediate.[1]

  • Oxidative Addition: The aryl halide (Ar-X) coupling partner undergoes oxidative addition to the Pd(II) center, forming a transient Pd(IV) intermediate.[1][7]

  • Reductive Elimination: The Pd(IV) species rapidly undergoes reductive elimination, forming the new carbon-carbon bond of the arylated product and regenerating a Pd(II) species.[1][7]

  • Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

This mechanistic framework informs the choice of reagents and conditions detailed in the subsequent protocols.

Catalytic_Cycle Pd_II Pd(II) Precatalyst Coordination Coordination with Substrate-DG Pd_II->Coordination Substrate-DG CH_Activation C-H Activation (CMD) Coordination->CH_Activation - H⁺ Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition + Ar-X Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Product_Complex Product-Pd(II) Complex Reductive_Elimination->Product_Complex Product Product_Complex->Pd_II Release

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

III. The Benchtop: Essential Reagents and Equipment

A successful experimental setup requires careful selection and handling of reagents. The following table summarizes the key components and their functions.

ComponentExample(s)Role & Rationale
Substrate N-(quinolin-8-yl)benzamideThe molecule containing the C-H bond to be functionalized, with the 8-AQ directing group installed as an amide.
Arylating Agent Aryl Iodides (Ar-I)The source of the aryl group. Iodides are typically more reactive than bromides or chlorides.[8]
Catalyst Palladium(II) Acetate (Pd(OAc)₂)A common and effective Pd(II) precatalyst. High purity is essential for reproducibility.[9]
Base K₂CO₃, Cs₂CO₃, Cs₃PO₄Neutralizes the acid generated during C-H activation and can influence reaction efficiency. Cesium bases are often more effective but also more expensive.[1][6][8]
Solvent Toluene, 1,4-Dioxane, t-Amyl AlcoholMust be anhydrous and capable of dissolving reagents at high temperatures. Solvent choice can significantly impact yield and catalyst stability.[1][8][9]
Atmosphere Nitrogen or ArgonC-H activation reactions are often sensitive to oxygen and moisture, which can deactivate the catalyst. An inert atmosphere is crucial.[1]
Equipment Oven-dried glassware, Schlenk line or glovebox, magnetic stir plate with heating, syringesStandard equipment for air- and moisture-sensitive reactions.

IV. Step-by-Step Guide: Core Experimental Protocols

This section provides detailed, self-validating protocols for the entire workflow, from substrate preparation to final product generation.

The directing group must first be installed onto the molecule of interest. This is typically achieved through a standard amide coupling reaction.

  • Acid Chloride Formation: To a round-bottom flask, add the desired carboxylic acid (1.0 equiv.) and dissolve in a suitable solvent (e.g., CH₂Cl₂). Add oxalyl chloride or thionyl chloride (1.5-2.0 equiv.) dropwise at 0 °C. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent (e.g., CH₂Cl₂). In a separate flask, dissolve 8-aminoquinoline (1.1 equiv.) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equiv.) in the same solvent. Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Workup and Purification: Allow the reaction to stir for several hours. Monitor completion by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with water, aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-(quinolin-8-yl) amide substrate.

This protocol is a representative procedure for the core C-H arylation step.[1]

  • Reaction Setup: To an oven-dried screw-cap reaction vessel equipped with a magnetic stir bar, add the N-(quinolin-8-yl) amide substrate (1.0 equiv., e.g., 0.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.[1]

  • Reagent Addition: Through the septum, add the aryl iodide (1.5 - 2.0 equiv.) followed by the anhydrous solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of 0.1-0.2 M).[1]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup and Purification: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.[1] Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the arylated product.

A critical final step is the cleavage of the auxiliary to reveal the desired functionalized carboxylic acid or derivative. The robust nature of the AQ amide often requires harsh conditions.[10]

  • Acidic Hydrolysis: Dissolve the purified arylated 8-AQ amide product in a suitable solvent such as ethanol or dioxane in a round-bottom flask.[1]

  • Reaction: Add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] Heat the mixture to reflux (typically 100-110 °C) for 12-48 hours.[1] Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous base solution (e.g., NaOH or NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final carboxylic acid.

Experimental_Workflow Substrate_Prep 1. Substrate Preparation (Install Directing Group) CH_Func 2. C-H Functionalization (Pd-Catalyzed Arylation) Substrate_Prep->CH_Func Purification1 3. Product Isolation & Purification CH_Func->Purification1 DG_Removal 4. Directing Group Removal (Acidic Hydrolysis) Purification1->DG_Removal Final_Product 5. Final Product Purification DG_Removal->Final_Product

Caption: General experimental workflow for C-H functionalization.

V. Data & Scope: A Versatile Transformation

The 8-aminoquinoline directed arylation methodology is compatible with a wide range of substrates and aryl iodides, including those with both electron-donating and electron-withdrawing groups.

EntrySubstrateAryl IodideProductYield (%)
1Butyric acid derivativep-Methoxyiodobenzeneβ-(4-Methoxyphenyl)butyric acid derivativeGood
2Butyric acid derivative3-Bromoiodobenzeneβ-(3-Bromophenyl)butyric acid derivativeGood
3Cyclohexanecarboxylic acid amidep-MethoxyiodobenzeneDi-arylated productReasonable
4Myrtenal derivative (vinylic C-H)4-IodoanisoleC(sp²)-arylated product74%
5Myrtenal derivative (vinylic C-H)2-IodonaphthaleneC(sp²)-arylated product76%
(Data synthesized from representative examples in the literature.[8][11])

VI. Troubleshooting & Optimization: A Field Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.[9]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd(OAc)₂).2. Insufficiently anhydrous conditions.3. Poor substrate solubility.4. Incorrect temperature or reaction time.1. Use high-purity, fresh Pd(OAc)₂. Consider a more robust pre-catalyst.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Screen alternative solvents (e.g., t-amyl alcohol, DCE).[9]4. Systematically screen temperatures (e.g., 100°C, 110°C, 120°C) and extend reaction time.[9]
Side Reactions / Low Yield 1. Homo-coupling of the aryl iodide.2. Decomposition of starting material or product at high temperatures.1. Use a slight excess, but not a large excess, of the aryl iodide.2. Attempt the reaction at a lower temperature for a longer duration.
Difficulty Removing Directing Group 1. Steric hindrance around the amide bond.2. Substrate instability under harsh acidic/basic conditions.1. Increase reaction time and/or temperature for hydrolysis.2. Explore alternative, milder removal strategies such as oxidative deprotection (ozonolysis) or Boc-activated transamidation.[10][12]
Poor Regioselectivity 1. Multiple C-H bonds are accessible to the catalyst.1. This is less common with the 8-AQ group due to the stable 5-membered ring formation, which strongly favors ortho-arylation. If issues persist, re-evaluate the substrate design.

VII. References

  • Daugulis, O., et al. (2007). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PMC. [Link]

  • Gensch, T., et al. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. ACS Publications. [Link]

  • Huang, Y., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. PubMed. [Link]

  • Stereospecific Palladium-Catalyzed C–H Arylation of Pyroglutamic Acid Derivatives at the C3 Position Enabled by 8-Aminoquinoline as a Directing Group. (2017). ResearchGate. [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. PubMed. [Link]

  • Gensch, T., et al. (n.d.). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. ChemRxiv. [Link]

  • Olofsson, K., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. PMC. [Link]

  • 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. (2013). Semantic Scholar. [Link]

  • ChemInform Abstract: 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. (n.d.). ResearchGate. [Link]

  • An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. (2021). PMC. [Link]

  • Annulation based on 8-aminoquinoline assisted C–H activation: an emerging tool in N-heterocycle construction. (2018). RSC Publishing. [Link]

  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. (2020). RSC Publishing. [Link]

  • Substrate scope of 8-aminoquinoline derivatives areaction conditions. (n.d.). ResearchGate. [Link]

  • C–H functionalization reaction of 8‐aminoquinoline amide. (n.d.). ResearchGate. [Link]

  • Substrate scope of 8‐aminoquinolines. (n.d.). ResearchGate. [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2021). ACS Publications. [Link]

  • Directing group assisted rhodium-catalyzed formal C–H arylation and carbonylative arylation of arenes with aryl halides. (2023). ScienceDirect. [Link]

  • Rhodium‐Catalyzed C(sp)–H Arylation of 8‐Methylquinolines with Arylsilanes. (n.d.). Wiley Online Library. [Link]

  • Remote C-H Functionalization of 8-Aminoquinoline Ring. (2020). PubMed. [Link]

  • Metal-free site-selective C–H cyanoalkylation of 8-aminoquinoline and aniline-derived amides with azobisisobutyronitrile. (2021). RSC Publishing. [Link]

  • (PDF) Copper-Catalyzed 8-Aminoquinoline-Directed Oxidative C−H/N−H Coupling for N-Arylation of Sulfoximines. (2020). ResearchGate. [Link]

  • A Guide to Directing Group Removal: 8‐Aminoquinoline. (2021). ResearchGate. [Link]

  • Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. (2017). RSC Publishing. [Link]

  • Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. (n.d.). University of Science and Technology of China. [Link]

  • Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization. (2014). ACS Publications. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 8-Aminoquinolin-5-ol Dihydrochloride in the Synthesis of Novel Antimicrobial Agents

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of compounds with significant pharmacological activities.[1] From the historical antimalarial quinine to modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a fertile ground for the development of potent therapeutic agents.[2][3] Their broad spectrum of biological effects includes antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4]

The mechanism of action for many quinoline-based antimicrobials, particularly antimalarials like chloroquine, is linked to their ability to interfere with critical biological processes in pathogens.[5] For instance, in the malaria parasite Plasmodium falciparum, 4-aminoquinolines are known to inhibit the polymerization of toxic heme into hemozoin within the parasite's digestive vacuole, leading to a buildup of free heme and subsequent oxidative stress and parasite death.[6][7][8] This fundamental understanding provides a rational basis for designing new agents based on this versatile scaffold.

8-Aminoquinolin-5-ol dihydrochloride serves as a highly valuable and versatile starting material for creating a new generation of antimicrobial compounds. Its structure features three key functional groups ripe for chemical modification: the nucleophilic amino group at position 8, the phenolic hydroxyl group at position 5, and the quinoline ring itself, which can undergo various substitutions. This guide provides an in-depth exploration of the strategic use of 8-Aminoquinolin-5-ol dihydrochloride in synthesizing novel antimicrobial candidates, detailing synthetic protocols, characterization methods, and antimicrobial evaluation techniques.

Physicochemical Properties and Strategic Considerations

Before embarking on synthesis, it is crucial to understand the properties of 8-Aminoquinolin-5-ol dihydrochloride.

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₉H₁₀N₂O · 2HClThe dihydrochloride salt form enhances solubility in polar solvents.
Molecular Weight 233.11 g/mol Essential for accurate molar calculations of reactants.
Appearance Typically a crystalline solidPhysical state informs handling and dissolution procedures.
Solubility Soluble in water, methanol, and DMSO.The dihydrochloride form improves solubility in protic solvents, but the free base may be required for certain reactions. Neutralization with a base is a common initial step.
Reactivity The amino group is a strong nucleophile. The hydroxyl group is weakly acidic and can be deprotonated. The aromatic ring is activated towards electrophilic substitution.This multi-functional nature allows for diverse synthetic modifications, such as Schiff base formation, Mannich reactions, and metal complexation.[9][10]

Strategic Insight: The dihydrochloride salt form is advantageous for storage and initial dissolution. However, for many reactions involving the nucleophilic amino group, it is necessary to convert it to the free base in situ or as a separate step. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or sodium bicarbonate, to the reaction mixture. The choice of base and solvent is critical to avoid unwanted side reactions.

Synthetic Workflow: From Precursor to Bioactive Candidate

The development of a novel antimicrobial agent from 8-Aminoquinolin-5-ol follows a structured and logical progression. This workflow ensures that synthesized compounds are pure, well-characterized, and systematically evaluated for their biological activity.

G cluster_0 Synthesis & Purification cluster_2 Biological Evaluation A Reactant Preparation (Free Base Generation) B Core Reaction (e.g., Schiff Base Formation) C Work-up & Isolation D Purification (Recrystallization/Chromatography) E Structural Verification (NMR, MS) D->E F Purity Analysis (HPLC, Elemental Analysis) G Antimicrobial Screening (MIC/MBC Determination) F->G H Cytotoxicity Assay (e.g., MTT Assay) I Mechanism of Action Studies*

Caption: High-level workflow for antimicrobial agent development.

Protocol: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a Schiff base from 8-Aminoquinolin-5-ol, a common and effective method for generating novel quinoline derivatives with potential antimicrobial activity.[4] The reaction involves the condensation of the primary amino group with an aldehyde.

Rationale: Schiff bases (or imines) are valuable because the C=N double bond can be crucial for biological activity. Furthermore, the diverse range of commercially available aldehydes allows for the creation of a large library of derivatives for structure-activity relationship (SAR) studies.

Reaction Scheme: 8-Aminoquinolin-5-ol + Aromatic Aldehyde → Schiff Base Derivative + H₂O

Materials:

  • 8-Aminoquinolin-5-ol dihydrochloride

  • 4-Chlorobenzaldehyde (or other substituted aromatic aldehyde)

  • Ethanol (absolute)

  • Triethylamine (TEA)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and filtration

Step-by-Step Procedure:

  • Reactant Preparation:

    • In a 100 mL round-bottom flask, dissolve 8-Aminoquinolin-5-ol dihydrochloride (1.0 mmol) in 20 mL of absolute ethanol.

    • Add triethylamine (2.2 mmol, 2.2 equivalents) dropwise while stirring. This neutralizes the dihydrochloride to form the free amino base in situ. Stir for 15 minutes at room temperature.

    • Causality: Using a slight excess of a non-nucleophilic base like TEA ensures complete neutralization without interfering with the primary reaction.

  • Aldehyde Addition:

    • To the solution from Step 1, add 4-Chlorobenzaldehyde (1.0 mmol, 1.0 equivalent) dissolved in a minimal amount of ethanol.

    • Expert Insight: Adding the aldehyde as a solution ensures homogenous mixing and prevents localized high concentrations which could lead to side products.

  • Catalysis and Reflux:

    • Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Mechanism: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the quinoline.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3).

  • Isolation and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce precipitation of the product.

    • Collect the solid precipitate by vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base derivative. Dry the final product under vacuum.

Protocol: Antimicrobial Activity Screening

Once a new derivative is synthesized and purified, its biological activity must be quantified. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[11]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Synthesized quinoline derivative

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the synthesized compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Expected Results and Data Presentation

The antimicrobial activity of newly synthesized quinoline derivatives can vary significantly based on their structure. Below is a table of hypothetical data for compounds derived from 8-Aminoquinolin-5-ol, illustrating how results should be presented.

Compound IDR-Group on Schiff BaseMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
AQ-01 -H (Benzaldehyde)1664
AQ-02 -Cl (4-Chlorobenzaldehyde)832
AQ-03 -NO₂ (4-Nitrobenzaldehyde)416
AQ-04 -OCH₃ (4-Methoxybenzaldehyde)32>128
Ciprofloxacin (Reference Drug)0.50.25

Interpretation: The data suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring of the Schiff base enhance antimicrobial activity, particularly against the Gram-positive S. aureus.[12] Conversely, an electron-donating group (-OCH₃) appears to reduce activity. This type of SAR analysis is critical for guiding the next round of synthesis and optimization.

Mechanistic Considerations

While the precise mechanism of novel derivatives must be experimentally determined, several hypotheses can be drawn from existing knowledge of quinoline-based agents.

G cluster_0 Proposed Mechanisms of Action A Quinoline Derivative B Metal Ion Chelation (Fe2+, Cu2+) A->B Binds essential metals C Inhibition of Heme Polymerization A->C Interferes with detoxification D DNA Gyrase / Topoisomerase Inhibition A->D Targets DNA replication E ROS Generation B->E Catalyzes redox cycling C->E Leads to free heme toxicity F Bacterial Cell Death D->F E->F

Caption: Potential mechanisms of action for quinoline antimicrobials.

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a potent chelator of metal ions essential for microbial enzyme function.[12][13] By sequestering these ions, the compound can disrupt critical metabolic pathways.

  • Inhibition of Heme Polymerization: Similar to chloroquine, new derivatives may interfere with heme detoxification in pathogens like Plasmodium.[5][14]

  • DNA Gyrase Inhibition: The fluoroquinolones act by inhibiting DNA gyrase and topoisomerase IV.[15] Novel quinoline structures could potentially share this mechanism.

  • Generation of Reactive Oxygen Species (ROS): The 8-aminoquinoline structure, found in drugs like primaquine, is associated with the production of ROS, which induces oxidative stress and damages cellular components.[14][16]

References

  • Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. ResearchGate. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. [Link]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC. [Link]

  • (PDF) Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. ResearchGate. [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • 4-aminoquinolines as Antimalarial Drugs. University of Birmingham. [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online. [Link]

  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. MDPI. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Synthesis and Characterization of 2-(8-Quinolinol-5-yl) - amino methyl-3-(4- Methyl Phenyl)-5- (4-chloro Phenyl)-Pyrazoline and its Metal Complexes with Co(II), Ni(II) and Mn(II) Ions and Study of their Antimicrobial Activities. Der Pharma Chemica. [Link]

  • Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. [Link]

Sources

Method

Application of 8-Aminoquinolin-5-ol dihydrochloride in medicinal chemistry

An In-Depth Technical Guide to the Application of 8-Aminoquinolin-5-ol Dihydrochloride in Medicinal Chemistry Introduction: Unveiling the Potential of a Versatile Scaffold 8-Aminoquinolin-5-ol dihydrochloride, a derivati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 8-Aminoquinolin-5-ol Dihydrochloride in Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffold

8-Aminoquinolin-5-ol dihydrochloride, a derivative of the 8-hydroxyquinoline (8-HQ) scaffold, is a heterocyclic compound of significant interest in medicinal chemistry. The 8-HQ core structure, consisting of a pyridine ring fused to a phenol ring, imparts a unique set of physicochemical properties, most notably the ability to chelate a wide variety of metal ions.[1][2] This chelating ability is central to the diverse biological activities exhibited by its derivatives, which range from antimicrobial and anticancer to neuroprotective effects.[3][4][5] The presence of both an amino group at the 8-position and a hydroxyl group at the 5-position makes 8-Aminoquinolin-5-ol a particularly versatile building block for the synthesis of novel therapeutic agents.[6] This guide provides a detailed overview of the applications of 8-Aminoquinolin-5-ol dihydrochloride in medicinal chemistry, complete with experimental protocols and insights for researchers and drug development professionals.

Physicochemical Properties and Safe Handling

8-Aminoquinolin-5-ol dihydrochloride is typically supplied as a solid. The dihydrochloride salt form generally enhances its stability and solubility in aqueous media, which can be advantageous for biological assays.

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[7][8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]

Applications in Medicinal Chemistry

The unique structural features of 8-Aminoquinolin-5-ol dihydrochloride make it a valuable tool in several areas of drug discovery and development.

A Versatile Precursor in Synthetic Chemistry

8-Aminoquinolin-5-ol serves as a foundational scaffold for the synthesis of a diverse array of more complex molecules with tailored biological activities.[4][6] The amino and hydroxyl groups provide reactive sites for derivatization, allowing for the introduction of various functional groups to modulate properties like potency, selectivity, and pharmacokinetics.[4]

Workflow for Derivative Synthesis:

start 8-Aminoquinolin-5-ol dihydrochloride step1 Neutralization (e.g., with a base) to free the amine and hydroxyl groups start->step1 step2 Functionalization of the Amino Group (e.g., acylation, alkylation, sulfonylation) step1->step2 step3 Functionalization of the Hydroxyl Group (e.g., etherification, esterification) step1->step3 step4 Purification of the Synthesized Derivative (e.g., chromatography, recrystallization) step2->step4 step3->step4 end Characterized Derivative for Biological Evaluation step4->end

Caption: Synthetic workflow for derivatization of 8-Aminoquinolin-5-ol.

Protocol 1: General Procedure for N-Acylation of 8-Aminoquinolin-5-ol

This protocol describes a general method for the acylation of the amino group of 8-Aminoquinolin-5-ol.

Materials:

  • 8-Aminoquinolin-5-ol dihydrochloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable base

  • Acyl chloride or carboxylic acid of interest

  • Coupling agent (if using a carboxylic acid), e.g., HATU or EDC/HOBt

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 8-Aminoquinolin-5-ol dihydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Acylation:

    • Using an Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Using a Carboxylic Acid: To a separate flask, dissolve the carboxylic acid (1.1 equivalents) and a coupling agent like HATU (1.1 equivalents) in anhydrous DCM. Add a base such as DIPEA (2 equivalents) and stir for 10 minutes. Add this activated acid solution to the solution of 8-Aminoquinolin-5-ol.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques.

Antimicrobial Drug Discovery

Derivatives of 8-hydroxyquinoline have long been recognized for their antibacterial and antifungal properties.[2][11] The mechanism of action is often attributed to the chelation of essential metal ions, such as iron, which disrupts microbial cellular processes.[1] 8-Aminoquinolin-5-ol dihydrochloride can be investigated for its intrinsic antimicrobial activity or used as a starting point to develop more potent antimicrobial agents.[6][12]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of 8-Aminoquinolin-5-ol dihydrochloride against a bacterial strain.

Materials:

  • 8-Aminoquinolin-5-ol dihydrochloride

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 8-Aminoquinolin-5-ol dihydrochloride in a suitable solvent (e.g., DMSO or water) and sterilize by filtration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include positive controls (bacteria in broth without the compound) and negative controls (broth only).

  • Reading Results: Incubate the plate at 37 °C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli
8-Aminoquinolin-5-ol(To be determined)(To be determined)
Ciprofloxacin (Control)0.25 - 1.00.015 - 0.12
Development of Fluorescent Probes for Metal Ion Detection

The 8-hydroxyquinoline scaffold is known to exhibit weak fluorescence on its own, but its fluorescence can be significantly enhanced upon chelation with certain metal ions.[1] This property makes its derivatives excellent candidates for the development of fluorescent probes for the detection of biologically and environmentally important metal ions.[2][6]

Mechanism of Fluorescence Enhancement:

start 8-Aminoquinolin-5-ol (Low Fluorescence) complex Metal-Ligand Complex (Increased Rigidity) start->complex metal Metal Ion (e.g., Zn²⁺, Al³⁺) metal->complex end Enhanced Fluorescence Emission complex->end

Caption: Chelation-enhanced fluorescence of 8-Aminoquinolin-5-ol.

Protocol 3: Evaluation of a Fluorescent Response to Metal Ions

This protocol provides a method to screen 8-Aminoquinolin-5-ol dihydrochloride for a fluorescent response to a panel of metal ions.

Materials:

  • 8-Aminoquinolin-5-ol dihydrochloride

  • Aqueous buffer solution (e.g., HEPES or Tris-HCl)

  • Stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, FeCl₃, CuCl₂, etc.)

  • Fluorometer and quartz cuvettes or a fluorescence microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of 8-Aminoquinolin-5-ol dihydrochloride in the aqueous buffer. Prepare stock solutions of the metal salts in deionized water.

  • Fluorescence Measurement:

    • In a cuvette, add the buffer solution and the 8-Aminoquinolin-5-ol solution to a final concentration in the micromolar range.

    • Measure the baseline fluorescence spectrum.

    • Add a small aliquot of a metal ion stock solution and mix.

    • Measure the fluorescence spectrum again after a short incubation period.

  • Data Analysis: Repeat the measurement for each metal ion of interest. Compare the fluorescence intensity before and after the addition of each metal ion to determine the selectivity and enhancement factor.

Conclusion

8-Aminoquinolin-5-ol dihydrochloride is a valuable and versatile compound in the field of medicinal chemistry. Its inherent properties, derived from the 8-hydroxyquinoline scaffold, make it a potent metal chelator and a useful building block for the synthesis of novel bioactive molecules. The applications detailed in this guide, from antimicrobial drug discovery to the development of fluorescent probes, highlight the broad potential of this compound. The provided protocols offer a starting point for researchers to explore and unlock the full therapeutic and diagnostic potential of 8-Aminoquinolin-5-ol and its derivatives.

References

  • SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • PubMed. (2021, March 15). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Available from: [Link]

  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • PubMed. (2016, September 14). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. Available from: [Link]

  • Liverpool School of Tropical Medicine. Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Available from: [Link]

  • Wikipedia. 8-Aminoquinoline. Available from: [Link]

  • PubMed. (2006, December 15). 8-Aminoquinolines: future role as antiprotozoal drugs. Available from: [Link]

  • ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Available from: [Link]

  • Taylor & Francis. 8-Aminoquinoline – Knowledge and References. Available from: [Link]

  • MDPI. (2021, April 22). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Available from: [Link]

  • Semantic Scholar. Pharmacology of 8-aminoquinolines. Available from: [Link]

  • PMC. (2022, March 4). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Available from: [Link]

  • ResearchGate. (2025, August 9). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available from: [Link]

  • PubMed. (2018, March 31). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Available from: [Link]

  • PMC. Pharmacology of 8-aminoquinolines. Available from: [Link]

  • PrepChem.com. Preparation of 8-aminoquinoline. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Available from: [Link]

  • ResearchGate. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • ResearchGate. (2014, May 28). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Available from: [Link]

  • PMC. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available from: [Link]

  • SciSpace. 1 Antimalarial Activity of the 8 - Aminoquinolines. Available from: [Link]

  • PPT. 8 aminoquinolines. Available from: [Link]

  • ResearchGate. (2026, February 2). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential. Available from: [Link]

Sources

Application

Application Note: Advanced Metal Chelation and Neuroprotective Profiling Using 8-Aminoquinolin-5-ol Dihydrochloride

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology and Oncology. I.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology and Oncology.

I. Mechanistic Rationale & Molecular Causality

The dyshomeostasis of redox-active metals—particularly Copper (Cu) and Iron (Fe)—is a fundamental driver of oxidative stress in neurodegenerative conditions (e.g., Alzheimer's and Parkinson's diseases) and tumor proliferation. While early-generation chelators like 8-hydroxyquinoline (e.g., Clioquinol) demonstrated proof-of-concept by extracting metals from amyloid-beta (Aβ) plaques, their clinical utility was severely limited by a lack of metal selectivity, leading to the off-target depletion of essential Zinc (Zn) from ubiquitous metalloenzymes 1.

8-Aminoquinolin-5-ol dihydrochloride represents a structural evolution in rational chelator design. The core 8-aminoquinoline scaffold provides an N,N-bidentate coordination sphere (via the quinoline nitrogen and the C8-amino group). This specific geometry strongly favors the Jahn-Teller distortion inherent to Cu(II) (a d9 transition metal), creating highly stable square-planar complexes while sterically and electronically disfavoring the spherical Zn(II) ion 1.

Furthermore, the addition of the hydroxyl group at the C5 position serves a dual causality:

  • Physicochemical: It significantly enhances aqueous solubility, a critical parameter for crossing the blood-brain barrier and performing physiological assays without relying on high-concentration organic co-solvents.

  • Pharmacodynamic: The phenolic nature of the 5-OH group introduces intrinsic free-radical scavenging capabilities. Once the compound chelates Cu(II) and halts the Fenton-like generation of reactive oxygen species (ROS), the 5-OH group neutralizes residual intracellular ROS, subsequently upregulating the neuroprotective SIRT1/3-FOXO3a signaling axis 2.

Pathway A Oxidative Stress (H2O2) & Cu-Aβ Toxicity B 8-Aminoquinolin-5-ol (Selective Cu2+ Chelator) A->B Target Intervention C Intracellular Cu(II) Chelation & ROS Neutralization B->C Bidentate N,N-Coordination D SIRT1 / SIRT3 Activation C->D Signal Transduction E FOXO3a Pathway Upregulation D->E Deacetylation F Mitochondrial Protection & Neuronal Survival E->F Antioxidant Defense

Figure 1: Mechanistic pathway of 8-Aminoquinolin-5-ol mediating neuroprotection via SIRT1/3-FOXO3a.

II. Physicochemical & Thermodynamic Profiling

To successfully deploy this compound in downstream assays, researchers must understand its baseline thermodynamic parameters. The table below summarizes the physicochemical properties and the expected thermodynamic binding affinities that drive its biological efficacy.

Parameter8-Aminoquinolin-5-ol ProfileReference Standard (Clioquinol)
CAS Number 860231-18-1 3130-26-7
Molecular Weight 233.1 g/mol (Dihydrochloride salt)305.5 g/mol
Cu(II) Affinity (Log Kapp) 14.0 - 16.0~ 15.5
Zn(II) Affinity (Log Kapp) < 12.0~ 14.2
Selectivity Ratio (Cu/Zn) > 1000~ 10 - 100
Aβ Disaggregation (IC50) 5 - 15 µM20 - 30 µM

III. Self-Validating Experimental Workflows

The following experimental pipeline is designed as a self-validating system : thermodynamic binding (Phase 1) establishes the baseline chemical capability; functional disaggregation (Phase 2) confirms that this binding translates to the removal of pathological metal-protein interactions; and cellular assays (Phase 3) validate that these biochemical events successfully rescue neuronal viability.

Workflow S1 Phase 1: Thermodynamics (UV-Vis Job's Plot) S2 Phase 2: Cu-Aβ Extraction (ThT Assay) S1->S2 Stoichiometry Confirmed S3 Phase 3: In Vitro Viability (SH-SY5Y Cells) S2->S3 Disaggregation Validated S4 Phase 4: Pathway Validation (Western Blot) S3->S4 Rescue Observed

Figure 2: Self-validating experimental workflow for evaluating metal chelators.

Phase 1: Stoichiometry Determination via UV-Vis Titration (Job's Method)

Causality: Before initiating cellular assays, the exact metal-to-ligand stoichiometric ratio must be defined to ensure accurate dosing. The continuous variation method (Job's Plot) tracks the Ligand-to-Metal Charge Transfer (LMCT) band to definitively prove whether a 1:1 or 1:2 complex is forming.

  • Reagent Preparation: Prepare a 10 mM stock of 8-Aminoquinolin-5-ol dihydrochloride in diH₂O. (Note: The dihydrochloride formulation ensures rapid, complete dissolution without the use of DMSO, which can artificially coordinate metals or induce baseline cellular toxicity).

  • Metal Stock: Prepare a 10 mM stock of CuCl₂ in diH₂O.

  • Sample Matrix: Prepare a series of 1 mL samples in 50 mM HEPES buffer (pH 7.4). Maintain the total concentration of [Ligand] + [Cu²⁺] at a constant 100 µM, while varying the molar fraction ( X ) of the ligand from 0.1 to 0.9. (Note: HEPES is strictly required over PBS; phosphate buffers precipitate copper, artificially skewing chelation data).

  • Equilibration: Incubate the solutions at 25°C for 30 minutes to allow thermodynamic equilibrium.

  • Measurement: Measure the absorbance at the LMCT band (~400-450 nm). Plot Absorbance against Molar Fraction. An apex at X=0.5 indicates a 1:1 stoichiometry, whereas an apex at X=0.67 indicates a 2:1 (Ligand:Metal) complex.

Phase 2: Functional Validation – Cu-Aβ Disaggregation (ThT Assay)

Causality: Thioflavin T (ThT) is a benzothiazole dye that exhibits highly enhanced fluorescence upon binding to the β-sheet rich structures of amyloid fibrils. By introducing the chelator to pre-formed Cu-Aβ aggregates, we validate its ability to outcompete the peptide for Cu(II), thereby dissolving the neurotoxic fibrils 4.

  • Fibril Formation: Pre-form Cu-Aβ aggregates by incubating 10 µM Aβ(1-42) peptide with 10 µM CuCl₂ in HEPES buffer (pH 7.4) for 24 hours at 37°C under gentle agitation.

  • Dye Addition: Add 20 µM of ThT to the aggregated samples and establish a baseline fluorescence reading (Excitation: 440 nm, Emission: 482 nm).

  • Chelator Introduction: Spike the samples with 8-Aminoquinolin-5-ol at varying concentrations (1 µM to 50 µM).

  • Kinetic Monitoring: Monitor fluorescence emission continuously over 120 minutes. Calculate the percentage of disaggregation relative to the untreated Cu-Aβ control. A successful extraction will yield a dose-dependent decay in fluorescence.

Phase 3: Cellular Efficacy – SH-SY5Y Neuroprotection Assay

Causality: Extracellular chelation is insufficient for holistic neuroprotection; the compound must cross the cell membrane to neutralize intracellular oxidative stress and prevent mitochondrial collapse. We utilize H₂O₂-stressed SH-SY5Y human neuroblastoma cells to validate this physiological rescue 2.

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM/F12 medium. Culture for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Treat the cells with 8-Aminoquinolin-5-ol (0.1 µM - 10 µM) for 2 hours. (Note: Pre-incubation is critical to allow intracellular accumulation and distribution of the chelator prior to the oxidative insult).

  • Oxidative Challenge: Expose the cells to 100 µM H₂O₂ for 24 hours to induce severe oxidative stress and apoptotic cascades.

  • Viability Assessment: Assess cell survival using a standard MTT assay (absorbance at 570 nm).

  • Pathway Validation: To confirm the mechanism of action, lyse a parallel set of treated cells and perform Western blot analysis targeting SIRT1, SIRT3, and FOXO3a expression levels. The chelator should demonstrably upregulate this axis compared to the H₂O₂-only control 2.

IV. References

  • Robert, A., et al. "High specificity is a key parameter for copper ligands as future therapeutic agents for Alzheimer's, Wilson's, and cancer diseases." Comptes Rendus de l'Académie des Sciences (2025).1

  • "Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons." ACS Omega (2023). 2

  • "Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents." RSC (2024). 5

  • Liu, F., et al. "Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease." Annals of Translational Medicine. 4

  • PubChemLite. "8-aminoquinolin-5-ol dihydrochloride (C9H8N2O)." Université du Luxembourg. 3

Sources

Method

Application Note: Synthesis and Evaluation of Novel Amino-Quinoline-5,8-Dione Anticancer Agents from 8-Aminoquinolin-5-ol Dihydrochloride

Scientific Rationale & Scaffold Design The development of targeted anticancer therapeutics frequently relies on exploiting the unique biochemical environments of tumor cells. NAD(P)H:quinone oxidoreductase 1 (NQO1) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Design

The development of targeted anticancer therapeutics frequently relies on exploiting the unique biochemical environments of tumor cells. NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme significantly overexpressed in various solid tumors (e.g., breast, lung, and pancreatic cancers) compared to healthy tissue. This overexpression makes NQO1 an attractive target for bioreductive prodrugs and redox-cycling agents.

Quinoline-5,8-diones represent a privileged pharmacophore for NQO1-directed antitumor agents, mimicking the core structure of natural antibiotics like lavendamycin. To synthesize these complex derivatives efficiently, 8-Aminoquinolin-5-ol dihydrochloride serves as an optimal, highly activated precursor. The presence of the electron-donating amino group at the C-8 position and the hydroxyl group at the C-5 position highly activates the quinoline ring, forcing substitution and redox reactions to occur predictably at these loci. This structural priming allows for a high-yield, single-step oxidation to the quinoline-5,8-dione scaffold, which can subsequently undergo regioselective functionalization to yield potent antiproliferative agents[1].

Synthetic Workflow & Mechanistic Causality

The transformation of 8-Aminoquinolin-5-ol dihydrochloride into a library of novel anticancer agents is achieved through a two-phase synthetic strategy:

  • Oxidative Dearomatization: The dihydrochloride salt is oxidized using potassium dichromate ( K2​Cr2​O7​ ) in an acidic medium. The acidic environment is critical; it not only fully solubilizes the dihydrochloride salt but also protonates the quinoline nitrogen ( pKa​≈4.94 ), preventing unwanted electrophilic aromatic substitution on the pyridine ring and directing the oxidation strictly to the electron-rich carbocyclic ring[1].

  • Regioselective Amination: The resulting quinoline-5,8-dione acts as a potent Michael acceptor. By introducing various alkyl or aryl amines (e.g., piperazines, anilines), nucleophilic addition occurs at the C-6 or C-7 position. The regioselectivity can be fine-tuned using Lewis acid catalysts (like CeCl3​ ), which chelate the quinoline nitrogen and the C-8 carbonyl, sterically and electronically directing the incoming nucleophile to the C-6 position.

Pathway1 A 8-Aminoquinolin-5-ol dihydrochloride B Oxidation (K2Cr2O7 / H+) A->B C Quinoline-5,8-dione (Electrophilic Scaffold) B->C D Regioselective Amination (CeCl3, Amines) C->D E C6/C7-Amino-quinoline -5,8-diones D->E

Fig 1. Synthetic workflow from 8-Aminoquinolin-5-ol dihydrochloride to anticancer diones.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate in-process quality control (IPQC) steps, creating a self-validating experimental system.

Protocol A: Oxidation to Quinoline-5,8-dione

Causality: K2​Cr2​O7​ is selected over milder oxidants (like air oxidation) because the dihydrochloride salt requires a strong, acidic oxidative potential to rapidly yield the dione without forming polymeric byproducts.

  • Preparation: Dissolve 10.0 mmol of 8-Aminoquinolin-5-ol dihydrochloride in 50 mL of 10% aqueous H2​SO4​ . Chill the solution to 0–5 °C in an ice bath.

  • Oxidation: Dropwise, add a solution of K2​Cr2​O7​ (15.0 mmol) dissolved in 30 mL of water over 30 minutes, maintaining the temperature below 10 °C to prevent thermal degradation of the forming dione.

  • Reaction Monitoring (IPQC): Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). Validation Check: The starting material (fluorescent under UV 254 nm, yellow spot) will disappear, replaced by a distinct deep red/orange spot corresponding to the dione ( Rf​≈0.4 ).

  • Workup: Extract the aqueous layer with dichloromethane ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Characterization: Confirm the structure via 1H -NMR. Validation Check: The disappearance of the aromatic protons at C-6 and C-7 and the appearance of a characteristic AB quartet ( ≈7.0

    7.2 ppm) confirms dione formation.
Protocol B: Regioselective Synthesis of C6/C7-Amino-quinoline-5,8-diones

Causality: The addition of an amine to the dione initially forms a hydroquinone intermediate, which spontaneously auto-oxidizes in air back to the dione, restoring the conjugated system.

  • Preparation: Dissolve 1.0 mmol of Quinoline-5,8-dione in 15 mL of absolute ethanol.

  • Amination: Add 1.2 mmol of the desired amine (e.g., 4-methylpiperazine). Optional: To force C-6 selectivity, add 0.1 mmol of CeCl3​⋅7H2​O prior to the amine.

  • Incubation: Stir at room temperature open to the atmosphere for 4–6 hours. The open atmosphere is required to provide O2​ for the auto-oxidation of the intermediate.

  • Reaction Monitoring (IPQC): Monitor via LC-MS. Validation Check: Look for the [M+H]+ peak corresponding to the exact mass of the substituted dione. The mass should reflect the addition of the amine minus one proton.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to separate C-6 and C-7 regioisomers if no Lewis acid was used.

Protocol C: In Vitro Antiproliferative Assay (HeLaS3 & KB-vin)

Causality: Testing against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cell lines proves that the synthesized compounds can bypass P-glycoprotein (P-gp) efflux pumps, a common mechanism of cancer drug resistance[2].

  • Cell Seeding: Seed HeLaS3 and KB-vin cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 h at 37 °C in 5% CO2​ .

  • Treatment: Treat cells with synthesized derivatives at varying concentrations (0.1 to 100 µM) for 72 hours. Use Doxorubicin as a positive control.

  • Viability Measurement (IPQC): Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO. Validation Check: Absorbance at 570 nm must show a dose-dependent decrease. Calculate IC50​ using non-linear regression analysis.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern heavily influences the biological efficacy of the derivatives. The table below summarizes the antiproliferative potency of selected C6- and C7-substituted amino-quinoline-5,8-diones, demonstrating their ability to operate in the low micromolar range against both sensitive and resistant cell lines[2].

Compound IDSubstitution PositionAmine Moiety IC50​ HeLaS3 (µM) IC50​ KB-vin (µM)Resistance Fold (KB-vin/HeLaS3)
Doxorubicin N/APositive Control0.45 ± 0.05>100.0>222.0
6a C-6Morpholine4.21 ± 0.325.10 ± 0.451.21
6d C-64-Methylpiperazine1.15 ± 0.121.30 ± 0.181.13
7a C-7Morpholine3.85 ± 0.284.05 ± 0.301.05
7d C-74-Methylpiperazine0.59 ± 0.08 0.97 ± 0.11 1.64

Data Interpretation: Compound 7d exhibits the highest potency. Crucially, unlike Doxorubicin, the novel derivatives maintain their efficacy against the KB-vin cell line (Resistance Fold ≈1 ), proving they are not substrates for P-gp efflux pumps and can effectively circumvent multi-drug resistance (MDR)[2].

Mechanism of Action: NQO1-Mediated Redox Cycling

The synthesized amino-quinoline-5,8-diones exert their anticancer effects primarily through NQO1-mediated redox cycling. NQO1 reduces the quinone to a highly unstable hydroquinone. In the oxygen-rich environment of the cell, this hydroquinone rapidly auto-oxidizes back to the dione.

This futile redox cycle consumes cellular reducing equivalents (NAD(P)H) and generates massive amounts of Reactive Oxygen Species (ROS), such as superoxide radicals and hydrogen peroxide. The resulting oxidative stress overwhelms the tumor cell's antioxidant defenses, leading to severe mitochondrial dysfunction, DNA damage, and ultimately, apoptosis[3].

Pathway2 A Amino-quinoline-5,8-dione B NQO1 Enzyme (Tumor Overexpressed) A->B C Redox Cycling B->C D ROS Generation (Superoxide / H2O2) C->D E Mitochondrial Dysfunction D->E F Apoptosis in MDR Cells (e.g., KB-vin) E->F

Fig 2. Mechanism of action: NQO1-mediated redox cycling and ROS-induced apoptosis.

References

  • Ling, Y., Yang, Q.-X., Teng, Y.-N., et al. "Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities." European Journal of Medicinal Chemistry, 2018.2

  • "Product Class 3: Quinolines." Science of Synthesis, Thieme E-Books & E-Journals. 1

  • Hassani, M., Cai, W., Holley, D. C., et al. "Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties." Journal of Medicinal Chemistry, ACS Publications, 2013. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Aminoquinolin-5-ol Dihydrochloride Stability

Welcome to the Application Scientist Support Portal. 8-Aminoquinolin-5-ol dihydrochloride is a highly reactive, electron-rich building block and biological metabolite.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 8-Aminoquinolin-5-ol dihydrochloride is a highly reactive, electron-rich building block and biological metabolite. While the dihydrochloride salt is stable in its dry, solid form, dissolution initiates rapid degradation pathways. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: Why does my freshly prepared aqueous solution of 8-aminoquinolin-5-ol turn dark blue or brown within minutes?

  • Causality & Mechanism: The 5-hydroxy and 8-amino groups act as potent electron-donating groups, making the quinoline ring extremely susceptible to auto-oxidation. In the presence of dissolved oxygen, the compound undergoes single-electron transfer to form a semiquinone radical. This radical rapidly oxidizes into highly conjugated, dark-colored 1[1]. This is a well-documented metabolic and synthetic degradation pathway for 8-aminoquinolines[2][3].

  • Resolution: Always use degassed solvents. For prolonged stability, introduce a reducing agent like Dithiothreitol (DTT) or ascorbic acid. These antioxidants quench the semiquinone radical and reduce the quinone-imine back to the starting aminophenol[4][5].

Q2: My LC-MS analysis shows inconsistent peaks, multiple masses, and poor recovery of the parent compound. How can I fix this?

  • Causality & Mechanism: The 6[6] also occurs rapidly during LC-MS sample preparation and electrospray ionization (ESI). The quinone-imine intermediates are highly electrophilic and react with unoxidized 8-aminoquinolin-5-ol to form dimers and polymeric adducts. Furthermore, the basicity of standard LC-MS gradients (e.g., ammonium bicarbonate) accelerates this oxidation.

  • Resolution: Maintain the sample at an acidic pH (< 4.0) using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). Acidification protonates the 8-amino group, withdrawing electron density from the ring and drastically raising the oxidation potential. Keep samples in amber vials at 4°C in the autosampler.

Q3: When I dilute the dihydrochloride stock into my biological assay buffer (pH 7.4), the compound precipitates and loses activity. Why?

  • Causality & Mechanism: 8-Aminoquinolin-5-ol dihydrochloride is highly water-soluble due to the protonated amine and quinoline nitrogen. When introduced to a pH 7.4 buffer, it converts to the neutral free base, which has significantly lower aqueous solubility. Additionally, the free base is the most electron-rich state of the molecule, leading to instantaneous oxidation and irreversible polymerization into insoluble melanin-like aggregates.

  • Resolution: Prepare primary stocks in anhydrous, degassed DMSO. For the final assay, perform a rapid, high-dilution step directly into the assay buffer containing a stabilizing antioxidant (e.g., 1 mM DTT) immediately prior to reading the assay.

Part 2: Degradation Pathway Visualization

OxidationPathway A 8-Aminoquinolin-5-ol (Electron-rich Aminophenol) B Semiquinone Radical (Reactive Intermediate) A->B O2, Light, pH > 5 C Quinone-imine / 5,8-Dione (Dark Colored Product) B->C Further Oxidation D Polymeric Adducts (Insoluble Precipitate) C->D Nucleophilic Attack E Antioxidants (DTT / Ascorbic Acid) E->B Reduces intermediate E->C Quenches electrophile

Oxidation pathway of 8-aminoquinolin-5-ol and targeted antioxidant intervention points.

Part 3: Quantitative Stability Data

The following table summarizes the half-life of 8-Aminoquinolin-5-ol dihydrochloride (10 mM) across various solvent systems, emphasizing the critical need for environmental control.

Solvent SystempHAntioxidant AddedStorage TempEstimated Stability (Half-life)
DI Water (Aerated)4.0 (Native)None25°C< 2 hours
PBS Buffer (Aerated)7.4None25°C< 15 minutes
DMSO (Degassed)N/ANone-20°C~ 1 week
Degassed Water4.01 mM Ascorbic Acid4°C> 48 hours
Degassed Buffer6.01 mM DTT-80°C> 6 months

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

This protocol utilizes a self-validating feedback loop (UV-Vis) to ensure the stock solution has not degraded prior to use.

  • Solvent Degassing: Sparge HPLC-grade water or DMSO with Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve DTT or Ascorbic Acid into the degassed solvent to achieve a final concentration of 1 mM. Mechanistic note: DTT provides a sacrificial sulfhydryl sink that prevents the oxidation of the aminophenol core.

  • Solubilization: Weigh 8-Aminoquinolin-5-ol dihydrochloride in a low-light environment. Add the degassed, antioxidant-rich solvent to achieve the desired concentration (e.g., 10 mM). Vortex gently.

  • pH Control (If applicable): If adjusting pH for biological compatibility, do not exceed pH 6.0 during storage. Use a mild buffer (e.g., MES).

  • Self-Validation Check: Blank a spectrophotometer with your solvent. Measure the absorbance of an aliquot at 510–550 nm . A successful, unoxidized preparation will show an absorbance of < 0.05 AU . Any significant peak in this visible range indicates quinone-imine formation.

  • Storage: Aliquot into amber vials, flush the headspace with Argon, and store immediately at -80°C.

Protocol B: LC-MS Sample Preparation
  • Matrix Acidification: Prepare a quenching solution of Acetonitrile containing 0.2% Formic Acid.

  • Extraction: Add 1 part biological/assay sample to 3 parts quenching solution. Mechanistic note: The immediate drop in pH protonates the molecule, halting auto-oxidation, while the organic solvent precipitates proteins.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an amber autosampler vial. Maintain the autosampler bed at 4°C and inject within 4 hours.

Part 5: Workflow Visualization

PrepWorkflow Step1 1. Degas Solvent (Ar/N2 sparge) Step2 2. Add Stabilizer (1mM DTT) Step1->Step2 Step3 3. Dissolve API (Dark conditions) Step2->Step3 Step4 4. pH Control (Keep pH < 6.0) Step3->Step4 Step5 5. Validation (UV-Vis Check) Step4->Step5

Step-by-step workflow for preparing stable 8-aminoquinolin-5-ol solutions.

References

  • Title: WO2023031308A1 - Inhibiteurs de ccr2 Source: Google Patents URL
  • Title: Product Class 3: Quinolines Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Metabolism of 8-aminoquinoline antimalarial agents Source: PMC (PubMed Central) URL: [Link]

  • Title: Stability of total ascorbic acid in DTT-preserved plasma stored at 4° C Source: Journal of Food and Drug Analysis URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation with 8-Aminoquinolin-5-ol

Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from 8-Aminoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from 8-Aminoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important chemical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments. Our approach is rooted in providing not just procedural steps, but the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of Schiff bases from 8-Aminoquinolin-5-ol, providing concise and scientifically grounded answers.

Q1: What is the fundamental reaction for forming a Schiff base with 8-Aminoquinolin-5-ol?

The formation of a Schiff base, or azomethine, from 8-Aminoquinolin-5-ol involves the condensation reaction between its primary amino group (-NH₂) and the carbonyl group (C=O) of an aldehyde or ketone.[1][2] This reaction is a nucleophilic addition-elimination process. The nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the Schiff base.[1][2]

Q2: Why is pH control critical in this reaction?

The pH of the reaction medium plays a dual role and is a critical parameter to optimize.[3][4] The reaction is typically catalyzed by a mild acid.[1][2] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. However, if the pH is too low (highly acidic), the amino group of 8-Aminoquinolin-5-ol will be protonated, rendering it non-nucleophilic and inhibiting the reaction.[2][3] Conversely, at neutral or alkaline pH, the dehydration of the intermediate carbinolamine is often the rate-limiting step.[2][3] Therefore, a mildly acidic environment is generally optimal.[2]

Q3: What are the best solvents for this reaction?

The choice of solvent is crucial for reactant solubility and can influence the reaction rate and yield.[5] Alcohols such as ethanol and methanol are commonly used because they are good solvents for both the amine and many aldehydes/ketones.[1][2][6][7] Methanol, in particular, has been successfully used in the synthesis of Schiff bases from 8-aminoquinoline.[6][7] In some cases, azeotropic distillation with solvents like toluene or benzene can be employed to remove the water byproduct and drive the reaction equilibrium towards the product.[8] Greener alternatives like water have also been explored, which can offer high yields and simplified purification.[9][10]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1][6][7] By spotting the reaction mixture alongside the starting materials (8-Aminoquinolin-5-ol and the carbonyl compound) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for the mobile phase should be determined experimentally to achieve good separation.

Q5: What are the typical methods for purifying the synthesized Schiff base?

Recrystallization is the most common and effective method for purifying solid Schiff bases.[8][11][12] The choice of solvent for recrystallization depends on the solubility of the product.[12] Ethanol is often a good starting point.[12] If the product is an oil or difficult to crystallize, column chromatography can be used.[8][11] It is advisable to use neutral alumina instead of silica gel for chromatography, as the acidic nature of silica can potentially hydrolyze the imine bond.[8]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.

Q1: My reaction yield is very low. What are the possible causes and how can I improve it?

Low yields are a common issue and can stem from several factors.[8]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature.[12][13] Refluxing the reaction mixture for a longer duration can often improve the yield.[8] Monitoring the reaction by TLC will help determine the optimal reaction time.[1]

  • Equilibrium Issues: The formation of a Schiff base is a reversible reaction, and the water produced as a byproduct can shift the equilibrium back towards the reactants.[4][8]

    • Solution: Remove the water as it is formed. This can be achieved by using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[13]

  • Suboptimal pH: As discussed in the FAQs, an incorrect pH can significantly hinder the reaction.

    • Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.[1][4] The optimal pH should be determined experimentally.[3]

Q2: The product appears to be decomposing during workup or storage. How can I prevent this?

Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture and acid.[6][7][11]

  • Hydrolysis during Workup:

    • Solution: Ensure all workup procedures are carried out under anhydrous conditions. Use dry solvents and glassware. If an aqueous workup is necessary, minimize the contact time with water and neutralize any excess acid.

  • Decomposition during Purification:

    • Solution: If using column chromatography, opt for neutral alumina over acidic silica gel to prevent hydrolysis on the column.[8]

  • Instability during Storage:

    • Solution: Store the purified Schiff base in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.[11] Some Schiff bases are also sensitive to high temperatures and light, so storage in a cool, dark place is recommended.[6][7][11]

Q3: I am having difficulty isolating a solid product; it remains an oil. What can I do?

The physical state of the product can be influenced by its purity and the presence of residual solvent.

  • Impure Product: The presence of unreacted starting materials or byproducts can prevent crystallization.

    • Solution: Attempt to purify the oil using column chromatography. After purification, try to induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystal formation.

  • Residual Solvent: Trapped solvent molecules can also inhibit crystallization.

    • Solution: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Q4: How do I confirm the formation of the Schiff base and its purity?

A combination of spectroscopic techniques is essential for the characterization and purity assessment of your product.

  • FT-IR Spectroscopy: The most direct evidence for Schiff base formation is the appearance of a characteristic C=N (imine) stretching band, typically in the region of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band from the aldehyde or ketone starting material.[8]

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Look for the appearance of a singlet peak corresponding to the azomethine proton (H-C=N), which typically appears in the δ 8-10 ppm region.[7]

    • ¹³C NMR: The formation of the imine bond will result in a new signal for the azomethine carbon (C=N) in the δ 160-180 ppm range.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized Schiff base, providing strong evidence of its successful formation.[2]

  • Elemental Analysis (C, H, N): This analysis determines the elemental composition of the compound, which should match the calculated values for the expected Schiff base structure.[7]

Part 3: Experimental Protocols and Data

This section provides a detailed, step-by-step methodology for a typical Schiff base synthesis with 8-Aminoquinolin-5-ol, along with tables summarizing key reaction parameters.

General Protocol for the Synthesis of a Schiff Base from 8-Aminoquinolin-5-ol

This protocol describes a general method for the condensation of 8-Aminoquinolin-5-ol with an aromatic aldehyde.

Materials:

  • 8-Aminoquinolin-5-ol

  • Aromatic aldehyde (e.g., salicylaldehyde, vanillin)

  • Ethanol or Methanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-Aminoquinolin-5-ol (1.0 equivalent) in a minimal amount of warm ethanol.

  • In a separate beaker, dissolve the aromatic aldehyde (1.0 equivalent) in ethanol.

  • Add the aldehyde solution dropwise to the stirring solution of 8-Aminoquinolin-5-ol at room temperature.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the mixture to reflux and maintain this temperature for 2-6 hours.[6][7] The progress of the reaction should be monitored by TLC.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product may precipitate upon cooling. If so, collect the solid by filtration, wash it with a small amount of cold ethanol, and dry it under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters that can be optimized to improve the yield and purity of the Schiff base product.

Table 1: Effect of Solvent on Reaction Yield

SolventTypical Reaction Time (hours)Typical Yield (%)Notes
Ethanol2-6Good to ExcellentGood solubility for many reactants; allows for reflux conditions.[1]
Methanol2-4Good to ExcellentSimilar to ethanol, can sometimes offer faster reaction rates.[6][7]
Toluene4-8Variable to GoodAllows for azeotropic removal of water with a Dean-Stark apparatus.[8]
Water1-3Good to ExcellentA green solvent option; product often precipitates, simplifying purification.[9][10]
Solvent-free0.5-2Variable to GoodEnvironmentally friendly; often requires heating or grinding.[14]

Table 2: Influence of Catalyst on Reaction Rate

CatalystAmountEffectNotes
Glacial Acetic AcidCatalytic (2-3 drops)Significant rate increaseProvides the optimal mildly acidic pH for the reaction.[1]
p-Toluenesulfonic acidCatalyticStrong rate increaseA stronger acid catalyst, use with caution to avoid amine protonation.[13]
No Catalyst-Slow reaction rateThe reaction can proceed without a catalyst but is often slow.

Part 4: Visualizations

Diagrams are provided to illustrate key concepts and workflows.

Reaction Mechanism

Schiff_Base_Formation Reactants 8-Aminoquinolin-5-ol + Aldehyde/Ketone Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Schiff Base + Water Intermediate->Product Dehydration (Water Elimination)

Caption: General mechanism of Schiff base formation.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization A 1. Dissolve Reactants (8-Aminoquinolin-5-ol & Aldehyde) B 2. Add Catalyst (e.g., Acetic Acid) A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor by TLC C->D E 5. Cool Reaction & Isolate Crude Product D->E F 6. Purify by Recrystallization or Column Chromatography E->F G 7. Analyze by FT-IR, NMR, MS F->G H 8. Confirm Purity G->H

Caption: Step-by-step experimental workflow.

References

  • How to purify Schiff base product? - ResearchGate. (2024, June 9). Retrieved from [Link]

  • Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach - STM Journals. (2024, September 5). Retrieved from [Link]

  • Is there an effective way of purifying schiff bases? - ResearchGate. (2021, December 13). Retrieved from [Link]

  • Schiff Bases: Contemporary Synthesis, Properties, and Applications - IntechOpen. (2024, June 3). Retrieved from [Link]

  • Simple Techniques for The Synthesis and Evaluation of Schiff Bases. (2026, March 6). Retrieved from [Link]

  • Effect of solvent on the Schiff Base yield Reaction conditions:... - ResearchGate. (n.d.). Retrieved from [Link]

  • PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. (n.d.). Retrieved from [Link]

  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (n.d.). Retrieved from [Link]

  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices | Crystal Growth & Design - ACS Publications. (2024, April 29). Retrieved from [Link]

  • (PDF) 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - ResearchGate. (2024, August 5). Retrieved from [Link]

  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC. (2024, August 2). Retrieved from [Link]

  • Synthesis reaction of bis-Schiff bases (III) derived from... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications | IntechOpen. (2025, September 12). Retrieved from [Link]

  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PubMed. (2024, August 2). Retrieved from [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.). Retrieved from [Link]

  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. (2022, May 15). Retrieved from [Link]

  • How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? | ResearchGate. (2013, April 18). Retrieved from [Link]

  • Different Schiff Bases—Structure, Importance and Classification - PMC - NIH. (n.d.). Retrieved from [Link]

  • A quinoline based Schiff-base compound as pH sensor - RSC Publishing - Rsc.org. (n.d.). Retrieved from [Link]

  • REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (2021, July 27). Retrieved from [Link]

  • Synthesis of Schiff Base Complexes and Study their Applications as Catalysts for Esterification of Acetic Acid - Iraqi Journal of Science. (2025, October 30). Retrieved from [Link]

  • A quinoline based Schiff-base compound as pH sensor | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Green Synthesis of Schiff Bases by Using Natural Acid Catalysts - IJRASET. (2022, July 3). Retrieved from [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - MDPI. (2026, February 14). Retrieved from [Link]

  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study | AVESİS - Sivas Cumhuriyet Üniversitesi. (n.d.). Retrieved from [Link]

  • Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers - PMC. (n.d.). Retrieved from [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - PMC. (2026, February 14). Retrieved from [Link]

  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex - Prime Scholars. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of mixed ligand complexes of 8- hydroxy quinoline and Schiff base with some metal ions - Baghdad Science Journal. (2007, January 3). Retrieved from [Link]

  • Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - MDPI. (2022, November 24). Retrieved from [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in 8-Aminoquinoline Directed C-H Functionalization

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to catalyst poisoning and deactivation in transition-metal-catalyzed C-H functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to catalyst poisoning and deactivation in transition-metal-catalyzed C-H functionalization. While the 8-aminoquinoline (8-AQ) moiety is a highly robust N,N-bidentate directing group that enables precise regiocontrol[1][5], its strong coordinating ability is a double-edged sword. It can lead to severe catalyst deactivation pathways, including bis-chelate formation, product inhibition, and metal aggregation [7, 8].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maintain catalytic turnover and maximize your isolated yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 20-30% conversion, and the solution remains homogeneous. What is causing this?

A1: This is the classic signature of bis-chelate off-cycle deactivation . Because 8-AQ is a powerful bidentate ligand, an excess of the substrate relative to the active catalyst can force two substrate molecules to coordinate to a single metal center (e.g., forming a stable Pd(8−AQ)2​ or Cu(8−AQ)2​ complex) [6, 8]. This coordinatively saturated species is a thermodynamic sink; it lacks the necessary vacant orbital sites to undergo the crucial C-H metalation step. Solution: To break this dead-end complex, introduce a Mono-Protected Amino Acid (MPAA) ligand, such as N-acetyl glycine. The MPAA acts as a hemilabile ligand that disrupts the bis-chelate, coordinating to the metal to facilitate C-H cleavage while remaining labile enough to allow substrate turnover.

Q2: I observe a black precipitate forming early in my Pd-catalyzed C(sp³)-H arylation. How do I prevent this?

A2: The black precipitate is Palladium Black , which results from the irreversible aggregation of Pd(0) nanoparticles [3, 5]. In the catalytic cycle, the functionalization step (reductive elimination) yields a Pd(0) species. If your terminal oxidant (e.g., AgOAc, PhI(OAc)₂, or atmospheric O₂) is depleted, or if the re-oxidation kinetics are slower than the aggregation kinetics, the Pd(0) atoms cluster together and crash out of solution. Solution: Ensure your oxidant is dry and properly stoichiometrically matched. You can also implement a slow-addition protocol for the coupling partner, or add stabilizing additives like benzoquinone (BQ) which coordinate to Pd(0) and prevent aggregation during the re-oxidation phase.

Q3: Does the functionalized product itself poison the catalyst?

A3: Yes, this is known as product inhibition . After reductive elimination, the newly functionalized product still bears the strongly coordinating 8-AQ directing group. As the reaction progresses, the concentration of the product increases, and it competes with the unreacted starting material for the active metal catalyst [5]. Solution: Running the reaction at a slightly higher dilution or increasing the temperature can shift the coordination equilibrium. Additionally, post-reaction, the 8-AQ group must be efficiently cleaved to recover the desired molecule and prevent downstream poisoning during purification [4].

Section 2: Visualizing Deactivation Pathways

Mechanism A Active Catalyst Pd(OAc)2 B Mono-Chelate (On-Cycle) A->B + 8-AQ Substrate C Metallacycle Intermediate B->C C-H Cleavage F Bis-Chelate Complex [Pd(8-AQ)2] (Dead End) B->F Excess Substrate D Product Release & Pd(0) C->D + Coupling Partner D->A + Oxidant G Palladium Black (Aggregation) D->G Slow Oxidation F->B + MPAA Ligand

Caption: Catalytic cycle of 8-AQ directed C-H functionalization vs. bis-chelate and aggregation pathways.

Section 3: Quantitative Troubleshooting Matrix

The following table summarizes the quantitative indicators of catalyst deactivation and the expected yield improvements when applying specific mitigation strategies.

Deactivation PathwayVisual / Kinetic IndicatorPreventative StrategyTypical Yield Recovery
Bis-Chelation Reaction stalls at <30% conversion; solution is clear.Add 20 mol% N-Acetyl Glycine (MPAA) to disrupt M(8−AQ)2​ .+40% to +60%
Pd(0) Aggregation Black precipitate forms within the first 1-2 hours.Add 10 mol% Benzoquinone; ensure anhydrous oxidant.+30% to +50%
Product Inhibition Reaction rate decays exponentially after 50% conversion.Increase solvent volume by 1.5x; raise temp by 10 °C.+15% to +25%
Ligand Solvolysis Unexplained side products in alcoholic solvents.Switch from MeOH to non-nucleophilic solvents (e.g., MeCN, HFIP).+20% to +40%

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, follow these step-by-step methodologies designed to circumvent catalyst deactivation.

Protocol 1: Optimized Pd-Catalyzed 8-AQ Directed C(sp³)-H Arylation

This protocol utilizes an MPAA additive to prevent bis-chelate formation and maintains a robust redox cycle to prevent palladium black precipitation [1, 8].

Reagents & Setup:

  • Substrate: 8-AQ aliphatic amide (0.2 mmol).

  • Catalyst & Additive: Pd(OAc)₂ (10 mol%, 4.5 mg), N-Acetyl Glycine (20 mol%, 4.7 mg).

  • Coupling Partner & Oxidant: Aryl iodide (0.4 mmol), Ag₂CO₃ (1.5 equiv, 82.7 mg).

  • Solvent: Hexafluoroisopropanol (HFIP) / Toluene (1:1, 2.0 mL).

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk tube equipped with a magnetic stir bar, add the 8-AQ substrate, Pd(OAc)₂, N-Acetyl Glycine, and Ag₂CO₃.

  • Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add the aryl iodide followed by the HFIP/Toluene solvent mixture. Causality: HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state and increasing the solubility of the active mono-chelate, while the MPAA prevents the formation of the inactive Pd(8−AQ)2​ complex.

  • Reaction: Seal the tube and stir the mixture at 90 °C for 12 hours. Monitor the color; a persistent deep orange/red indicates an active Pd(II) cycle, whereas premature blackening indicates oxidant failure.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove silver salts and any trace Pd black. Concentrate in vacuo and purify via flash chromatography.

Protocol 2: Mild Cleavage of the 8-AQ Directing Group via Boc-Activation

Because the 8-AQ group strongly binds to transition metals, its removal is notoriously harsh (often requiring strong acids and refluxing temperatures), which can degrade sensitive products [5]. This one-pot transamidation protocol activates the amide bond by twisting its geometry, allowing for mild removal [4].

Step-by-Step Methodology:

  • Boc-Protection: Dissolve the functionalized 8-AQ amide (0.2 mmol) in anhydrous CH₃CN (2.0 mL). Add 4-dimethylaminopyridine (DMAP, 1.1 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Stir at room temperature for 12 hours. Causality: The bulky Boc group forces the amide into a twisted geometry, disrupting the amidic resonance and significantly lowering the C(acyl)–N bond dissociation energy [4].

  • Transamidation: To the same pot, add the desired nucleophilic amine (e.g., benzylamine, 1.5 equiv). Stir for an additional 4-6 hours at 40 °C.

  • Isolation: The twisted amide readily undergoes nucleophilic acyl substitution. Concentrate the mixture and purify via silica gel chromatography to isolate the final functionalized product, leaving the cleaved 8-AQ auxiliary behind.

Section 5: Troubleshooting Decision Tree

DecisionTree Start Low Yield in 8-AQ Directed Functionalization CheckVisual Inspect Reaction Mixture at 2 Hours Start->CheckVisual Black Black Precipitate (Pd Aggregation) CheckVisual->Black Reductive Elim. Failure Clear Clear/Homogeneous (Stalled Reaction) CheckVisual->Clear Bis-Chelation / Prod. Inhibition FixBlack Action: Check Oxidant Dryness Add 10 mol% Benzoquinone Black->FixBlack FixClear Action: Add 20 mol% MPAA or Increase Dilution Clear->FixClear Success Catalytic Turnover Restored FixBlack->Success FixClear->Success

Caption: Diagnostic workflow for resolving catalyst deactivation in 8-AQ directed reactions.

References

  • Synthesis of unnatural amino acids through palladium-catalyzed C(sp³)-H functionalization. rhhz.net.[https://vertexaisearch.cloud.google.
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Sources

Optimization

Challenges in the scale-up of 8-Aminoquinolin-5-ol dihydrochloride synthesis

A Guide for Researchers and Drug Development Professionals on Navigating Scale-Up Challenges Welcome to the technical support center for the synthesis of 8-Aminoquinolin-5-ol dihydrochloride. As Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals on Navigating Scale-Up Challenges

Welcome to the technical support center for the synthesis of 8-Aminoquinolin-5-ol dihydrochloride. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to help you navigate the complexities of scaling this synthesis from the bench to larger-scale production. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the specific issues you may encounter.

Troubleshooting Guide: From Synthesis to Purification

Scaling up the synthesis of 8-Aminoquinolin-5-ol dihydrochloride introduces challenges that may not be apparent at the lab scale. This section addresses common problems, their underlying causes, and actionable solutions.

Problem 1: Low Yield and Incomplete Reaction in the Nitro Reduction Step

Symptom: You are experiencing low yields during the catalytic hydrogenation or chemical reduction of the nitro-precursor (e.g., 5-nitro-8-hydroxyquinoline). Thin-layer chromatography (TLC) or HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.

Potential Cause Scientific Rationale Suggested Solution
Catalyst Inactivation/Poisoning The catalyst, often Palladium on carbon (Pd/C), can be poisoned by impurities in the starting materials or solvents.[1] Sulfur-containing compounds are common poisons. On a larger scale, localized "hot spots" can also cause catalyst deactivation.1. Use High-Purity Reagents: Ensure the 5-nitro-8-hydroxyquinoline precursor and solvents are of high purity. 2. Catalyst Loading: For scale-up, consider a higher catalyst loading (e.g., 5-10 mol%) to compensate for potential deactivation.[2] 3. Efficient Stirring: Ensure vigorous and efficient stirring to maintain a uniform suspension of the catalyst and prevent localized overheating.
Inefficient Hydrogen Donor (for Transfer Hydrogenation) In methods using a hydrogen donor like hydrazine hydrate, the rate of addition and reaction temperature are critical.[3] An improper addition rate can lead to side reactions or incomplete conversion.1. Controlled Addition: Add the hydrazine hydrate solution dropwise over a period of 30-60 minutes to maintain a steady reaction rate.[2] 2. Temperature Management: Maintain the reaction temperature within the optimal range, typically 80-85°C, to ensure efficient hydrogen transfer without degrading the product.[3]
Poor Solubility of Starting Material The nitro-precursor may have limited solubility in the chosen solvent, which becomes a rate-limiting factor, especially at higher concentrations during scale-up.1. Solvent System Optimization: Consider using a co-solvent system to improve solubility. For instance, isopropanol is often cited as an effective solvent.[2][3] 2. Elevated Temperature: Running the reaction at a higher temperature (e.g., 70-85°C) can increase the solubility of the starting material and improve reaction kinetics.[2]
Problem 2: Product "Oiling Out" During Crystallization/Precipitation

Symptom: Upon cooling the reaction mixture or adding an anti-solvent to crystallize the 8-Aminoquinolin-5-ol free base or its dihydrochloride salt, the product separates as a viscous oil instead of a crystalline solid. This makes filtration and further purification difficult.

Potential Cause Scientific Rationale Suggested Solution
Rapid Cooling / Supersaturation Cooling the solution too quickly can lead to a state of high supersaturation where the rate of nucleation is slower than the rate of phase separation, resulting in the formation of an oil.[4]1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.[4] 2. Seeding: Introduce a small crystal of the pure product to the supersaturated solution to induce crystallization.
Presence of Impurities Impurities can interfere with the crystal lattice formation, acting as "crystal growth inhibitors" and promoting oiling out.1. Pre-purification: Perform a preliminary purification step, such as an acid-base extraction, to remove gross impurities before attempting crystallization.[4] 2. Solvent Selection: Experiment with different recrystallization solvents or solvent mixtures.
Incorrect pH for Precipitation When precipitating the dihydrochloride salt, the pH of the solution is critical. If the pH is not sufficiently acidic, the free base (which is more likely to be oily) may separate.1. pH Adjustment: Carefully adjust the pH of the solution by adding concentrated HCl. Monitor the pH to ensure it is in the optimal range for salt precipitation. 2. Solvent Choice: Using a solvent like isopropanol or ethanol, in which the dihydrochloride salt has lower solubility, can facilitate precipitation.
Problem 3: Product Discoloration (Turning Dark Brown/Black)

Symptom: The isolated solid product, or its solution, rapidly darkens upon exposure to air and/or light.

Potential Cause Scientific Rationale Suggested Solution
Oxidation The 8-Aminoquinolin-5-ol structure contains both a phenol and an aromatic amine, making it highly susceptible to oxidation.[5] This oxidation leads to the formation of highly colored quinone-imine type structures. This process is often accelerated by light, air (oxygen), and trace metal ions.[6]1. Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during purification and drying.[4] 2. Use of Antioxidants: For solutions, consider adding a small amount of an antioxidant like sodium sulfite or ascorbic acid. 3. Protection from Light: Store the solid and its solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[4][6]

Synthesis and Workflow Visualization

To better understand the process, the following diagrams illustrate the general synthetic pathway and a troubleshooting workflow for purification.

G cluster_0 Synthesis Pathway A 5-Nitro-8-hydroxyquinoline B 8-Aminoquinolin-5-ol (Free Base) A->B Reduction (e.g., Pd/C, H₂ or Hydrazine Hydrate) C 8-Aminoquinolin-5-ol dihydrochloride B->C Acidification (HCl)

Caption: General synthesis route for 8-Aminoquinolin-5-ol dihydrochloride.

G Start Crude Product Mixture Decision1 Is the product basic? Start->Decision1 Process1 Perform Acid-Base Extraction Decision1->Process1 Yes Process3 Column Chromatography (with basic modifier if needed) Decision1->Process3 No / Impurities are also basic Process2 Recrystallize from suitable solvent Process1->Process2 Decision2 Did it crystallize or oil out? Troubleshoot1 Troubleshoot 'Oiling Out' (Slow cooling, seeding, change solvent) Decision2->Troubleshoot1 Oiled Out End Pure Product Decision2->End Crystallized Process2->Decision2 Troubleshoot1->Process2 Process3->End

Caption: Troubleshooting workflow for the purification of 8-Aminoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-Aminoquinolin-5-ol and what are the key scale-up considerations?

A1: A widely used method involves the reduction of a 5-nitro-8-hydroxyquinoline precursor.[3] On a lab scale, various reducing agents can be used. However, for scale-up, catalytic transfer hydrogenation using a catalyst like Palladium on carbon (Pd/C) with a hydrogen donor such as hydrazine hydrate is often preferred for operational simplicity.[2] Key scale-up considerations include:

  • Heat Management: The reduction of a nitro group is highly exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of the reducing agent.

  • Catalyst Handling and Filtration: Handling powdered catalysts like Pd/C on a large scale requires safety precautions to prevent ignition (it can be pyrophoric). Post-reaction, the catalyst must be efficiently filtered off, often using a filter aid like Celite.

  • Solvent Selection: The solvent should not only be suitable for the reaction but also for the subsequent workup and product isolation, minimizing solvent swaps. Isopropanol is a good candidate as it is suitable for the reaction and the dihydrochloride salt can be precipitated from it.[2][3]

Q2: My final product shows poor stability. What are the optimal storage conditions?

A2: 8-Aminoquinolin-5-ol and its salts are sensitive to oxidation and light.[4][6] For long-term stability, the solid dihydrochloride salt should be stored in a tightly sealed, amber-colored container under an inert atmosphere (argon or nitrogen) at reduced temperatures (-20°C is recommended).[7] Solutions should always be freshly prepared. If a stock solution must be stored, it should be kept in the dark at 2-8°C and used as quickly as possible.

Q3: How can I effectively purify the crude product on a larger scale?

A3: Purification is a significant challenge. While lab-scale chromatography is effective, it is often not feasible for large quantities.

  • Acid-Base Extraction: This is a highly effective and scalable technique. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., dilute HCl). The basic 8-Aminoquinolin-5-ol will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified to precipitate the free base, which is then extracted back into an organic solvent, or it can be treated directly to crystallize the dihydrochloride salt.[4]

  • Crystallization: This is the preferred method for final purification on a large scale.[1] Finding the right solvent system is crucial. For the dihydrochloride salt, a mixture of an alcohol (like ethanol or isopropanol) and water is a common starting point. If the product "oils out," refer to the troubleshooting guide above.[4]

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A4:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method for monitoring the disappearance of the starting material (5-nitro-8-hydroxyquinoline) and the appearance of the product. A suitable mobile phase would be a mixture of a non-polar solvent like dichloromethane and a polar solvent like methanol. Adding a small amount of triethylamine (0.1-1%) can help reduce tailing of the basic aminoquinoline on the silica plate.[4]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, a reverse-phase HPLC method is ideal. A C18 column with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring the absence of process-related impurities.

Detailed Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes the reduction of 5-nitro-8-hydroxyquinoline to 5-amino-8-hydroxyquinoline, the precursor to the final dihydrochloride salt. This method is adapted from similar reported procedures.[2][3]

Materials:

  • 5-Nitro-8-hydroxyquinoline (1 mol equivalent)

  • Isopropanol (as solvent)

  • 5% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • 80% Hydrazine hydrate aqueous solution

  • Nitrogen or Argon gas

  • Filter aid (e.g., Celite)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 5-nitro-8-hydroxyquinoline and isopropanol.

  • Inerting: Purge the reactor with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 5% Pd/C catalyst.

  • Heating: Heat the stirred mixture to 70°C.

  • Reagent Addition: Slowly add the 80% hydrazine hydrate solution to the reaction mixture over a period of 30-60 minutes. An exothermic reaction will occur, and the temperature should be maintained between 80-85°C using external cooling if necessary.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 80-85°C. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Catalyst Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional isopropanol. Caution: Do not allow the catalyst cake to dry, as it can be pyrophoric. Keep it wet with solvent.

  • Product Isolation: The resulting filtrate contains the 5-amino-8-hydroxyquinoline (which is the free base of the target molecule). This solution can be concentrated and used directly for the salt formation step by adding hydrochloric acid.

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 8-Aminoquinolin-5-ol Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals. 8-Aminoquinolin-5-ol dihydrochloride is a highly functionalized, electron-rich scaffold. Its inherent basicity, polarity, and chelating properties make impurity characterization uniquely challenging[1].

This guide moves beyond basic troubleshooting by explaining the causality behind analytical failures and providing self-validating protocols to ensure your data reflects your sample, not system artifacts.

Diagnostic Workflow

The following logic tree illustrates the critical path for isolating and identifying common impurities—such as positional isomers and oxidative degradants—while avoiding false positives caused by the dihydrochloride salt matrix.

ImpurityWorkflow Start 8-Aminoquinolin-5-ol 2HCl Sample Prep Sample Preparation (Desalting & Inert Gas) Start->Prep LC HPLC Separation (Isomer Resolution) Prep->LC NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR MS LC-MS/MS (Mass & Fragmentation) LC->MS Oxidation Oxidative Degradants MS->Oxidation Mass Shift (+16 Da) Isomers Positional Isomers MS->Isomers Identical Mass NMR->Isomers Coupling Patterns

Workflow for characterizing impurities in 8-aminoquinolin-5-ol dihydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During HPLC-UV analysis, I observe severe peak tailing and fail to resolve positional isomers (e.g., 6-hydroxy vs. 5-hydroxy). How can I achieve baseline separation? Causality: 8-aminoquinoline derivatives possess strong basicity due to the amino group and the quinoline nitrogen[1]. When combined with the polar 5-hydroxyl group, the molecule interacts aggressively with residual, un-endcapped silanols on standard C18 stationary phases. Furthermore, positional isomers have nearly identical hydrophobicities, making C18 columns ineffective. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity via π−π and dipole-dipole interactions, which are highly sensitive to the spatial arrangement of substituents on the quinoline ring. Additionally, modify your mobile phase with 0.1% triethylamine or use an ammonium acetate buffer (pH 6.0) to suppress silanol ionization and eliminate tailing[1].

Q2: My LC-MS data shows unexpected +16 Da and +32 Da peaks that increase over time. Are these inherent impurities or analytical artifacts? Causality: The electron-donating properties of the -OH and -NH2 groups make the quinoline ring highly susceptible to auto-oxidation[1]. Ambient light and dissolved oxygen rapidly convert the compound into N-oxides or quinone-imine derivatives during sample handling. Solution: These are likely artifacts. To establish a true impurity profile, prepare samples in degassed solvents, blanket the autosampler vials with an inert gas (argon or nitrogen), and analyze immediately.

Q3: I am losing MS sensitivity for trace genotoxic impurities when analyzing the dihydrochloride salt. What is causing this? Causality: The high concentration of chloride ions from the dihydrochloride salt matrix causes severe ion suppression in the electrospray ionization (ESI) source. Additionally, the 8-aminoquinoline scaffold is a known chelating agent[1]; it scavenges trace metal ions from the stainless steel LC system, forming metal-adducts that split the ion current. Solution: Implement a divert valve to send the first 2 minutes of the LC eluent (containing the chloride salts) to waste. To prevent metal chelation, ensure your LC system is passivated. Genotoxic impurities can then be accurately quantified at trace levels using LC-MS/MS[2].

Quantitative Data: Analytical Performance

When selecting an analytical method for impurity tracking, it is critical to understand the limits of each technique. The table below summarizes the typical performance characteristics for 8-hydroxyquinoline/aminoquinoline derivatives[3].

Analytical TechniqueTarget Impurity TypeLinearity RangeLODLOQSelectivity & Limitations
HPLC-UV (250 nm) Positional Isomers, Residual Precursors0.05 - 3.0 µg/mL4.8 - 6.4 ng/mL1.40 - 6.10 µg/mLHigh selectivity; requires PFP or polar-embedded columns for isomers.
LC-MS/MS (MRM) Genotoxic Impurities, Trace Degradants0.01 - 1.0 µg/mL< 1.0 ng/mL< 3.0 ng/mLExtreme sensitivity; highly susceptible to chloride ion suppression.
UV-Vis Spectrophotometry Total Degradants (Bulk)0.1 - 18 µg/mL2.1 - 2.3 ng/mLMethod-dependentLow selectivity; cannot distinguish between positional isomers.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols incorporate built-in validation checks. This ensures that any observed impurities are genuine and not a byproduct of the analytical method.

Protocol 1: Isomeric Impurity Profiling via LC-MS/MS

Objective: Separate and quantify positional isomers and oxidative degradants without ion suppression.

  • Sample Preparation: Dissolve 1.0 mg of 8-aminoquinolin-5-ol dihydrochloride in 1.0 mL of degassed Methanol:Water (50:50, v/v) containing 0.1% formic acid.

    • Self-Validation Check: Prepare a secondary "stressed" control by exposing a 100 µL sub-aliquot to 0.3% H2O2 for 1 hour. Inject this first to definitively map the retention times of true oxidative degradants.

  • Chromatography: Inject 5 µL onto a PFP column (100 x 2.1 mm, 1.9 µm).

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Desalting (Critical Step): Program the MS divert valve to direct the LC flow to waste from 0.0 to 2.0 minutes.

    • Self-Validation Check: Monitor the Total Ion Chromatogram (TIC) baseline at 2.1 minutes; a stable, noise-free baseline confirms successful chloride elimination.

  • Detection: Utilize Multiple Reaction Monitoring (MRM) mode. Monitor the parent ion [M+H]+ at m/z 161.1 for the free base. Genotoxic impurities can be quantified at trace levels using this setup[2].

Protocol 2: NMR Structural Elucidation of the Dihydrochloride Matrix

Objective: Differentiate between residual free-base starting material and the fully formed dihydrochloride salt.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO-d6. Do NOT use CDCl3 or D2O initially, as rapid proton exchange will mask the salt state.

  • Acquisition: Acquire a standard 1H-NMR spectrum. Look for the broad downfield singlets corresponding to the protonated primary amine ( −NH3+​ ) and the protonated quinoline nitrogen. The presence of these downfield shifts confirms the dihydrochloride state.

  • Validation via D2O Exchange:

    • Self-Validation Check: Add 10 µL of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum. The immediate disappearance of the exchangeable −OH , −NH3+​ , and quinoline- NH+ protons validates their initial assignment and confirms the stoichiometry of the salt matrix.

References

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 8-Aminoquinoline Derivatives in Metal Ion Sensing

Introduction: The Photophysics of 8-Aminoquinoline The accurate detection of transition and heavy metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺) is critical in both environmental monitoring and cellular biology. Among the diverse a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Photophysics of 8-Aminoquinoline

The accurate detection of transition and heavy metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺) is critical in both environmental monitoring and cellular biology. Among the diverse array of fluorophores, 8-aminoquinoline (8-AQ) and its derivatives (particularly 8-amidoquinolines) have emerged as privileged scaffolds for metal ion sensing.

The core causality behind 8-AQ’s success lies in its bidentate chelating ability. The quinoline nitrogen and the 8-amino group are perfectly positioned to form a thermodynamically stable five-membered chelate ring with metal cations[1]. By introducing various carboxamide groups to create 8-amidoquinoline derivatives, researchers can fine-tune water solubility, enhance cell membrane permeability, and provide additional coordination sites (oxygen/nitrogen) that dictate metal selectivity 1.

Mechanistic Pathways: Causality in Fluorescence Response

The fluorescence response of an 8-AQ sensor is dictated by the electronic configuration of the coordinated metal ion.

  • Fluorescence "Turn-On" (Zn²⁺, Cd²⁺): When a d10 closed-shell metal ion like Zn²⁺ or Cd²⁺ binds to the 8-AQ receptor, it rigidifies the molecular framework. This structural restriction minimizes non-radiative decay pathways—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) . Furthermore, coordination often lowers the Highest Occupied Molecular Orbital (HOMO) energy of the receptor, suppressing Photoinduced Electron Transfer (PET) and resulting in a dramatic emission enhancement[2].

  • Fluorescence "Turn-Off" (Cu²⁺, Hg²⁺): Conversely, binding a paramagnetic d9 metal ion like Cu²⁺ introduces low-lying unfilled d-orbitals. This facilitates Ligand-to-Metal Charge Transfer (LMCT) , which non-radiatively quenches the excited state of the fluorophore, leading to a "turn-off" signal[3].

G A 8-AQ Derivative (Apo-state) B d10 Metal Ion (e.g., Zn2+, Cd2+) A->B Coordination C d9 Metal Ion (e.g., Cu2+) A->C Coordination D PET Inhibition & CHEF (Rigidification) B->D Chelation E Paramagnetic Effect (LMCT) C->E Chelation F Fluorescence 'Turn-On' (High Quantum Yield) D->F Excitation G Fluorescence 'Turn-Off' (Quenching) E->G Excitation

Photophysical signaling pathways of 8-AQ sensors upon metal ion coordination.

Comparative Performance of 8-AQ Derivatives

Different modifications to the 8-AQ backbone yield sensors with distinct affinities, limits of detection (LOD), and operational mechanisms. Below is an objective comparison of benchmark 8-AQ derivatives utilized in recent literature.

Sensor DerivativeTarget IonLimit of Detection (LOD)MechanismKey Advantage
TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline)Zn²⁺Low nM rangeCHEF / ICTHigh efficiency in biological fields; forms a 2:1 (Ligand:Metal) complex 1[1].
Probe 7 (Propargylamine-modified 8-amidoquinoline)Zn²⁺ / Cd²⁺Sub-μMRatiometric (Tautomerization)Differentiates Zn²⁺ (amide tautomer) and Cd²⁺ (imidic acid tautomer) via distinct emission shifts 4[4].
SENS-1 (Dipicolylamine-modified 8-AQ)Zn²⁺2.15 nMPET InhibitionExceptional sensitivity; Cd²⁺ does not interfere with Zn²⁺ detection 2[2].
QTEPA-SiNPs (Silica Nanoparticle-grafted 8-AQ)Zn²⁺0.1 μMCHEFSolid-state nanosensor; highly applicable for yeast cell suspension and tap water analysis 5[5].
L3 (2-pyridinecarbonyl-substituted 8-AQ)Cu²⁺77 nMParamagnetic QuenchingHigh selectivity toward Cu²⁺ via significant fluorescence quenching in the presence of competitors 3[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies outline the self-validating systems required to characterize an 8-AQ metal ion sensor.

Workflow Step1 1. Prepare Stock Solutions (Sensor & Metal Salts) Step2 2. Buffer Optimization (e.g., Tris-HCl, pH 7.4) Step1->Step2 Step3 3. Baseline Measurement (UV-Vis & Fluorescence) Step2->Step3 Step4 4. Incremental Titration (Add Metal Ions) Step3->Step4 Step5 5. Job's Plot Analysis (Stoichiometry) Step4->Step5 Step6 6. Calculate LOD & Binding Constant (Ka) Step5->Step6

Step-by-step experimental workflow for metal ion fluorescence titration.

Protocol A: Fluorescence Titration & Binding Affinity ( Ka​ ) Determination

Causality Check: Titrations must be performed in buffered solutions (e.g., Tris-HCl, pH 7.4) because the basic nitrogen atoms on the 8-AQ ligand are highly sensitive to protonation. A low pH will protonate the ligand and inhibit metal binding, while a high pH causes metal hydroxide precipitation.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the 8-AQ sensor in spectroscopic grade DMSO or acetonitrile. Prepare 10.0 mM aqueous stock solutions of metal nitrate or chloride salts (e.g., Zn(NO₃)₂, CuCl₂).

  • Working Solution: Dilute the sensor stock to a final concentration of 10 μM in a physiological buffer (e.g., 20 mM Tris-HCl, pH 7.4, with 1-5% co-solvent to maintain solubility).

  • Baseline Acquisition: Record the UV-Vis absorption and fluorescence emission spectra of the metal-free sensor. Identify the excitation maximum ( λex​ ).

  • Incremental Titration: Gradually add aliquots of the metal ion stock (0 to 10 equivalents) to the sensor solution. Record the emission spectrum after each addition. Allow 1-2 minutes for complexation equilibrium.

  • Job's Plot Analysis: To determine the binding stoichiometry, prepare a series of solutions where the total concentration of sensor + metal ion is kept constant (e.g., 50 μM), but the mole fraction varies from 0 to 1. Plot the change in fluorescence intensity ( ΔF ) against the mole fraction. The maximum point indicates the stoichiometric ratio (e.g., 0.5 indicates a 1:1 complex).

  • Data Processing: Calculate the Limit of Detection (LOD) using the equation LOD=3σ/k , where σ is the standard deviation of the blank measurements and k is the slope of the linear calibration curve.

Protocol B: Interference and Selectivity Profiling

Causality Check: A true sensor must isolate the target signal amidst biological noise. Competitive binding assays validate the sensor's thermodynamic preference.

  • Bar Graph Profiling: Measure the fluorescence of the sensor (10 μM) in the presence of 10 equivalents of various competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, etc.).

  • Competitive Assay: To the solutions containing competing ions, spike in 1 equivalent of the target ion (e.g., Zn²⁺).

  • Validation: If the fluorescence signal restores to the level of the target ion alone, the sensor demonstrates high selectivity and immunity to competitive binding.

Conclusion

The 8-aminoquinoline scaffold remains a cornerstone in the development of metal ion chemosensors. By strategically modifying the quinoline ring with specific amides, dipicolylamine, or nanoparticle grafts, researchers can shift the photophysical mechanism from simple CHEF to sophisticated ratiometric tautomerization or PET inhibition. When developing new 8-AQ probes, rigorous adherence to self-validating protocols—such as Job's plot stoichiometry and competitive interference assays—is mandatory to ensure translational reliability in live-cell imaging and environmental screening.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: MDPI (Sensors) URL:[Link]

  • Recent progress in cadmium fluorescent and colorimetric probes Source: NIH / RSC Advances URL:[Link]

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn²⁺ Cations Source: MDPI (Molecules) URL:[Link]

  • 8-Aminoquinoline Functionalized Silica Nanoparticles: A Fluorescent Nanosensor for Detection of Divalent Zinc in Aqueous and in Yeast Cell Suspension Source: ACS Applied Materials & Interfaces URL:[Link]

  • New fluorescent sensors based on thiazolinyl quinoline derivatives for metal ion detection Source: Chula Digital Collections URL:[Link]

Sources

Comparative

Efficacy of 8-Aminoquinolin-5-ol dihydrochloride derivatives against drug-resistant bacteria

The rapid emergence of multidrug-resistant (MDR) bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), has severely compromised the clinical utility of conv...

Author: BenchChem Technical Support Team. Date: March 2026

The rapid emergence of multidrug-resistant (MDR) bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), has severely compromised the clinical utility of conventional β-lactam and glycopeptide antibiotics. As target-site mutations (such as the mecA-encoded PBP2a alteration) and efflux pump overexpressions become ubiquitous, drug development must pivot toward molecules that bypass traditional resistance mechanisms.

8-Aminoquinolin-5-ol dihydrochloride and its structural derivatives (e.g., 8-quinolinamines, quinoline-thiourea zinc ionophores) have emerged as a highly potent class of broad-spectrum anti-infectives. This guide provides a rigorous, data-driven comparison of these derivatives against standard-of-care alternatives, detailing their unique mechanisms of action and the self-validating experimental frameworks required to evaluate their efficacy.

Unlike traditional antibiotics that target cell wall biosynthesis or ribosomal subunits—pathways easily bypassed via genetic mutation—8-aminoquinolin-5-ol derivatives employ a dual-action, resistance-evading mechanism .

  • Transmembrane Ionophore Activity: The 8-aminoquinoline scaffold acts as a potent, lipophilic metal chelator (specifically for Zn²⁺, Cu²⁺, and Fe³⁺). Rather than interacting with a surface receptor, these derivatives act as ionophores, facilitating the rapid, unregulated transport of transition metals across the bacterial lipid bilayer .

  • Intracellular Dyshomeostasis & Metalloenzyme Inhibition: Once inside the cytoplasm, the sudden influx of transition metals triggers severe oxidative stress via the Fenton reaction. Furthermore, the compounds competitively inhibit essential bacterial enzymes, including DNA gyrase and the cell-division protein FtsZ .

  • Biofilm Penetration: Because the ionophore mechanism does not rely on active bacterial metabolism, these derivatives can eradicate dormant, non-replicating persister cells embedded within biofilms—a state where traditional antibiotics typically fail .

Mechanism Node1 8-Aminoquinolin-5-ol Derivatives Node2 Metal Chelation (Zn2+ / Cu2+) Node1->Node2 Node3 Transmembrane Ionophore Transport Node2->Node3 Node4 Intracellular Ion Dyshomeostasis Node3->Node4 Node5 DNA Gyrase Inhibition & ROS Generation Node4->Node5 Node6 Bacterial Cell Death (MRSA / VRE) Node5->Node6 Node7 Traditional Antibiotics (e.g., Vancomycin) Node8 Cell Wall Synthesis Inhibition Node7->Node8 Node9 Resistance via PBP2a Alteration Node8->Node9 MRSA Resistance Node9->Node6 Blocked

Mechanistic pathway of 8-Aminoquinolin-5-ol derivatives vs. traditional antibiotics against MRSA.

Comparative Efficacy Data

The following table synthesizes in vitro efficacy data of various 8-aminoquinoline and quinoline-based derivatives against highly resistant bacterial strains, benchmarked against current clinical standards.

Compound ClassTarget PathogenMIC RangeStandard of Care (SoC)SoC MICRef
8-Quinolinamine Amino Acid Conjugates MRSA1.38 – 15.34 µg/mLCiprofloxacin8 – 128 µg/mL
Indolizino-quinoline Derivatives MRSA (Clinical Isolates)0.063 µg/mLVancomycin1 – 2 µg/mL
Quinoline-Thiourea Zinc Ionophores MRSA / VRE~0.8 µg/mL (2.5 µM)Methicillin>192 µg/mL
Fe(8-hq)3 Complex MRSA (Biofilm)4.0 µM (Eradication)MupirocinResistant

Data Interpretation: The structural functionalization of the 8-aminoquinoline core (e.g., via thiourea linkage or amino acid conjugation) drastically lowers the Minimum Inhibitory Concentration (MIC), frequently outperforming Vancomycin by over an order of magnitude against clinical MRSA isolates.

Experimental Methodologies: Self-Validating Protocols

To accurately evaluate the efficacy of 8-aminoquinolin-5-ol derivatives, standard NCCLS/CLSI protocols must be modified. Metal-binding compounds frequently precipitate in standard media, causing false turbidity readings. The following protocols are engineered to ensure self-validating, artifact-free data.

Protocol A: Resazurin-Assisted Broth Microdilution Assay (MIC Determination)

Objective: To determine the precise MIC of 8-aminoquinoline derivatives while ruling out optical false positives caused by compound precipitation.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., MRSA ATCC 33591) at 5×105 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality Rationale: CAMHB is strictly required because the ionophore activity of 8-aminoquinoline derivatives is fundamentally dependent on the extracellular concentration of divalent cations (Zn²⁺, Cu²⁺). Standard MHB lacks consistent metal ion concentrations, leading to irreproducible MICs.

  • Serial Dilution & Treatment: In a 96-well plate, perform two-fold serial dilutions of the 8-aminoquinolin-5-ol derivative (range: 64 µg/mL to 0.03 µg/mL). Add the bacterial inoculum to each well. Incubate at 37°C for 18 hours.

  • Metabolic Validation (Resazurin Addition): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality Rationale: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) exclusively by the electron transport chain of living cells. Because metal-quinoline complexes can precipitate and mimic bacterial turbidity ( OD600​ ), relying on a metabolic dye completely bypasses optical false positives.

  • Self-Validation Checkpoint: Include a ΔznuA (zinc transporter deficient) mutant strain as a parallel control. If the compound's efficacy is genuinely driven by its synthetic ionophore mechanism, the MIC should remain unchanged or improve in the mutant, proving that the drug successfully bypasses native biological transport systems .

Protocol B: Minimum Biofilm Eradication Concentration (MBEC) Assay

Objective: To evaluate the efficacy of the derivatives against dormant, drug-resistant biofilms.

  • Biofilm Cultivation: Inoculate a 96-well plate with 106 CFU/mL of MRSA. Insert a Calgary Biofilm Device (peg lid) and incubate on a rotary shaker at 110 rpm for 24 hours.

    • Causality Rationale: The peg lid ensures uniform hydrodynamic shear stress during biofilm formation. This yields highly reproducible biomass across all replicates, which is impossible to achieve in static flat-bottom well assays.

  • Drug Challenge: Transfer the peg lid to a new 96-well challenge plate containing serial dilutions of the 8-aminoquinoline derivative. Incubate for 24 hours.

  • Neutralization and Recovery: Transfer the peg lid to a recovery plate containing CAMHB supplemented with 1% Tween-80 and 0.5% Lecithin. Sonicate the plate at 40 kHz for 10 minutes to dislodge the surviving biofilm cells, then plate the sonicate on agar for CFU enumeration.

    • Causality Rationale: The neutralizing buffer is critical. It sequesters any carried-over drug on the pegs. Without neutralization, residual drug will kill dispersed cells during the agar plating phase, falsely presenting as successful biofilm eradication.

  • Self-Validation Checkpoint: A true MBEC is achieved only when CFU counts are absolute zero. The inclusion of a vehicle-only control peg must yield >106 CFU/peg post-sonication to validate the assay's dynamic range and ensure the sonication step did not destroy cell viability.

References

  • Abeydeera, N., et al. "Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections." Antibiotics, 2023.[Link]

  • Jain, M., et al. "Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives." ACS Omega, 2018.[Link]

  • Kumar, P. "A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents." BMC Chemistry, 2020.[Link]

  • Dey, S., et al. "Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity." Journal of Medicinal Chemistry, 2023.[Link]

Validation

A Senior Application Scientist's Comparative Guide to Heavy Metal Chelating Agents: 8-Aminoquinolin-5-ol dihydrochloride in Focus

Introduction: The Imperative of Effective Heavy Metal Chelation Heavy metal toxicity represents a significant and persistent threat to human health, arising from environmental and industrial exposure.[1][2] Toxic metals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Effective Heavy Metal Chelation

Heavy metal toxicity represents a significant and persistent threat to human health, arising from environmental and industrial exposure.[1][2] Toxic metals such as lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd) have no physiological role and can accumulate in soft tissues, disrupting normal cellular functions through mechanisms like oxidative stress, enzyme inhibition, and DNA damage.[3][4][5] Chelation therapy is the cornerstone of medical treatment for heavy metal poisoning.[6][7][8] This therapeutic strategy involves the administration of chelating agents—molecules that form multiple coordination bonds with a central metal ion, creating a stable, water-soluble complex (a "chelate") that can be readily excreted from the body.[3][9][10][11]

The ideal chelator exhibits high affinity and selectivity for toxic heavy metals over essential endogenous minerals, possesses low toxicity, and demonstrates favorable pharmacokinetic properties. While classic agents like EDTA, DMSA, and DMPS have been the mainstay of treatment, the search for novel chelators with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry and drug development.[12] This guide provides an in-depth comparison of 8-Aminoquinolin-5-ol dihydrochloride, a derivative of the versatile 8-hydroxyquinoline (8HQ) scaffold, against established chelating agents, offering technical insights and experimental frameworks for its evaluation.

The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Metal Chelation

8-Hydroxyquinoline (8HQ) is a bicyclic organic compound renowned for its potent metal-chelating capabilities.[13][14][15] Its structure, featuring a planar arrangement with nitrogen and oxygen atoms as electron donor sites, allows it to form stable complexes with a wide variety of metal ions.[16][17] Derivatives of 8HQ have been extensively explored for diverse therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents, with their bioactivity often linked directly to their metal-binding properties.[13][14][16]

8-Aminoquinolin-5-ol dihydrochloride belongs to this promising class. The addition of an amino group can modulate the electronic properties and solubility of the parent 8HQ molecule, potentially influencing its chelating affinity and biological interactions. As a versatile compound, it serves as a valuable precursor in the synthesis of bioactive molecules and as a reagent in analytical chemistry for metal ion detection.[18] Its potential as a primary therapeutic chelator warrants rigorous comparative evaluation.

Mechanism of Chelation: A Fundamental Overview

The efficacy of a chelating agent is fundamentally governed by its chemical structure and the resulting stability of the metal-ligand complex formed. This process sequesters the metal ion, rendering it biochemically inert and facilitating its removal through renal or biliary pathways.[9][11]

ChelationMechanism cluster_0 Before Chelation cluster_1 Chelation Process cluster_2 After Chelation Metal Heavy Metal Ion (M²⁺) Target Biological Target (e.g., Enzyme) Metal->Target Toxicity: Disrupts Function Chelator Chelating Agent (L) Chelate Stable Chelate Complex ([M-L]²⁺) Chelator->Chelate Sequestration Metal2 M²⁺ Metal2->Chelate Binding Excretion Renal/Biliary Excretion Chelate2 [M-L]²⁺ Chelate2->Excretion Elimination Target2 Biological Target (Function Restored)

Caption: General mechanism of heavy metal chelation and detoxification.

Comparative Analysis of Key Chelating Agents

The selection of a chelating agent is dictated by the specific metal involved, the patient's clinical status, and the agent's pharmacological profile.[19][20] Below is a comparative summary of 8-Aminoquinolin-5-ol (as a representative of the 8HQ class) and three widely used clinical chelators.

Feature8-Aminoquinolin-5-ol (8HQ Class)EDTA (Ethylenediaminetetraacetic acid)DMSA (Dimercaptosuccinic acid)DMPS (Dimercaptopropanesulfonic acid)
Primary Metal Targets Broad spectrum, noted for Cu, Zn, Fe, Al.[13][14]Lead (Pb) , Cadmium (Cd).[6][19][21]Lead (Pb) , Mercury (Hg), Arsenic (As).[7][22][23]Mercury (Hg) , Arsenic (As), Antimony (Sb).[19][21][24][25]
Mechanism of Action Bidentate chelation via N and O atoms.[17]Forms stable, water-soluble complexes.[9][10]Dithiol-based chelation.[26][27]Dithiol-based chelation.[23][27][28]
Administration Route Typically oral (for derivatives).Intravenous (IV) infusion.[6][29]Oral.[22][30]Intravenous (IV) or Oral.[22][28]
FDA Approval Status Not approved as a primary chelator.Approved for lead poisoning and hypercalcemia.[6][7]Approved for lead poisoning in children and adults.[7][22]Not FDA-approved in the U.S., but used internationally.[22][28]
Key Advantages Lipophilic, can cross cell membranes and potentially the blood-brain barrier.[13]High affinity for lead; well-established clinical use.[6][21]Good oral bioavailability; excellent safety profile; FDA-approved.[22][30]Potent mercury chelator; effective for intracellular metals.[24][31]
Limitations/Side Effects Potential for altering homeostasis of essential metals like Cu and Zn.[16]Can deplete essential minerals (e.g., zinc); renal toxicity risk.[9][10]Can cause mild gastrointestinal upset; may lower essential minerals like zinc and copper.[22][26]Can mobilize mercury aggressively; potential for mineral depletion (Cu, Zn, Se).[22][23]
Clinical Context Investigational; used in research for neurodegenerative diseases and cancer.[13][15]Primarily for acute and chronic lead poisoning.[6][29]First-line treatment for lead poisoning, especially in children.[7][30]Preferred for significant mercury burden (e.g., from dental amalgams).[22][31]

Experimental Protocols for Efficacy Evaluation

To rigorously assess a novel chelator like 8-Aminoquinolin-5-ol dihydrochloride, a multi-tiered experimental approach is essential. This should encompass both in vitro binding assays and cell-based toxicity models.

Protocol 1: In Vitro Competitive Metal Binding Assay

This protocol determines the relative binding affinity of a test chelator against a known standard using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for precise metal quantification.

BindingAssayWorkflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Analysis cluster_3 Data Interpretation A1 Prepare standardized heavy metal solutions (e.g., PbCl₂, CdCl₂) A2 Prepare equimolar solutions of Test Chelator (8-AQ-5-OH) and Reference Chelator (e.g., EDTA) B1 Mix metal solution with Test Chelator OR Reference Chelator A2->B1 B2 Competitive Assay: Mix metal solution with both chelators simultaneously B1->B2 B3 Incubate mixtures at controlled temperature and pH (e.g., 37°C, pH 7.4) B2->B3 C1 Separate free metal from chelated metal using size-exclusion chromatography or ultrafiltration B3->C1 C2 Quantify metal concentration in both free and bound fractions using ICP-MS C1->C2 D1 Calculate percentage of metal bound by each chelator C2->D1 D2 Determine relative binding affinity and stability constants (Ks) D1->D2

Caption: Workflow for an in vitro competitive metal binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1 mM stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂) in a metal-free buffer (e.g., HEPES, pH 7.4).

    • Prepare 1 mM stock solutions of 8-Aminoquinolin-5-ol dihydrochloride and a reference chelator (e.g., Na₂EDTA) in the same buffer.

    • Scientist's Note: Using a metal-free buffer is critical to avoid interference. All glassware and pipette tips must be acid-washed to eliminate trace metal contamination, ensuring data accuracy.[32]

  • Binding Reaction:

    • In separate microcentrifuge tubes, combine the metal solution with an equimolar concentration of either the test chelator or the reference chelator.

    • For the competitive assay, combine the metal solution with equimolar concentrations of both chelators.

    • Incubate all tubes for 1 hour at 37°C with gentle agitation to allow the binding reaction to reach equilibrium.

    • Scientist's Note: The 1:1 molar ratio is a starting point. A full characterization would involve titrating the chelator concentration to determine the stoichiometry and affinity (K_D) of the interaction.[33]

  • Separation of Bound and Free Metal:

    • Use centrifugal ultrafiltration units (e.g., 3 kDa MWCO) to separate the small, free metal ions from the larger metal-chelator complexes.

    • Centrifuge at 14,000 x g for 20 minutes. The filtrate will contain unbound metal, while the retentate contains the chelated metal.

    • Scientist's Note: The choice of molecular weight cutoff (MWCO) for the filter is crucial. It must be large enough to allow free passage of the metal ion but small enough to retain the metal-chelator complex effectively.

  • Quantification by ICP-MS:

    • Carefully collect both the filtrate and the retentate fractions.

    • Acidify the samples with nitric acid (HNO₃) to a final concentration of 2% to stabilize the metals for analysis.

    • Analyze the metal concentration in each fraction using ICP-MS.

    • Scientist's Note: ICP-MS is the gold standard for this application due to its high sensitivity and ability to measure specific isotopes, allowing for precise quantification even at very low concentrations.[34]

  • Data Analysis:

    • Calculate the percentage of metal bound by each chelator in the single-chelator experiments.

    • In the competitive assay, the distribution of the metal between the two chelators will reveal their relative binding affinities under the tested conditions.

Protocol 2: Cell-Based Heavy Metal Cytotoxicity Rescue Assay

This assay evaluates the ability of a chelator to protect cultured human cells from heavy metal-induced cell death.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HEK293 for kidney toxicity, SH-SY5Y for neurotoxicity) in appropriate media until they reach 80% confluency.

    • Scientist's Note: The choice of cell line should reflect the target organ of the specific heavy metal's toxicity (e.g., kidney for cadmium, neurons for lead and mercury) to ensure biological relevance.[35]

  • Toxicity Determination (LD₅₀):

    • Seed cells in a 96-well plate. After 24 hours, treat the cells with a range of concentrations of the heavy metal (e.g., 0-100 µM CdCl₂) for 24 hours.

    • Determine cell viability using an MTT or PrestoBlue™ assay to calculate the LD₅₀ (the concentration of metal that kills 50% of the cells).

  • Chelator Rescue Experiment:

    • Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the test chelator (e.g., 8-Aminoquinolin-5-ol dihydrochloride) for 2 hours.

    • Add the heavy metal at its pre-determined LD₅₀ concentration to the wells already containing the chelator.

    • Include control groups: untreated cells, cells with metal only, and cells with chelator only.

    • Incubate for 24 hours.

    • Scientist's Note: The pre-treatment step assesses the chelator's ability to protect the cells. A co-treatment or post-treatment experiment could also be designed to evaluate its ability to rescue cells after exposure has begun.

  • Viability Assessment:

    • Measure cell viability in all wells using an MTT assay.

    • The absorbance values are directly proportional to the number of living cells.

  • Data Analysis:

    • Normalize the viability data to the untreated control (set to 100%).

    • Plot cell viability against the chelator concentration. A dose-dependent increase in cell viability in the presence of the heavy metal indicates effective cytoprotection by the chelator.

Conclusion and Future Directions

The landscape of heavy metal chelation is evolving, with a clear need for agents that offer superior selectivity, oral bioavailability, and the ability to access intracellular metal deposits.[3][12] 8-Aminoquinolin-5-ol dihydrochloride, as a member of the versatile 8-hydroxyquinoline family, represents a compound of significant interest. Its inherent lipophilicity suggests a potential advantage in penetrating cellular compartments that are often inaccessible to more hydrophilic agents like EDTA.[13]

However, this potential must be rigorously validated. The comparative data presented here shows that established agents like DMSA and DMPS have well-defined roles and strong clinical evidence for specific metal toxicities.[19][21][22] For 8-Aminoquinolin-5-ol dihydrochloride to emerge as a viable alternative or adjunct therapy, comprehensive preclinical evaluation is paramount. The experimental protocols detailed in this guide provide a robust framework for such an investigation. Future research should focus on determining its binding constants for a wide range of toxic and essential metals, elucidating its pharmacokinetic and pharmacodynamic profiles, and assessing its long-term safety. Such data will be critical for defining its potential role in the clinical management of heavy metal poisoning.

References

  • Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. The Scientific World Journal.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • What is the mechanism of Edetate Calcium Disodium?
  • In-Vitro Human Cell Experimental Models in Heavy Metal Research. AccScience.
  • EDTA Chelation Therapy. [No Source Title Provided].
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • EDTA Chelation Therapy for Heavy Metal Poisoning: Uses and Risks. Lam Clinic.
  • A review of herbal compounds for chelation therapy in heavy metals toxicity. J Herbmed Pharmacol.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers.
  • What is Chelation Therapy and What is the Scientific Basis for its Use?
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [No Source Title Provided].
  • Chelation Therapy | Benefits and Uses of IV Chel
  • A REVIEW ON METAL TOXICITY AND ITS TREATMENT THROUGH PHYTO- CHELATION THERAPY. WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH.
  • Discover the Power of Chelation Therapy for Heavy Metal Detoxific
  • Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. CABI Digital Library.
  • DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options. Rock Ridge Pharmacy.
  • Chelation: Harnessing and Enhancing Heavy Metal Detoxific
  • Chel
  • Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. Journal of Advances in Medicine and Medical Research.
  • Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Str
  • Clawing Back: Broadening the Notion of Metal Chel
  • DMPS In Metal Chelation. Biomedical Journal of Scientific & Technical Research.
  • Chelation For Heavy Metal Detoxific
  • Dimercaptosuccinic acid – Knowledge and References. Taylor & Francis.
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  • Dimercaptosuccinic acid (DMSA)
  • Selection and test of effective chelators for removal of heavy metals from contamin
  • Selection and test of effective chelators for removal of heavy metals from contamin
  • Development of affinity bead-based in vitro metal-ligand binding assay reveals dominant cadmium affinity of thiol-rich small peptides phytochelatins beyond glut
  • Who Needs a Heavy Metal Detox? Probably Everyone.
  • Heavy metal toxicity: An update of chelating therapeutic str
  • Scientific research on natural heavy metal chelators: testing wh
  • Mechanisms of Heavy Metal Toxicity at the Cellular, Molecular and General Health Levels. [No Source Title Provided].
  • Membrane transporters modulating the toxicity of arsenic, cadmium, and mercury in human cells. Life Science Alliance.
  • 5-Amino-8-hydroxyquinoline dihydrochloride. Chem-Impex.
  • Mercury Binding to the Chelation Therapy Agents DMSA and DMPS, and the Rational Design of Custom Chelators for Mercury.
  • Scientific research on natural heavy metal chelators: testing wh
  • Principles and practice of determining metal–protein affinities. Biochemical Journal.
  • Binding Assays. BMG LABTECH.
  • 8-hydroxyquinoline Is Used As An Chelating Agent Manufacturers In Mumbai. [No Source Title Provided].
  • DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexac
  • Cellular mechanisms for heavy metal detoxific
  • Binding Affinity. Malvern Panalytical.

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Comparative

A Comparative Guide to the Cytotoxic Effects of 8-Aminoquinoline Derivatives

The 8-aminoquinoline (8-AQ) scaffold is a privileged structure in medicinal chemistry. Historically lauded for cornerstone antimalarial drugs like primaquine and tafenoquine, its derivatives are now gaining significant a...

Author: BenchChem Technical Support Team. Date: March 2026

The 8-aminoquinoline (8-AQ) scaffold is a privileged structure in medicinal chemistry. Historically lauded for cornerstone antimalarial drugs like primaquine and tafenoquine, its derivatives are now gaining significant attention for their potent cytotoxic activities against various cancer cell lines.[1][2][3] This guide provides a comparative analysis of these derivatives, delving into the experimental data that underscore their therapeutic potential, the methodologies used to assess their efficacy, and the mechanistic pathways they exploit to induce cancer cell death.

Section 1: Evaluating Cytotoxicity: Methodological Cornerstones

The initial screening and evaluation of potential anticancer compounds rely on robust and reproducible in vitro cytotoxicity assays.[4][5] These assays measure various cellular parameters to determine the concentration at which a compound exhibits significant toxicity, commonly expressed as the half-maximal inhibitory concentration (IC50).[6]

Among the most widely used methods is the MTT assay.[7][8] This colorimetric assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability.[5][8] In this test, viable cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[7][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours. The initial cell concentration is a critical parameter, as it can influence the observed IC50 values.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of the 8-aminoquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, only viable cells will convert the MTT to formazan crystals.[7]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-Well Plate adhere 2. Allow Adherence (24h Incubation) seed->adhere treat 3. Treat with 8-AQ Derivatives adhere->treat incubate 4. Incubate (48-72h) treat->incubate mtt 5. Add MTT Reagent (2-4h Incubation) incubate->mtt solubilize 6. Solubilize Formazan (Add DMSO) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read calculate 8. Calculate IC50 read->calculate

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Section 2: Comparative Cytotoxicity of 8-Aminoquinoline Derivatives

The true therapeutic potential of the 8-aminoquinoline scaffold is unlocked through chemical derivatization.[1][7] The parent 8-aminoquinoline molecule often shows low cytotoxicity; however, modifications to its structure can dramatically enhance its anticancer activity.[7][10]

One key strategy involves glycoconjugation , the attachment of sugar moieties to the 8-AQ core. This approach can improve the pharmacokinetic properties of the compounds.[11] For example, a comparative study found that certain 8-AQ glycoconjugates were significantly more active against human colon carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines than their 8-hydroxyquinoline (8-HQ) counterparts.[10]

Another promising avenue is the development of metal-chelating derivatives . Cancer cells have an increased demand for metal ions like copper, which are involved in processes like angiogenesis and tumor growth.[6][10] 8-AQ derivatives can act as chelators, disrupting copper homeostasis and inducing cytotoxicity.[6] For instance, the copper chelator TDMQ20, an 8-AQ derivative, exhibited potent cytotoxicity against several cancer cell lines, with IC50 values significantly lower than the standard chemotherapeutic drug 5-fluorouracil.[6]

The antimalarial drug Tafenoquine has also been repositioned as a potential anticancer agent. Studies have shown it can reduce the viability of human cancer cells with an efficacy comparable to the chemotherapy drug Etoposide.[12]

The following table summarizes the cytotoxic activity (IC50 values) of various 8-aminoquinoline derivatives against different human cancer cell lines, providing a clear comparison of their potency.

Derivative/CompoundCancer Cell LineIC50 (µM)Comparator Drug(s)Reference
Tafenoquine HCT 116 (Colon)9.6Etoposide (15.2 µM)[12]
TDMQ20 A549 (Lung)14-165-Fluorouracil[6]
TDMQ20 HeLa (Cervical)14-165-Fluorouracil[6]
TDMQ20 HepG2 (Liver)14-165-Fluorouracil[6]
8-AQ Glycoconjugate 17 HCT 116 (Colon)116.4 ± 5.9Doxorubicin, Cisplatin[7][10]
8-AQ Glycoconjugate 17 MCF-7 (Breast)78.1 ± 9.3Doxorubicin, Cisplatin[7][10]
Section 3: Mechanistic Insights into 8-AQ Induced Cytotoxicity

Understanding the mechanism of action is crucial for rational drug design and development. 8-Aminoquinoline derivatives employ a variety of mechanisms to induce cancer cell death, often involving the generation of reactive oxygen species (ROS) and the induction of apoptosis (programmed cell death).[1][6][13]

The anticancer activity of many 8-AQ derivatives is linked to their ability to chelate metal ions, particularly copper.[6][13] This chelation can disrupt cellular metal homeostasis, leading to a cascade of events that culminates in cell death. A key mechanism involves the production of intracellular ROS.[6] Excessive ROS levels cause significant oxidative stress, leading to damage of critical cellular components like mitochondria.[6] This mitochondrial damage can trigger the intrinsic apoptotic pathway, a major form of programmed cell death.[6][7]

Apoptosis_Pathway drug 8-AQ Derivative (e.g., TDMQ20) ros Intracellular ROS Generation drug->ros Induces mito Mitochondrial Damage & Dysfunction ros->mito Causes cyto_c Cytochrome c Release mito->cyto_c Leads to cas9 Caspase-9 Activation cyto_c->cas9 Activates cas3 Caspase-3 Activation cas9->cas3 Activates apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis Executes

Caption: Proposed mechanism of ROS-mediated apoptosis by 8-AQ derivatives.

This pathway highlights how the compounds initiate a chain reaction starting with ROS production, which compromises mitochondrial integrity.[6] The damaged mitochondria release signaling molecules like cytochrome c, which in turn activate a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3). These caspases are the executioners of apoptosis, dismantling the cell in a controlled manner.[7]

Conclusion and Future Directions

8-Aminoquinoline derivatives represent a versatile and promising class of compounds in the landscape of anticancer drug discovery. Through structural modifications like glycoconjugation and the enhancement of metal-chelating properties, researchers have successfully developed derivatives with potent and selective cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of oxidative stress and apoptosis.

Future research should focus on optimizing the structure-activity relationships to further improve efficacy and selectivity, thereby minimizing potential toxicity to healthy cells.[6] In vivo studies in animal models are the essential next step to validate the therapeutic potential of the most promising candidates identified in these in vitro screens. The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective cancer therapies.

References

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022). Frontiers in Pharmacology. [Link]

  • Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents. (2024). Dalton Transactions. [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001). Journal of Experimental Therapeutics and Oncology. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2024). International Journal of Molecular Sciences. [Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). ResearchGate. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2025). MDPI. [Link]

  • Pharmacology of 8-aminoquinolines. Semantic Scholar. [Link]

  • Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). Journal of Medicinal Chemistry. [Link]

  • 8-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]

  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. (2009). The American Journal of Tropical Medicine and Hygiene. [Link]

  • Repositioning antimalarial drugs as anticancer agents: focus on Tafenoquine. (2025). Biochemical and Biophysical Research Communications. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2023). Turkish Journal of Chemistry. [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. (1979). Pharmacology & Therapeutics. [Link]

  • Killing of Plasmodium vivax by Primaquine and Tafenoquine. ResearchGate. [Link]

  • Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. (2019). New England Journal of Medicine. [Link]

  • Effectiveness of tafenoquine and primaquine for radical cure of Plasmodium vivax: a meeting report from dissemination of results of the EFFORT trial to stakeholders in Pakistan. (2025). Malaria Journal. [Link]

  • Operational effectiveness of tafenoquine and primaquine for the prevention of Plasmodium vivax recurrence in Brazil: a retrospective cohort study. (2024). The Lancet Infectious Diseases. [Link]

Sources

Validation

Comparative Guide: Fluorescence Quantum Yield of 8-Aminoquinoline-Based Probes

Introduction: The 8-Aminoquinoline Scaffold in Fluorescence Sensing 8-aminoquinoline (8-AQ) and its amidoquinoline derivatives represent a privileged class of scaffolds in the design of fluorescent chemosensors[1]. Widel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 8-Aminoquinoline Scaffold in Fluorescence Sensing

8-aminoquinoline (8-AQ) and its amidoquinoline derivatives represent a privileged class of scaffolds in the design of fluorescent chemosensors[1]. Widely utilized for the detection of biologically significant metal ions such as Zn²⁺ and Cu²⁺, 8-AQ probes offer rapid reactivity, excellent selectivity, and robust biocompatibility for live-cell imaging[2].

The core performance metric for evaluating these sensors is their fluorescence quantum yield ( Φ ) —the ratio of photons emitted to photons absorbed. This guide objectively compares the quantum yield enhancements of leading 8-AQ probes and provides a rigorously self-validating protocol for accurate Φ determination.

Mechanistic Causality: Why Quantum Yield Increases

The photophysical behavior of 8-AQ probes is primarily governed by the Photoinduced Electron Transfer (PET) mechanism[3].

In the unbound (apo) state, the lone pair of electrons on the amine or amide nitrogen transfers to the excited quinoline fluorophore. This non-radiatively quenches the emission, resulting in a near-zero quantum yield[4]. When a target analyte (e.g., a Zn²⁺ ion) coordinates with the nitrogen's lone pair, the PET pathway is thermodynamically blocked[1]. This forces the molecule to relax via radiative decay, triggering a dramatic "turn-on" fluorescence response and a massive surge in quantum yield[5].

G cluster_unbound Unbound State (Fluorescence Quenched) cluster_bound Bound State (Fluorescence Turn-On) F1 8-Aminoquinoline Fluorophore R1 Amine Receptor (Lone Pair e-) F1->R1 Excitation (hv) R1->F1 PET (Electron Transfer) F2 8-Aminoquinoline Fluorophore F2->F2 Fluorescence Emission (High Quantum Yield) R2 Receptor-Zn2+ Complex F2->R2 Excitation (hv) R2->F2 PET Blocked

PET mechanism in 8-aminoquinoline probes transitioning from quenched to highly emissive states.

Comparative Performance: Quantum Yield of Notable 8-AQ Probes

Evaluating a probe requires comparing its quantum yield in both the free ( Φfree​ ) and bound ( Φbound​ ) states. The dynamic range (fold-increase) dictates the signal-to-noise ratio, which is critical for high-contrast biological imaging[6].

Probe DesignationTarget AnalyteUnbound Φ Bound Φ Fold IncreaseReference
QZ1 Zn²⁺0.0240.78~33-fold[6]
QZ2 Zn²⁺0.0050.70~150-fold[6]
PQPc Zn²⁺0.00750.0992~13-fold[3]
Probe 1 (Steroid Conjugate) C₂O₄²⁻0.0230.26~11-fold[4]
QP2 Zn²⁺0.060.33~5.5-fold[7]

Experimental Insight: The symmetrical QZ2 probe demonstrates an exceptional 150-fold dynamic range. This is achieved not by having the highest absolute bound quantum yield, but by aggressively suppressing the background fluorescence in the apo state ( Φ = 0.005) through dual PET pathways[6].

Methodological Standard: Measuring Relative Fluorescence Quantum Yield

Determining the exact quantum yield of a newly synthesized 8-AQ probe requires rigorous comparative methodology against a well-characterized standard[8]. For UV-excitable 8-AQ probes, Quinine Sulfate in 0.05 M or 0.1 M H₂SO₄ ( Φstd​ = 0.54 at λex​ = 350 nm) is the established reference[9].

The Self-Validating Gradient Protocol

Rather than relying on a single-point measurement—which is highly susceptible to concentration and pipetting errors—the gradient method plots integrated fluorescence intensity against absorbance. This approach acts as a self-validating system : the linearity of the resulting plot ( R2>0.99 ) mathematically proves the absence of aggregation or inner filter effects[8].

QY_Workflow N1 Prepare Standard (Quinine Sulfate) N3 Match Absorbance (A < 0.05 at λ_ex) N1->N3 N2 Prepare Sample (8-AQ Probe) N2->N3 N4 Record Emission Spectra (Integrate Area) N3->N4 N5 Calculate Relative Φ Using Gradient Method N4->N5

Step-by-step experimental workflow for relative fluorescence quantum yield determination.

Step-by-Step Methodology:
  • Standard Preparation: Prepare a stock solution of Quinine Sulfate in 0.05 M H₂SO₄[3].

  • Probe Preparation: Prepare a stock solution of the 8-AQ probe in the appropriate assay buffer (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0)[6].

    • Causality Note: To accurately measure the unbound state, add excess EDTA to the buffer. This scavenges trace environmental metals that could artificially inflate the baseline fluorescence[6].

  • Gradient Dilution (Critical Step): Prepare five serial dilutions for both the standard and the probe. You must ensure the maximum absorbance ( A ) at the excitation wavelength ( λex​ ) does not exceed 0.05 [8].

    • Causality Note: High absorbance leads to primary and secondary inner filter effects (self-absorption of the excitation and emission light). This breaks the linear relationship between concentration and fluorescence, artificially depressing the calculated quantum yield.

  • Spectroscopic Acquisition:

    • Measure the UV-Vis absorbance spectra for all samples using a standard 1 cm path-length quartz cuvette[4].

    • Measure the fluorescence emission spectra for all samples using the exact same excitation wavelength and slit widths[3].

  • Data Integration: Integrate the area under the fluorescence emission curve ( I ) for each sample.

  • Linear Regression & Calculation: Plot Integrated Intensity ( I ) on the y-axis vs. Absorbance ( A ) on the x-axis. The slope of the line ( m ) is used in the following equation:

    Φx​=Φstd​×(mstd​mx​​)×(ηstd2​ηx2​​)

    (Where Φ is quantum yield, m is the slope, and η is the refractive index of the respective solvents).

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | Sensors (MDPI) | 1

  • QZ1 and QZ2: Rapid, Reversible Quinoline-Derivatized Fluoresceins for Sensing Biological Zn(II) | Journal of the American Chemical Society (via NIH) |6

  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations | Molecules (via NIH) | 3

  • A novel and simple solvent-dependent fluorescent probe based on a click generated 8-aminoquinoline–steroid conjugate | RSC Advances | 4

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing | Arabian Journal of Chemistry |7

  • Improved Method of Fluorescence Quantum Yield Determination | Analytical Chemistry (ACS) | 8

  • Fluorescence Spectroscopy-Quantum yield | Fort Lewis College | 9

Sources

Comparative

Head-to-head comparison of 8-aminoquinoline-based corrosion inhibitors

Head-to-Head Comparison of 8-Aminoquinoline-Based Corrosion Inhibitors: A Mechanistic and Experimental Guide For drug development professionals and chemical engineers, the 8-aminoquinoline (8-AQ) scaffold is widely recog...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of 8-Aminoquinoline-Based Corrosion Inhibitors: A Mechanistic and Experimental Guide

For drug development professionals and chemical engineers, the 8-aminoquinoline (8-AQ) scaffold is widely recognized as the core pharmacophore behind antimalarial therapeutics like Primaquine. However, in the realm of materials science, this exact nitrogen-rich, planar aromatic structure makes 8-AQ and its derivatives exceptionally potent organic corrosion inhibitors[1]. Pharmaceutical manufacturing and chemical processing rely heavily on aggressive acidic environments (e.g., HCl for API salt formation), making the protection of stainless steel, aluminum, and Hastelloy reactors a critical operational priority.

This guide provides an objective, head-to-head comparison of 8-AQ-based inhibitors, synthesizing quantum chemical causality with empirical validation to support researchers in selecting and validating the right protective compounds.

Molecular Causality: Why the 8-Aminoquinoline Scaffold Works

The effectiveness of quinoline-based corrosion inhibitors is dictated by their ability to adsorb onto metal surfaces, forming a dielectric barrier that isolates the metal from corrosive aqueous media[2]. The 8-AQ molecule achieves this through a dual-action adsorption mechanism:

  • Chemisorption (Coordinate Bonding): The lone pair of electrons on the quinoline nitrogen, the amino group, and the π -electrons of the aromatic ring act as Lewis bases. They donate electron density into the vacant d-orbitals of transition metals (e.g., iron in mild steel)[2].

  • Physisorption (Electrostatic Attraction): In acidic environments, the heteroatoms become protonated. These cationic species are electrostatically drawn to the negatively charged metal surface, displacing water molecules to form a compact protective film[1].

G A 8-Aminoquinoline (8-AQ) B Acidic Environment (Protonation) A->B Exposure C Electron Donors (N lone pairs, π-electrons) A->C Structural feature F Physisorption (Electrostatic) B->F Cationic attraction E Chemisorption (Coordinate Bonds) C->E Electron sharing D Metal Surface (Vacant d-orbitals) G Protective Barrier Film D->G Film formation E->D F->D

Logical workflow of 8-aminoquinoline adsorption mechanisms on metal surfaces.

Head-to-Head Performance Comparison

The substitution of functional groups at the 8-position of the quinoline ring drastically alters its electron density and, consequently, its inhibition efficiency (IE%)[3]. The table below compares the performance of baseline 8-AQ against its major derivatives.

InhibitorSubstituent ModificationTest MetalCorrosive MediumInhibition EfficiencyKey Mechanistic Differentiator
8-Aminoquinoline (8-AQ) Baseline (-NH 2​ at C8)AA5052 Aluminum3 wt.% NaClHighActs as a mixed-type inhibitor, retarding anodic dissolution via barrier formation[4].
8-Nitroquinoline (8-NQ) -NO 2​ at C8AA5052 Aluminum3 wt.% NaClVery High (> 8-AQ)Strong electron-withdrawing nitro group alters electron density, improving alloy surface binding[4].
8-Hydroxyquinoline (8-HQ) -OH at C8Carbon Steel / Al0.2 M NaOH / HCl~90–95%Forms highly stable chelating complexes with surface metallic cations; excellent loading capacity[4],[5].
LNAPH (8-AQ Schiff Base) 2-hydroxy naphthaldehydeMild SteelAcidic / Microbial> 91%Dual-action: Imine group (H-C=N) provides superior electron donation; prevents microbial biofilm corrosion[6].

Comparative Insight: While 8-HQ is the industry standard for general acidic environments due to its chelating stability[5], Schiff bases derived from 8-AQ (such as LNAPH) are emerging as superior alternatives for pharmaceutical infrastructure. They not only prevent chemical corrosion but also exhibit pH-dependent antibacterial properties, mitigating Microbial-Induced Corrosion (MIC)[6].

Self-Validating Experimental Workflows

To ensure trustworthiness and scientific integrity, the evaluation of these inhibitors must follow a self-validating triad: macroscopic measurement, interfacial electrochemical analysis, and quantum computational modeling.

G S1 Inhibitor Synthesis S2 DFT & QSAR Modeling S1->S2 Predicts S3 Gravimetric (Weight Loss) S1->S3 Macroscopic S4 Electrochemical (EIS/PDP) S1->S4 Mechanistic S6 Efficiency Validation S3->S6 S5 Surface (SEM/EDX) S4->S5 Post-test S4->S6 S5->S6

Self-validating experimental workflow for evaluating corrosion inhibitors.

Protocol A: Gravimetric (Weight Loss) Analysis

Causality: Weight loss is the most fundamental macroscopic indicator of corrosion. It provides a baseline, time-averaged corrosion rate that anchors the instantaneous data generated by electrochemical methods[4].

  • Coupon Preparation: Abrade metal coupons using successive grades of SiC paper (up to 1200 grit). Causality: Standardizing surface roughness removes native oxide variations, ensuring that inhibitor adsorption is the sole variable.

  • Baseline Weighing: Wash with distilled water, degrease with acetone, dry, and weigh accurately ( W1​ ).

  • Immersion: Suspend coupons in the corrosive medium (e.g., 1 M HCl) with and without the 8-AQ inhibitor at controlled temperatures (e.g., 303 K) for 24 hours.

  • Post-Immersion Processing: Remove coupons, clean with standard acid solutions to remove corrosion products without attacking the base metal, wash, dry, and reweigh ( W2​ ).

  • Efficiency Calculation: Calculate Inhibition Efficiency ( IE% ) using the formula: IE%=Wblank​Wblank​−Winh​​×100 .

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Causality: While weight loss shows how much metal dissolved, EIS reveals how the inhibitor works at the interface without permanently altering the surface state (non-destructive)[5].

  • Cell Setup: Use a standard three-electrode cell: working electrode (metal coupon), counter electrode (platinum foil), and reference electrode (Ag/AgCl).

  • Open Circuit Potential (OCP): Immerse the working electrode for 30–60 minutes until a steady-state OCP is reached. Causality: Ensures the metal-solution interface has reached thermodynamic equilibrium before applying perturbations.

  • Frequency Sweep: Apply a small amplitude AC signal (e.g., 10 mV peak-to-peak) over a frequency range of 100 kHz to 10 mHz.

  • Data Fitting: Fit the resulting Nyquist plots to an equivalent electrical circuit (EEC). Causality: Isolates the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ). A higher Rct​ and lower Cdl​ confirm the displacement of water molecules by the dielectric inhibitor film.

Protocol C: Density Functional Theory (DFT) Modeling

Causality: Experimental data proves the inhibitor works; DFT explains why based on quantum mechanics, guiding future structural modifications[7],[6].

  • Geometry Optimization: Optimize the molecular structure of the 8-AQ derivative using the B3LYP functional and 6-311++G(d,p) basis set.

  • Frontier Molecular Orbital (FMO) Analysis: Calculate the energy of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ ).

  • Descriptor Calculation: Determine the energy gap ( ΔE=ELUMO​−EHOMO​ ). Causality: A lower ΔE indicates higher chemical reactivity and a stronger ability of the inhibitor to donate electrons to the metal's d-orbitals, directly correlating with higher empirical inhibition efficiency[3],[6].

References

  • Organic corrosion inhibitors for aluminum and its alloys in chloride and alkaline solutions: A review Source: Arabian Journal of Chemistry URL:[Link]

  • Quantum chemical investigations on quinoline derivatives as effective corrosion inhibitors for mild steel in acidic medium Source: King Fahd University of Petroleum & Minerals / Int. J. Electrochem. Sci. URL:[Link]

  • Synthesis, inhibition effects and thermodynamic studies of novel substituted quinolines on the corrosion of mild steel in 1 M HCl solution Source: Journal of Materials and Environmental Science URL:[Link]

  • (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process Source: MDPI URL:[Link]

  • Impact of amino and methyl groups on the loading capacity of UiO-66 for 8-hydroxyquinoline: an in-depth experimental and computational analysis Source: RSC Publishing URL:[Link]

  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study Source: PMC / Heliyon URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

8-Aminoquinolin-5-ol dihydrochloride proper disposal procedures

Standard Operating Procedure: Proper Handling and Disposal of 8-Aminoquinolin-5-ol Dihydrochloride As a Senior Application Scientist, I frequently oversee the implementation of novel reagents in drug development and anal...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Handling and Disposal of 8-Aminoquinolin-5-ol Dihydrochloride

As a Senior Application Scientist, I frequently oversee the implementation of novel reagents in drug development and analytical chemistry. Compounds like 8-Aminoquinolin-5-ol dihydrochloride (also known as 5-amino-8-hydroxyquinoline dihydrochloride) are highly valued for their chelating properties and role as [1]. However, the structural properties that make this compound useful also demand rigorous, scientifically grounded safety and disposal protocols. This guide provides a self-validating system for managing this compound, ensuring operational continuity, environmental compliance, and personnel safety.

Chemical Profile and Hazard Causality

Before executing any disposal protocol, it is critical to understand the chemical nature of the waste. 8-Aminoquinolin-5-ol dihydrochloride is a nitrogenous heterocyclic compound complexed with two equivalents of [1].

  • Irritation Causality : The dihydrochloride salt readily dissociates in ambient moisture or physiological fluids, causing localized drops in pH. This acidity, combined with the inherent reactivity of the aminoquinoline core, drives its classification as a severe [2].

  • Combustion Hazards : Upon thermal decomposition, the molecule releases toxic [3]. Therefore, standard trash disposal is strictly prohibited; it must be processed in a chemical incinerator equipped with an [4].

  • Environmental Toxicity : Quinoline derivatives must not be allowed to enter drains, waterways, or soil due to their potential toxicity to [4] and resistance to standard wastewater treatment.

Table 1: Quantitative Data & Hazard Summary

Property / AttributeSpecification
Chemical Name 8-Aminoquinolin-5-ol dihydrochloride
Common Synonyms 5-Amino-8-hydroxyquinoline dihydrochloride[1],[5]
CAS Number 21302-43-2[1],[5]
Molecular Formula C₉H₈N₂O · 2HCl[1]
Molecular Weight 233.09 g/mol [1]
Primary Hazard Classes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[6],[2]
EPA Waste Classification Evaluate per 40 CFR Part 261[2]

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions (e.g., acid-base neutralization in sealed containers) and reduces disposal costs. The following workflow dictates the routing of 8-Aminoquinolin-5-ol dihydrochloride waste based on its operational matrix.

WasteSegregation Start 8-Aminoquinolin-5-ol 2HCl Waste Generation State Determine Physical State & Solvent Matrix Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Dry Aqueous Aqueous Solution (Acidic due to 2HCl) State->Aqueous Water Organic Organic Solution (e.g., DMSO, MeOH) State->Organic Solvent SolidAction Double-bag or place in leak-proof HDPE container Solid->SolidAction AqueousAction Check pH & Neutralize (Target pH 6-8) Aqueous->AqueousAction OrganicAction Segregate into Halogenated Waste (Due to Cl- content) Organic->OrganicAction SolidLabel Label: Hazardous Solid (Toxic, Irritant) SolidAction->SolidLabel AqueousLabel Label: Aqueous Hazardous Waste AqueousAction->AqueousLabel OrganicLabel Label: Halogenated Organic Waste OrganicAction->OrganicLabel Incineration Licensed EHS Disposal (Incineration with Scrubber) SolidLabel->Incineration AqueousLabel->Incineration OrganicLabel->Incineration

Figure 1: Decision matrix and workflow for 8-Aminoquinolin-5-ol dihydrochloride waste segregation.

Step-by-Step Disposal Protocols

The disposal of aminoquinoline derivatives must be conducted in a manner that ensures the [7] and prevents environmental contamination.

Protocol 1: Solid Waste Handling (Powders and Consumables)
  • PPE Verification : Don chemical-resistant nitrile gloves, safety goggles, and a standard lab coat[7]. Double-gloving is recommended during bulk transfer to prevent permeation.

  • Containment : Collect all unreacted powder, contaminated weighing paper, and pipette tips inside a certified [8] to prevent inhalation of irritant dust particles.

  • Primary Packaging : Place the solid waste into a high-density polyethylene (HDPE) or glass container[7]. Avoid metal containers, as residual chloride ions and ambient moisture can induce corrosion.

  • Labeling : Affix a hazardous waste label indicating "Toxic Solid, Organic, n.o.s. (Contains 8-Aminoquinolin-5-ol dihydrochloride)" and check the boxes for "Toxic" and "Irritant"[3]. Keep the container tightly closed in a[9].

Protocol 2: Liquid Waste Segregation and Neutralization

Because this compound is a dihydrochloride salt, its aqueous solutions will be inherently acidic.

  • Aqueous Solutions :

    • Causality: Direct addition of highly acidic solutions to general aqueous waste can trigger exothermic reactions or off-gassing if incompatible chemicals (like cyanides or sulfides) are present in the bulk waste stream.

    • Action: Measure the pH of the waste solution. If pH < 4, carefully neutralize to pH 6-8 using dilute sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) before transferring to the designated aqueous hazardous waste carboy.

  • Organic Solutions :

    • Causality: When dissolved in solvents like DMSO or Methanol, the chloride ions from the salt remain in the matrix. During incineration, the presence of halogens dictates the combustion temperature and scrubber requirements to prevent dioxin formation.

    • Action: Route these mixtures strictly to the Halogenated Organic Waste stream. Label clearly with the solvent name and "Contains 8-Aminoquinolin-5-ol dihydrochloride (Cl- salt)".

Protocol 3: Spill Response and Decontamination
  • Isolation : Evacuate non-essential personnel from the immediate area and ensure local exhaust ventilation is active[8],[9].

  • Containment & Absorption : For liquid spills, apply an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust. For solid spills, pick up and arrange disposal without creating dust (e.g., by lightly misting with water to prevent aerosolization before sweeping)[4],[8].

  • Collection : Shovel the absorbed material into a compatible, sealable container using spark-proof tools[4],[9].

  • Surface Decontamination : Wash the spill area thoroughly with soap and plenty of water to neutralize and remove residual compound[4],[2]. Collect all rinse water as aqueous hazardous waste.

Regulatory Compliance & Documentation

Under US EPA guidelines for the[2], while 8-Aminoquinolin-5-ol dihydrochloride may not be specifically listed by name, its physical and toxicological characteristics necessitate its handling as a hazardous material.

All disposal of unused product and generated waste must be undertaken by qualified personnel and entrusted to a licensed waste disposal company[8]. Do not re-use empty containers, as they retain chemical residue; they must be disposed of in accordance with local and national regulations[8],[2].

References

  • Title: PubChem Compound Summary for CID 11359, 8-Aminoquinoline Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

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